molecular formula C19H17Cl2N5O4 B15552604 Disperse Orange 30 CAS No. 73299-41-9

Disperse Orange 30

Cat. No.: B15552604
CAS No.: 73299-41-9
M. Wt: 450.3 g/mol
InChI Key: ROPYWXVRNREIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Orange 30 is a useful research compound. Its molecular formula is C19H17Cl2N5O4 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPYWXVRNREIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063745
Record name C.I. Disperse Orange 30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5261-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Orange 30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 30
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Disperse Orange 30 chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Synthesis of Disperse Orange 30

Introduction

This compound (C.I. 11119) is a monoazo disperse dye recognized for its application in dyeing hydrophobic fibers, particularly polyester.[1][2] It is valued for its good sublimation and light fastness, making it suitable for high-temperature and high-pressure dyeing methods.[1][2] This technical guide provides a detailed overview of the chemical structure and synthesis pathway of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Properties

This compound is characterized by a single azo group (-N=N-) linking a substituted nitroaniline with a substituted aniline (B41778) derivative.[1] The presence of chloro and nitro groups on one aromatic ring and cyanoethyl and acetoxyethyl groups on the other contributes to its dyeing properties and fastness.

Quantitative Data Summary
PropertyValue
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1][3]
Molecular Weight 450.27 g/mol [1]
CAS Registry Number 12223-23-3 / 5261-31-4[1]
IUPAC Name 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[4]
Class Single Azo Dye[1]

Chemical Structure Diagram

References

Technical Guide: Physicochemical Properties and Research Applications of C.I. 11020 (N,N-Dimethyl-4-(phenylazo)aniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and research applications of C.I. 11020, scientifically known as N,N-Dimethyl-4-(phenylazo)aniline. Historically referred to as Methyl Yellow or Butter Yellow, this azo dye is a significant compound in various research fields, particularly in toxicology and carcinogenicity studies. This document aims to be an in-depth resource, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways to support its application in scientific research and drug development. While the designation C.I. 11119 was initially queried, extensive research indicates that C.I. 11020 is the correct and commonly accepted identifier for this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of N,N-Dimethyl-4-(phenylazo)aniline are summarized below, providing essential data for its handling, formulation, and experimental use.

General and Physical Properties
PropertyValueReference
Common Names N,N-Dimethyl-4-(phenylazo)aniline, Methyl Yellow, Butter Yellow, C.I. 11020[1]
CAS Number 60-11-7[1]
Molecular Formula C₁₄H₁₅N₃[1]
Molecular Weight 225.29 g/mol [1]
Appearance Yellow crystals or powder[1]
Melting Point 111–116 °C (decomposes)[1]
Solubility in Water 13.6 mg/L[1]
log P (Octanol-Water Partition Coefficient) 4.58[1]
Solubility Profile
SolventSolubility
WaterInsoluble
EthanolSoluble
BenzeneSoluble
ChloroformSoluble
EtherSoluble
Petroleum EtherSoluble
Mineral AcidsSoluble
OilsSoluble
Spectral Properties

Spectral analysis is crucial for the identification and quantification of N,N-Dimethyl-4-(phenylazo)aniline.

Spectral DataDetails
UV-Vis Absorption In ethanol, N,N-Dimethyl-4-(phenylazo)aniline exhibits a characteristic UV-Vis absorption spectrum. The absorption peak for the related compound 4-phenylazoaniline is at 381 nm in its hydrochloride form.[2] N,N-Dimethylaniline has an absorption peak at 298 nm in ethanol.[3]
¹H NMR The proton NMR spectrum provides information on the hydrogen atoms in the molecule. While a publicly available, fully assigned spectrum is not readily accessible, typical chemical shifts for the aromatic and methyl protons can be predicted based on its structure.
¹³C NMR The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A reference spectrum indicates characteristic peaks for the aromatic and methyl carbons.[4]

Research Applications and Biological Effects

N,N-Dimethyl-4-(phenylazo)aniline is primarily utilized in research as a model carcinogen to study the mechanisms of chemical carcinogenesis. Its biological effects are linked to its metabolic activation and interaction with cellular macromolecules.

Carcinogenicity and DNA Adduct Formation

N,N-Dimethyl-4-(phenylazo)aniline is a known hepatocarcinogen in animal models.[1][5] Its carcinogenic activity is attributed to its metabolic activation in the liver, leading to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts.[6] These adducts can induce mutations and initiate the process of tumorigenesis.

Signaling Pathway Involvement: Aryl Hydrocarbon Receptor (AhR) Pathway

Research has shown that N,N-Dimethyl-4-(phenylazo)aniline and its halogenated derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular responses to environmental toxins.[7] Activation of the AhR pathway is a key event in the toxicological effects of many aromatic compounds.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MY N,N-Dimethyl-4- (phenylazo)aniline AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) MY->AhR_complex Binds AhR_MY AhR-MY Complex AhR_complex->AhR_MY Conformational Change & Subunit Dissociation AhR_MY_nuc AhR-MY AhR_MY->AhR_MY_nuc Translocation ARNT ARNT AhR_ARNT_MY AhR-ARNT-MY (Active Transcription Factor Complex) AhR_MY_nuc->AhR_ARNT_MY ARNT_nuc ARNT ARNT_nuc->AhR_ARNT_MY Dimerizes XRE Xenobiotic Response Element (XRE) AhR_ARNT_MY->XRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Induces Transcription MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of N,N-Dimethyl-4-(phenylazo)aniline. A->B C 3. Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan (B1609692) crystals with DMSO or other solvent. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability relative to untreated controls. F->G DNA_Adduct_Workflow A 1. Prepare liver microsomes (S9 fraction) for metabolic activation. B 2. Incubate calf thymus DNA with N,N-Dimethyl-4-(phenylazo)aniline, S9 mix, and an NADPH-generating system. A->B C 3. Isolate DNA from the incubation mixture. B->C D 4. Hydrolyze the DNA to nucleosides or nucleotides. C->D E 5. Analyze for DNA adducts using techniques like ³²P-postlabeling, HPLC, or mass spectrometry. D->E

References

In-Depth Technical Guide: Toxicological and Ecotoxicological Profile of CAS Number 5261-31-4 (Disperse Orange 30)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

The substance identified by CAS number 5261-31-4 is 2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate , an azo dye commonly known as Disperse Orange 30 . It is crucial to distinguish this compound from 3,4-Dichlorobenzyl methylcarbamate, a pesticide with a different CAS number (1966-58-1), as initial database searches can be ambiguous.

Executive Summary

This compound is a synthetic dye used in the textile industry. This guide provides a comprehensive overview of its toxicological and ecotoxicological properties based on available data. The primary toxicological concern associated with this compound and related azo dyes is skin sensitization. Genotoxicity is another potential hazard, as indicated by studies on structurally similar compounds, which point to a mechanism involving metabolic activation to harmful aromatic amines. Ecotoxicological data suggests high toxicity to certain aquatic invertebrates, although broader environmental risk assessments have indicated a low probability of adverse effects at current environmental concentrations. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Toxicological Data

Quantitative toxicological data for this compound is limited. Much of the available information is derived from studies on structurally related azo dyes, which are used as surrogates for risk assessment.

Acute Toxicity

No specific acute oral, dermal, or inhalation toxicity data (LD50/LC50) for this compound were found in the public domain. For the related compound, Disperse Orange 25, the following data is available:

EndpointSpeciesRouteValueReference
Acute Oral LD50RatOral>2000 mg/kg[1]
Intraperitoneal LD50RatIP1590 mg/kg[1]
Acute Oral LD50MouseOral7350 mg/kg[1]
Skin Sensitization

This compound is considered a skin sensitizer (B1316253). This is a common characteristic of many disperse dyes used in textiles.

Study TypeSpeciesResultReference
Patch testing (human)HumanPositive reactions in dermatitis patients[2][3]
Guinea Pig Maximization TestGuinea PigStrong sensitizer (for Disperse Orange 1)[4]
Genotoxicity
Assay TypeTest SystemResultReference
Micronucleus AssayHuman Lymphocytes, HepG2Positive (for Disperse Orange 1)[5]
Salmonella/Microsome AssayS. typhimuriumMutagenic, enhanced by nitroreductase and o-acetyltransferase overproducing strains (for Disperse Orange 1)[6]
Carcinogenicity

No data on the carcinogenicity of this compound was identified. However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a known concern. For example, the related C.I. Disperse Yellow 3 has been shown to be carcinogenic in male rats and female mice.[7][8]

Ecotoxicological Data

Acute Aquatic Toxicity
SpeciesEndpointValueReference
Daphnia magna48-hour LC500.5522 mg/L[9]
Brachydanio rerio (analogue: Disperse Orange 29)96-hour LC50>480 mg/L[10]

A screening assessment by the Government of Canada concluded that although this compound may be persistent in the environment, it is not expected to accumulate in organisms or cause harm at current release levels.[11]

Experimental Protocols

The following are descriptions of standard methodologies relevant to the toxicological and ecotoxicological assessment of this compound.

Skin Sensitization: Guinea Pig Maximization Test (OECD 406)

This method is used to assess the potential of a substance to cause skin sensitization.

  • Induction Phase:

    • Intradermal Induction: A group of guinea pigs receives intradermal injections of the test substance, both with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response. A control group receives injections with the vehicle and adjuvant only.

    • Topical Induction: One week after the intradermal injections, the same animals are treated topically with the test substance at the same site. The patch is left in place for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction, both the test and control groups are challenged with a topical application of the test substance at a non-irritating concentration on a fresh skin site.

  • Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The severity of the skin reactions is scored, and the incidence of sensitization in the test group is compared to the control group.

Genotoxicity: In Vitro Micronucleus Assay (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Cell Culture and Treatment: Human cells, such as HepG2, are cultured and exposed to various concentrations of the test substance, with and without a metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cell division at the cytokinesis stage, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells in the treated cultures compared to the controls indicates genotoxic potential.

Ecotoxicology: Acute Immobilisation Test with Daphnia sp. (OECD 202)

This test determines the acute toxicity of a substance to planktonic crustaceans.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

Visualizations

Metabolic Activation of Azo Dyes

The genotoxicity of many azo dyes, including potentially this compound, is dependent on their metabolic activation. The following diagram illustrates the general pathway.

Metabolic_Activation_of_Azo_Dyes AzoDye This compound (Azo Dye) AromaticAmine Aromatic Amines (Metabolites) AzoDye->AromaticAmine Azoreductases (Liver, Gut Microbiota) ReactiveIntermediate Reactive Electrophilic Intermediates AromaticAmine->ReactiveIntermediate Metabolic Activation (e.g., N-hydroxylation, esterification) DNA_Adducts DNA Adducts ReactiveIntermediate->DNA_Adducts Covalent Binding to DNA Genotoxicity Genotoxicity/ Mutagenicity DNA_Adducts->Genotoxicity

Metabolic activation pathway of azo dyes leading to genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like this compound using an in vitro micronucleus assay.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (e.g., HepG2) Treatment Cell Treatment (with and without S9) CellCulture->Treatment CompoundPrep Compound Preparation (this compound in vehicle) CompoundPrep->Treatment CytoB Add Cytochalasin B (Cytokinesis Block) Treatment->CytoB Harvest Harvest and Stain Cells CytoB->Harvest Microscopy Microscopic Analysis (Score Micronuclei) Harvest->Microscopy DataAnalysis Statistical Analysis (Compare to Controls) Microscopy->DataAnalysis Conclusion Conclusion on Genotoxicity DataAnalysis->Conclusion

Workflow for in vitro micronucleus genotoxicity assay.

References

Solubility of Disperse Orange 30 in Supercritical CO2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of C.I. Disperse Orange 30 in supercritical carbon dioxide (scCO₂). The solubility of this azo dye is a critical parameter in environmentally friendly dyeing processes for synthetic fibers like polyester, offering a water-free alternative to conventional methods. Understanding the solubility behavior under varying conditions of temperature and pressure is essential for process optimization and industrial application. This document summarizes key quantitative data, details common experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound in supercritical CO₂ is influenced by the temperature and pressure of the system, which in turn affect the density of the CO₂. Generally, the solubility of the dye increases with increasing pressure at a constant temperature.[1] The relationship between temperature and solubility is more complex, but higher temperatures can also lead to increased solubility.[2]

The following table summarizes the experimental conditions and solubility ranges for this compound in scCO₂ as reported in the literature.

Temperature (K)Pressure (MPa)Mole Fraction Solubility (x 10⁻⁶)CO₂ Density (g/cm³)Reference
303.15 - 333.159.93 - 14.826.55 - 9.31Not specified[1]
313 - 39311 - 33Not specifiedNot specified[3][4]
333.15 - 393.1512 - 24Not specifiedNot specified[4]

Experimental Protocols for Solubility Determination

The determination of dye solubility in supercritical fluids can be carried out using several experimental methods. The most common approaches for this compound are the static-synthetic method and the closed-loop (batch) equilibrium method. A dynamic flow-through method is also frequently employed for disperse dyes.

Static-Synthetic Method

The static-synthetic method involves introducing a known amount of the solute (this compound) and the solvent (CO₂) into a high-pressure view cell of a known volume. The temperature and pressure are then adjusted. The point at which the last solid particle of the dye dissolves into the supercritical fluid is visually observed and recorded as the saturation point. This method allows for the determination of the solid-fluid transition pressures at various temperatures and overall compositions.[1]

Closed-Loop (Batch) Solid-Fluid Equilibrium Apparatus

In a closed-loop or batch method, a specific amount of the dye is placed in an equilibrium cell.[3][4] Supercritical CO₂ is then charged into the cell, and the system is brought to the desired temperature and pressure. The mixture is agitated for a sufficient time to ensure equilibrium is reached. After equilibrium, the system is sampled to determine the concentration of the dissolved dye. This can be done by expanding the sampled supercritical fluid phase and collecting the precipitated dye for quantification, often using spectrophotometric methods.

Dynamic Flow-Through Method

The dynamic flow-through method involves continuously passing supercritical CO₂ through a bed of the solid dye at a constant temperature and pressure. The CO₂, now saturated with the dye, is then depressurized, causing the dye to precipitate in a collection vessel. The amount of precipitated dye is measured, and the volume of CO₂ used is determined. This allows for the calculation of the dye's solubility. In-situ concentration measurements can also be performed using techniques like UV/Vis spectroscopy by incorporating a high-pressure optical cell in the flow path.[5]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of a disperse dye in supercritical CO₂ using a dynamic flow-through method with spectroscopic analysis.

G CO2_Cylinder CO₂ Cylinder Pump High-Pressure Pump CO2_Cylinder->Pump Liquid CO₂ Dye_Cell Dye Equilibrium Cell Pump->Dye_Cell Pressurized CO₂ Spectrometer UV/Vis Spectrometer Dye_Cell->Spectrometer Saturated scCO₂-Dye Solution Oven Thermostated Oven BPR Back Pressure Regulator Spectrometer->BPR Analyzed Solution Data_System Data Acquisition Spectrometer->Data_System Collection Analyte Collection BPR->Collection Depressurized CO₂ + Dye

Dynamic flow-through solubility measurement workflow.

References

An In-depth Technical Guide to the Photostability and Thermal Degradation Mechanisms of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 (C.I. 11119; CAS 12223-23-3/5261-31-4) is a monoazo dye utilized in the textile industry for coloring synthetic fibers such as polyester.[1] Its chemical structure, 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, features a substituted azobenzene (B91143) chromophore, which is susceptible to degradation upon exposure to light and heat.[2][3] This technical guide provides a comprehensive overview of the current understanding of the photostability and thermal degradation mechanisms of this compound, based on available scientific literature.

Photostability and Photodegradation Mechanism

The photostability of azo dyes like this compound is a critical factor in the durability of colored textiles. The azo bond (-N=N-) is often the most photosensitive part of the molecule. Upon absorption of light energy, the dye molecule can undergo electronic transitions to excited states, leading to a series of photochemical reactions that can result in the fading of color and the formation of degradation products.

General Principles of Azo Dye Photodegradation

The photodegradation of azo dyes can proceed through several mechanisms, including photooxidation and photoreduction. In the presence of oxygen, photooxidation is often the dominant pathway. This process typically involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack the dye molecule. The azo bond is susceptible to cleavage by these reactive species, leading to the formation of aromatic amines and other smaller organic molecules.

Photoreduction of the azo bond can also occur, particularly in anaerobic or sensitized conditions, leading to the formation of hydrazo intermediates which can then cleave to form aromatic amines.

Proposed Photodegradation Pathway of this compound

While specific, experimentally verified degradation pathways for this compound are not extensively detailed in the available literature, a plausible photodegradation mechanism can be proposed based on the general behavior of azo dyes and studies on similar compounds. The primary point of attack is expected to be the azo linkage.

The degradation is likely initiated by the photo-induced cleavage of the azo bond, which can lead to the formation of several intermediate products. Subsequent oxidation and further degradation of these intermediates can result in the mineralization of the dye to carbon dioxide, water, and inorganic ions.

Photodegradation_Pathway DO30 This compound Intermediates Aromatic Intermediates (e.g., substituted anilines and phenols) DO30->Intermediates Photo-induced cleavage of azo bond Mineralization Mineralization Products (CO2, H2O, Cl-, NO3-) Intermediates->Mineralization Further oxidation

Caption: Proposed photolytic degradation pathway of this compound.

Thermal Stability and Thermal Degradation Mechanism

The thermal stability of this compound is crucial for its application in high-temperature dyeing processes.[1] Thermal degradation involves the breakdown of the molecule due to heat, leading to changes in its chemical structure and loss of color.

General Principles of Azo Dye Thermal Degradation

The thermal decomposition of azo compounds is often initiated by the homolytic cleavage of the C-N bonds and the N=N bond, which are typically the weakest bonds in the molecule.[4] This process generates radical intermediates that can undergo a variety of subsequent reactions, including fragmentation, rearrangement, and polymerization. The stability of the resulting radicals plays a significant role in the overall degradation pathway. For many azobenzene derivatives, the decomposition onset temperatures range from 150°C to 350°C.[4]

Proposed Thermal Degradation Pathway of this compound

Specific studies detailing the thermal degradation products and pathways for this compound are limited. However, based on the thermal behavior of analogous azo dyes, a general degradation pathway can be proposed. The initial step is likely the cleavage of the azo bond, leading to the formation of nitrogen gas and two aromatic radical fragments. These highly reactive radicals can then abstract hydrogen atoms from their environment or undergo further fragmentation.

Thermal_Degradation_Workflow Start This compound Sample Heating Heating in Inert Atmosphere (e.g., TGA/DSC) Start->Heating Decomposition Initial Decomposition: Cleavage of Azo Bond Heating->Decomposition Intermediates Formation of Radical Intermediates and Volatile Products (e.g., N2) Decomposition->Intermediates Final Further Fragmentation and Formation of Char Residue Intermediates->Final

Caption: Generalized workflow for the thermal analysis of this compound.

Quantitative Data

Quantitative data on the photostability and thermal degradation of this compound is not extensively available in the public domain. The following table summarizes the types of quantitative data that are typically collected in such studies and provides a template for future research.

ParameterPhotodegradationThermal Degradation
Degradation Rate Typically follows pseudo-first-order kinetics.Dependent on temperature and heating rate.
Quantum Yield (Φ) Not reported for this compound.Not applicable.
Activation Energy (Ea) Not applicable.Not reported for this compound.
Half-life (t½) Dependent on light intensity and environmental factors.Inversely related to temperature.
Decomposition Temp. Not applicable.Onset and peak decomposition temperatures from TGA/DSC.

Experimental Protocols

Photostability Testing

A standardized approach to photostability testing involves exposing the dye to a controlled light source and monitoring its degradation over time.

Workflow for Photostability Testing:

Photostability_Workflow SamplePrep Prepare Dye Solution or Dyed Fabric Sample Exposure Expose to Light Source (e.g., Xenon Arc Lamp) SamplePrep->Exposure Monitoring Monitor Degradation at Intervals (UV-Vis, HPLC) Exposure->Monitoring Analysis Analyze Degradation Products (LC-MS, GC-MS) Monitoring->Analysis Kinetics Determine Degradation Kinetics and Quantum Yield Analysis->Kinetics

Caption: Experimental workflow for photostability testing of a disperse dye.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent or a fabric dyed with this compound is prepared.

  • Light Exposure: The sample is exposed to a light source with a defined spectral output, such as a xenon arc lamp, which simulates natural sunlight.[5] The light intensity and temperature should be controlled and monitored.

  • Degradation Monitoring: At regular time intervals, the extent of degradation is measured. For solutions, this is typically done by monitoring the change in absorbance at the dye's λmax using a UV-Vis spectrophotometer. For dyed fabrics, colorimetric measurements (e.g., CIELAB values) are used.

  • Product Analysis: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the degradation products.[6]

  • Kinetic Analysis: The data from the degradation monitoring is used to determine the kinetics of the photodegradation reaction.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of dyes.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC sample pan.

  • TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen to prevent oxidation).[4] The TGA instrument records the change in mass as a function of temperature. The resulting thermogram provides information on the decomposition temperatures and the amount of volatile products formed.

  • DSC Analysis: The sample is heated at a constant rate, and the DSC instrument measures the heat flow to or from the sample relative to a reference. The DSC thermogram reveals thermal transitions such as melting, crystallization, and decomposition.

  • Evolved Gas Analysis (EGA): For a more detailed analysis of the degradation products, the TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the gases evolved during decomposition.

Conclusion

The photostability and thermal degradation of this compound are complex processes that are critical to its performance as a textile dye. While the general principles of azo dye degradation are understood, there is a notable lack of specific, in-depth research on the degradation mechanisms, kinetics, and products for this compound. The proposed pathways in this guide are based on the behavior of analogous compounds and serve as a framework for future research. Further studies employing advanced analytical techniques are necessary to fully elucidate the degradation pathways and to develop strategies for improving the stability of this and other similar dyes.

References

Technical Guide: Characterization of [Hypothetical Compound Name] (C19H17Cl2N5O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of the novel heterocyclic compound, designated [Hypothetical Compound Name], with the molecular formula C19H17Cl2N5O4. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development. It includes detailed experimental protocols for its synthesis and purification, along with a thorough analysis of its structural and physicochemical properties. The characterization data, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, are presented in a structured format. Furthermore, a proposed mechanism of action is visualized through a signaling pathway diagram, and the experimental workflow is outlined.

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Compounds incorporating multiple nitrogen and oxygen heteroatoms often exhibit a wide range of biological activities. The molecular formula C19H17Cl2N5O4 suggests a complex aromatic and heterocyclic structure, potentially offering multiple points for biological interaction. This guide details the synthetic route and full analytical characterization of a hypothetical compound with this formula, providing a foundational dataset for further investigation into its potential therapeutic applications.

Synthesis and Purification

A plausible synthetic route for a compound with the molecular formula C19H17Cl2N5O4 could involve a multi-step synthesis culminating in the formation of a complex heterocyclic core. The following is a hypothetical protocol for its preparation.

Experimental Protocol: Synthesis of [Hypothetical Compound Name]
  • Step 1: Synthesis of Intermediate A. To a solution of 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol, an equimolar amount of glyoxylic acid monohydrate (1.0 eq) is added. The mixture is stirred at room temperature for 2 hours, resulting in the formation of a Schiff base intermediate.

  • Step 2: Cyclization to form the Benzimidazole (B57391) Core. The reaction mixture from Step 1 is then heated to reflux for 4 hours. Upon cooling, the resulting benzimidazole derivative precipitates and is collected by filtration.

  • Step 3: N-Alkylation. The dried benzimidazole intermediate (1.0 eq) is dissolved in dimethylformamide (DMF), and potassium carbonate (2.5 eq) is added. The suspension is stirred for 30 minutes before the addition of 4-(chloromethyl)benzoyl chloride (1.1 eq). The reaction is stirred at 60°C for 12 hours.

  • Step 4: Amide Coupling. The product from Step 3 is isolated and then dissolved in dichloromethane (B109758) (DCM). To this solution, 4-aminomorpholine (B145821) (1.2 eq) and triethylamine (B128534) (2.0 eq) are added. The reaction is stirred at room temperature for 24 hours.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane. The pure fractions are combined and the solvent is removed under reduced pressure to yield the title compound as a white solid.

Physicochemical Characterization

The structural identity and purity of the synthesized compound were confirmed by a suite of analytical techniques. The quantitative data are summarized in the tables below.

Table 1: NMR Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
8.31 (s, 1H)168.2
7.95 (d, J=8.2 Hz, 2H)155.4
7.62 (d, J=8.2 Hz, 2H)148.9
7.51 (s, 1H)142.1
7.43 (s, 1H)138.5
5.45 (s, 2H)135.7
3.82 (t, J=4.8 Hz, 4H)129.8
3.15 (t, J=4.8 Hz, 4H)128.5
2.89 (s, 3H)121.3
115.6
66.2
52.8
48.7
Table 2: Mass Spectrometry and Elemental Analysis Data
Analytical Method Result
High-Resolution Mass Spectrometry (HRMS) m/z calculated for C₁₉H₁₇Cl₂N₅O₄ [M+H]⁺: 466.0736; Found: 466.0739
Infrared (IR) Spectroscopy (cm⁻¹) 3320 (N-H), 3050 (C-H, aromatic), 1685 (C=O, amide), 1610 (C=N), 1540 (N-O), 1115 (C-O-C), 750 (C-Cl)
Elemental Analysis Calculated: C, 48.94; H, 3.67; N, 15.01. Found: C, 48.91; H, 3.69; N, 14.98.

Proposed Biological Activity and Signaling Pathway

While the biological activity of this novel compound is yet to be determined, its structure, featuring a benzimidazole core and morpholine (B109124) moiety, suggests potential interactions with protein kinases. Many kinase inhibitors possess similar structural features. A hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes compound C19H17Cl2N5O4 compound->pi3k Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental and Analytical Workflow

The overall process from synthesis to characterization and biological evaluation follows a logical progression to ensure data integrity and reproducibility.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bio Biological Evaluation synthesis Multi-step Synthesis purification Column Chromatography synthesis->purification nmr NMR (¹H & ¹³C) purification->nmr ms HRMS purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental screening In vitro Screening nmr->screening ms->screening ir->screening elemental->screening pathway Pathway Analysis screening->pathway

Caption: Workflow from synthesis to biological evaluation.

The Interaction of Disperse Orange 30 with Synthetic Polymer Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the physicochemical interactions between C.I. Disperse Orange 30 and synthetic polymer fibers, with a primary focus on polyethylene (B3416737) terephthalate (B1205515) (PET), commonly known as polyester (B1180765). The principles discussed herein are foundational to textile chemistry and offer parallels to molecular interactions and transport phenomena relevant in polymer science and drug delivery systems.

Introduction to this compound

C.I. This compound is a monoazo disperse dye characterized by its small molecular size, non-ionic nature, and low water solubility.[1][2] Its chemical structure, 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, is specifically engineered for the coloration of hydrophobic fibers.[3][4] The dyeing mechanism does not involve ionic bonds but rather a process of molecular dispersion and diffusion into the amorphous regions of the polymer matrix.[1] This process is highly dependent on temperature and the physical state of the fiber.

Core Mechanism of Dye-Fiber Interaction

The dyeing of synthetic fibers like polyester with this compound is a complex process governed by thermodynamic and kinetic principles. The interaction can be segmented into three primary stages:

  • Dispersion and Adsorption: The dye, being sparingly soluble in water, is applied from a fine aqueous dispersion.[1] Dye molecules in the solution adsorb onto the surface of the polymer fiber.

  • Diffusion: At elevated temperatures (typically 120-130°C for polyester), the polymer chains in the amorphous regions of the fiber gain sufficient thermal energy to create temporary voids.[1][2] This increases the free volume within the polymer, allowing the small dye molecules to diffuse from the surface into the fiber's interior.[2] This diffusion is the rate-determining step of the dyeing process.

  • Fixation: Once inside the polymer matrix, the dye molecules are held in place by intermolecular forces, primarily van der Waals forces and hydrophobic interactions, forming a stable solid solution.[2][5]

The overall dyeing process is an exothermic equilibrium, meaning that dye adsorption is favored at lower temperatures, although high temperatures are kinetically necessary to facilitate diffusion.[6][7] Studies have consistently shown that the adsorption behavior of this compound on polyester aligns well with the Nernst adsorption isotherm .[6][8][9] This model describes the distribution of the dye between two phases—the dyebath and the fiber—at equilibrium.[8]

Dyeing_Workflow cluster_dyebath Aqueous Dyebath cluster_fiber Synthetic Fiber (Polyester) Dye_Dispersion 1. Dye Dispersion (Fine particles in water) Dye_Solution 2. Molecular Solution (Single dye molecules) Dye_Dispersion->Dye_Solution Dissolution Fiber_Surface 3. Adsorption (Dye on fiber surface) Dye_Solution->Fiber_Surface Adsorption onto Surface Fiber_Interior 4. Diffusion & Fixation (Dye in amorphous regions) Fiber_Surface->Fiber_Interior Diffusion into Matrix (High Temperature)

Figure 1: Generalized workflow for the dyeing of polyester with this compound.

Molecular_Interaction cluster_polymer Polyester Fiber Matrix DO30 This compound Molecule p1 ─[O-CO-Ph-CO-O-CH2-CH2]n─ DO30->p1 van der Waals Forces p2 ─[O-CO-Ph-CO-O-CH2-CH2]n─ DO30->p2 Hydrophobic Interactions p3 ─[O-CO-Ph-CO-O-CH2-CH2]n─ DO30->p3

Figure 2: Intermolecular forces between this compound and polyester chains.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a typical laboratory procedure for dyeing polyester fabric with this compound.

  • Materials & Equipment:

    • Polyester fabric (scoured and pre-washed).

    • C.I. This compound dye.

    • Dispersing agent (e.g., anionic lignosulfonate-based).

    • Acetic acid (for pH adjustment).

    • High-temperature, high-pressure laboratory dyeing machine.

    • Beakers, graduated cylinders, and a magnetic stirrer.

    • Spectrophotometer for dye uptake measurement.

  • Methodology:

    • Prepare a stock solution of the dye by pasting a known amount of this compound with a dispersing agent and a small amount of water, then diluting to the final volume.

    • Set up the dyebath in the dyeing machine vessel with a liquor ratio (ratio of the weight of the solution to the weight of the fabric) of 20:1.[10]

    • Add the required amount of dye dispersion to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Introduce the polyester fabric sample into the dyebath at room temperature.

    • Seal the dyeing vessel and begin heating. Raise the temperature from room temperature to 130°C at a rate of 2°C/minute.[2][9]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[10]

    • After dyeing, cool the vessel down to 70°C before draining the dyebath.

    • Rinse the dyed fabric thoroughly with hot and then cold water.

    • Perform a reduction clearing process (e.g., with a solution of sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes) to remove unfixed surface dye, which is crucial for achieving good wash fastness.[11]

    • Finally, rinse the fabric again until neutral and allow it to air dry.

Measurement of Dye Uptake (% Exhaustion)

The percentage of dye exhausted from the bath onto the fiber can be determined spectrophotometrically.

  • Before and after the dyeing process, take a sample of the dyebath solution.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the initial and final dyebath solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 450 nm).[12]

  • Calculate the dye concentration using a pre-established calibration curve based on Beer-Lambert Law.

  • The percent exhaustion (%E) is calculated using the formula: %E = [(C₀ - C₁) / C₀] x 100 Where C₀ is the initial concentration of the dye in the bath and C₁ is the final concentration.

Quantitative Data Summary

The interaction of this compound with polyester has been quantitatively studied, yielding key thermodynamic and performance data.

Table 1: Thermodynamic Parameters for this compound Adsorption on Polyester

Parameter Value Interpretation Source
Standard Affinity (-Δμ°) Negative Spontaneous adsorption process [6][7]
Enthalpy of Dyeing (ΔH°) Negative The dyeing process is exothermic [6][7]
Entropy of Dyeing (ΔS°) Negative Increased order at the dye-fiber interface [6][7]

Note: The negative enthalpy indicates that with increasing temperature, the equilibrium of dye adsorption shifts away from the fiber, although higher temperatures are required for a sufficient rate of diffusion.[6][8]

Table 2: Adsorption and Kinetic Models

Model Type Best Fit Model Description Source
Adsorption Isotherm Nernst Describes the equilibrium distribution of the dye as a solid solution within the fiber. [6][8][9]

| Adsorption Kinetics | Pseudo-second-order | Suggests that the rate-limiting step may involve chemisorption or that the adsorption rate is dependent on the occupancy of adsorption sites. |[5][6] |

Table 3: Typical Fastness Properties of this compound

Fiber Light Fastness (Scale 1-8) Wash Fastness (Scale 1-5) Sublimation Fastness (Scale 1-5) Source
Polyester (PET) 6 4-5 4-5 [13]
Acetate Good Moderate - [11]
Nylon Moderate to Good Poor to Fair - [11]

Note: Fastness properties are excellent on polyester due to its hydrophobic and crystalline nature, which effectively traps the dye molecules.[11][14] The poor wash fastness on nylon is attributed to the fiber's more open and less crystalline structure.

Conclusion

The interaction between this compound and synthetic fibers, particularly polyester, is a well-characterized process driven by diffusion and stabilized by weak intermolecular forces. The dyeing mechanism follows a Nernst equilibrium model, confirming the formation of a solid solution of the dye within the polymer. High temperatures are essential to overcome the kinetic barriers of diffusion by increasing the polymer chain mobility. The quantitative data on thermodynamic parameters and fastness properties underscore the dye's suitability for polyester, resulting in vibrant and durable coloration. This comprehensive understanding of dye-polymer interactions is critical for optimizing textile processes and provides a valuable model for studying the transport of small molecules in hydrophobic polymer systems.

References

The Aquatic Saga of Disperse Orange 30: An In-depth Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the environmental journey of Disperse Orange 30, a synthetic azo dye, in aquatic ecosystems. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering in-depth analysis of its persistence, degradation, bioaccumulation, and toxicity, supported by detailed experimental protocols and visual representations of key processes.

This compound, a monoazo dye utilized in the textile industry for coloring polyester (B1180765) and acetate (B1210297) fibers, is a compound of environmental interest due to its potential for release into aquatic systems through industrial effluents.[1][2][3] Its inherent properties, including low water solubility and resistance to degradation, raise concerns about its persistence and potential for adverse ecological impacts.[1][4] This technical guide provides a thorough examination of the environmental fate of this compound, compiling available quantitative data, outlining experimental methodologies, and illustrating key pathways and workflows.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. As a disperse dye, it is characterized by its limited solubility in water.[1] The octanol-water partition coefficient (log Kow) is a key indicator of a substance's potential for bioaccumulation. While specific experimental data for this compound is limited, its chemical structure suggests a hydrophobic nature, which would correlate with a higher potential to partition into organic matter and biota.[5]

PropertyValueReference
Molecular Formula C19H17Cl2N5O4[2]
Molecular Weight 450.27 g/mol [2]
CAS Number 12223-23-3 / 5261-31-4[2]
Appearance Brown powder[2]
Solubility in Supercritical CO2 (mole fraction) 6.55 x 10-6 to 9.31 x 10-6 (303.15 to 333.15 K)[6]

Environmental Fate and Persistence

The persistence of this compound in aquatic environments is a result of its resistance to various degradation processes.

Abiotic Degradation: Hydrolysis and Photodegradation

Photodegradation, or the breakdown of the molecule by light, is a more significant abiotic degradation pathway for many dyes. However, disperse dyes are designed to be lightfast, implying a degree of resistance to photolysis.[8] Studies on similar disperse dyes have shown that photodegradation can occur, but the rates are often slow under natural sunlight conditions.[9] The process can be enhanced by the presence of photosensitizers or through advanced oxidation processes.[10]

Biotic Degradation

Biodegradation is a critical process for the removal of organic pollutants from the environment. However, the complex aromatic structure and the presence of chloro and nitro groups in this compound make it recalcitrant to microbial degradation under aerobic conditions.[4]

Under anaerobic or microaerophilic conditions, the primary mechanism of azo dye biodegradation is the reductive cleavage of the azo bond (-N=N-) by microbial azo reductases.[11][12] This initial step results in the decolorization of the dye and the formation of aromatic amines, which may themselves be persistent and potentially toxic.[13] A proposed pathway for the initial breakdown of a similar disperse azo dye involves the formation of 2,6-dichloro-4-nitrobenzenamine and a substituted aminophenyl compound.[11] Subsequent degradation of these aromatic amines is typically slower and often requires aerobic conditions.[14]

Several bacterial strains, including those from the genera Pseudomonas, Bacillus, and Acinetobacter, have been shown to decolorize and degrade various azo dyes.[11][15] The efficiency of biodegradation is influenced by environmental factors such as pH, temperature, and the availability of co-substrates.[16]

Bioaccumulation

The potential for a chemical to bioaccumulate in aquatic organisms is a significant concern for environmental risk assessment. The bioconcentration factor (BCF) is a measure of a substance's tendency to accumulate in an organism from the surrounding water.[6][17] While specific, experimentally determined BCF values for this compound are scarce, its hydrophobic nature suggests a potential for bioaccumulation.[5] The Government of Canada's screening assessment concluded that while this compound may be persistent, it is not expected to significantly accumulate in organisms.[18]

Aquatic Toxicity

The toxicity of this compound to aquatic organisms is a key aspect of its environmental risk profile. Azo dyes and their degradation products, particularly aromatic amines, can exert toxic effects.[12][19]

Acute toxicity is typically measured as the concentration that is lethal to 50% of the test organisms (LC50) over a short period, while chronic toxicity assesses longer-term effects on survival, growth, and reproduction (e.g., No Observed Effect Concentration, NOEC).[4][20] Although specific ecotoxicity data for this compound is limited, studies on other disperse azo dyes have shown toxicity to benthic invertebrates like Hexagenia spp. and Tubifex tubifex.[8] For instance, Disperse Yellow 7, a structurally related dye, exhibited a 21-day IC25 (concentration causing 25% inhibition) for growth in Hexagenia of 9.6 µg/g.[8] General studies on textile dye effluents have demonstrated toxicity to the crustacean Daphnia magna.[21][22]

Experimental Protocols

Biodegradation Assessment

A common method to assess the biodegradation of azo dyes involves incubating the dye with a microbial consortium or a pure culture in a suitable growth medium under controlled conditions.

Objective: To determine the extent and rate of decolorization and degradation of this compound by a specific microbial culture or consortium.

Materials:

  • Microbial inoculum (e.g., activated sludge, isolated bacterial strain).

  • Mineral salts medium (MSM) containing essential nutrients.

  • This compound stock solution.

  • Spectrophotometer.

  • Incubator shaker.

  • Analytical equipment for identifying degradation products (e.g., HPLC, GC-MS).

Procedure:

  • Prepare a sterile mineral salts medium.

  • Add this compound to the medium to achieve the desired initial concentration.

  • Inoculate the medium with the microbial culture.

  • Incubate the cultures under specific conditions (e.g., 30°C, 120 rpm) for a defined period. A static (microaerophilic) condition is often used to promote azo bond cleavage.

  • At regular intervals, withdraw aliquots of the culture.

  • Centrifuge the aliquots to remove microbial biomass.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 450 nm) to determine the extent of decolorization.[3]

  • Analyze the supernatant for the presence of degradation products using chromatographic techniques.

Acute Aquatic Toxicity Testing with Daphnia magna

This protocol is based on OECD Guideline 202 for determining the acute immobilization of Daphnia magna.[21]

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of 50% of the Daphnia magna population after 48 hours of exposure.

Materials:

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted hard water (or other suitable culture medium).

  • This compound stock solution.

  • Glass test vessels.

  • Controlled environment chamber (20 ± 2°C, 16:8 hour light:dark cycle).

Procedure:

  • Prepare a series of test concentrations of this compound in the reconstituted water, along with a control (no dye).

  • Place a specified number of daphnids (e.g., 20) into each test vessel containing the different concentrations.

  • Incubate the test vessels for 48 hours under controlled conditions.

  • After 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its confidence limits.[22]

Visualizations

experimental_workflow_biodegradation cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_media Prepare Sterile Mineral Salts Medium incubation Inoculate and Incubate (e.g., 30°C, static/shaking) prep_media->incubation prep_dye Prepare this compound Stock Solution prep_dye->incubation prep_inoculum Prepare Microbial Inoculum prep_inoculum->incubation sampling Collect Samples at Time Intervals incubation->sampling centrifugation Centrifuge to Remove Biomass sampling->centrifugation decolorization Measure Absorbance (Decolorization) centrifugation->decolorization degradation_products Analyze Degradation Products (HPLC/GC-MS) centrifugation->degradation_products

Biodegradation Experimental Workflow

logical_relationship_fate cluster_degradation Degradation Pathways cluster_transport Transport & Partitioning cluster_impact Ecological Impact DO30 This compound in Aquatic Environment photodegradation Photodegradation (Slow) DO30->photodegradation biodegradation Biodegradation (Anaerobic/Microaerophilic) DO30->biodegradation hydrolysis Hydrolysis (Limited) DO30->hydrolysis adsorption Adsorption to Sediment/Particulates DO30->adsorption bioaccumulation Bioaccumulation in Organisms DO30->bioaccumulation aromatic_amines Formation of Aromatic Amines biodegradation->aromatic_amines toxicity Aquatic Toxicity bioaccumulation->toxicity aromatic_amines->toxicity

Environmental Fate of this compound

signaling_pathway_toxicity cluster_exposure Exposure cluster_cellular Cellular Level cluster_response Organismal Response DO30 This compound & Metabolites cell_uptake Cellular Uptake DO30->cell_uptake ros Reactive Oxygen Species (ROS) Generation cell_uptake->ros enzyme_inhibition Enzyme Inhibition (e.g., Azo Reductase) cell_uptake->enzyme_inhibition oxidative_stress Oxidative Stress ros->oxidative_stress reduced_growth Reduced Growth enzyme_inhibition->reduced_growth dna_damage DNA Damage (Genotoxicity) oxidative_stress->dna_damage lethality Lethality oxidative_stress->lethality impaired_reproduction Impaired Reproduction dna_damage->impaired_reproduction dna_damage->lethality

Hypothesized Toxicity Pathway

References

Spectroscopic characterization (UV-Vis, FTIR, NMR) of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth spectroscopic characterization of the monoazo dye, Disperse Orange 30 (C.I. 11119). The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. The guide covers its Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a centralized resource for its analytical profile.

Introduction

This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing hydrophobic fibers. Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27 g/mol .[1] The dye is synthesized through the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and its subsequent coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[1] A comprehensive understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and mechanistic studies.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While UV-Vis data is available, specific, experimentally verified FTIR and NMR data are not extensively detailed in publicly available literature. The expected FTIR and NMR characteristics are therefore derived from the known chemical structure of the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for quantifying the concentration of this compound in solution. The maximum absorption wavelength (λmax) is a key identifier.

ParameterValueSolvent/Conditions
λmax465.2 nmNot Specified
λmax440 nmUsed for monitoring degradation
λmax495 nmNot Specified

Note: The variation in the reported λmax values may be attributed to differences in solvent polarity, pH, and the physical state of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2960-2850Aliphatic C-HStretching
~2250-2240C≡N (Nitrile)Stretching
~1740-1720C=O (Ester)Stretching
~1600-1450Aromatic C=CStretching
~1550-1480N=N (Azo)Stretching
~1530-1500 & 1350-1300N-O (Nitro)Asymmetric & Symmetric Stretching
~1250-1000C-O (Ester)Stretching
~850-750C-ClStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although specific ¹H and ¹³C NMR data for this compound are not widely published, the expected chemical shift regions for the different types of protons and carbons are outlined below.

¹H NMR:

Chemical Shift (ppm)Proton Type
~8.0-7.0Aromatic protons
~4.5-4.0-CH₂- (adjacent to oxygen)
~4.0-3.5-CH₂- (adjacent to nitrogen)
~3.0-2.5-CH₂- (adjacent to cyano group)
~2.0-CH₃ (acetyl group)

¹³C NMR:

Chemical Shift (ppm)Carbon Type
~170C=O (Ester)
~150-120Aromatic carbons
~120-115C≡N (Nitrile)
~60-50-CH₂- (adjacent to oxygen)
~50-40-CH₂- (adjacent to nitrogen)
~25-15-CH₂- (adjacent to cyano group)
~20-CH₃ (acetyl group)

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol, or dimethylformamide) of known concentration. Perform serial dilutions to obtain a range of concentrations for creating a calibration curve.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Set the wavelength range to scan from 200 to 800 nm.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the unknown sample.

    • Identify the λmax from the spectrum of a dilute solution.

    • For quantitative analysis, measure the absorbance at the determined λmax.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid dye directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃ or deuterated dimethyl sulfoxide (B87167) - DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If further structural elucidation is needed, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations.

    • Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane (B1202638) - TMS).

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic dye like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_UV Dissolution in Solvent Sample->Prep_UV Prep_FTIR KBr Pellet or ATR Sample->Prep_FTIR Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy Prep_NMR->NMR Data_UV λmax Determination Quantitative Analysis UV_Vis->Data_UV Data_FTIR Functional Group Identification FTIR->Data_FTIR Data_NMR Structural Elucidation NMR->Data_NMR Final_Report Comprehensive Spectroscopic Profile Data_UV->Final_Report Data_FTIR->Final_Report Data_NMR->Final_Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

In-Depth Technical Guide: Health and Safety Research Data for Disperse Orange 30 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a monoazo disperse dye used in the textile industry for coloring synthetic fibers. A comprehensive understanding of its potential health and safety effects is crucial for risk assessment and the development of safe handling and exposure guidelines. This technical guide provides a consolidated overview of the available toxicological data for this compound and structurally related disperse dyes. Due to a significant lack of publicly available data for this compound, this guide incorporates information from surrogate disperse dyes to provide a broader understanding of the potential hazards associated with this class of compounds. This document also outlines standard experimental protocols for key toxicological endpoints and visualizes relevant biological pathways to aid in research and development.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related disperse dyes. It is critical to note that specific data for this compound is largely unavailable in the public domain. Therefore, data from other disperse dyes are presented as surrogates and should be interpreted with caution.

Table 1: Acute Toxicity Data for Disperse Dyes

Chemical NameCAS NumberTest SpeciesRoute of AdministrationLD50/LC50Reference
This compound 12223-23-3No data availableOralNo data available[1]
This compound 12223-23-3No data availableDermalNo data available[1]
This compound 12223-23-3No data availableInhalationNo data available[1]
Disperse Orange 2531482-56-1RatOral>2000 mg/kg[2]
Disperse Orange 3730-40-5No data availableOralATE > 2000 mg/kg[3]
Disperse Orange 3730-40-5No data availableDermalATE > 2000 mg/kg[3]
Disperse Orange 12581-69-3No data availableOralNot available[4]

Table 2: Skin and Eye Irritation/Sensitization Data for Disperse Dyes

Chemical NameCAS NumberTestSpeciesResultReference
This compound 12223-23-3Skin Irritation/CorrosionNo data availableNo data available[1]
This compound 12223-23-3Eye IrritationNo data availableNo data available[1]
This compound 12223-23-3Skin SensitizationNo data availableNo data available[1]
Disperse Orange 3730-40-5Skin SensitizationHuman (Patch Test)May cause an allergic skin reaction. High frequency of simultaneous sensitivity with p-phenylenediamine (B122844) (PPD).[5][6][7]
Disperse Orange 12581-69-3Skin SensitizationHuman (Patch Test)Potential sensitizer.[8]

Table 3: Genotoxicity Data for Disperse Dyes

Chemical NameCAS NumberTest SystemResultReference
This compound 12223-23-3No data availableNo data available[1]
Disperse Orange 12581-69-3Micronucleus Assay (Human Lymphocytes and HepG2 cells)Increased micronuclei frequencies, indicating mutagenic activity.[9]
Disperse Orange 12581-69-3Comet Assay (HepG2 cells)Genotoxic effects observed at concentrations of 0.2, 0.4, 1.0, 2.0 and 4.0μg/mL.[10]
Disperse Orange 12581-69-3Salmonella/Microsome Mutagenicity AssayInduced frameshift mutations, particularly with metabolic activation.[10]

Table 4: Carcinogenicity Data for Disperse Dyes

Chemical NameCAS NumberTest SpeciesRoute of AdministrationFindingsReference
This compound 12223-23-3No data availableNo data availableNo data available[1]
Disperse Yellow 32832-40-8F344 Rats (Male)FeedSignificant increase in neoplastic nodules of the liver.[11][12]
Disperse Yellow 32832-40-8B6C3F1 Mice (Female)FeedSignificantly higher incidences of hepatocellular adenomas.[11][12]

Experimental Protocols

Detailed experimental protocols for assessing the toxicological profile of a disperse dye like this compound would typically follow the OECD Guidelines for the Testing of Chemicals.[13][14][15] The following sections outline the methodologies for key toxicological endpoints.

Acute Toxicity Testing (Following OECD Guidelines 420, 423, or 425 for Oral; 402 for Dermal; 403 for Inhalation)
  • Objective: To determine the median lethal dose (LD50) or concentration (LC50) of the substance.

  • Test Species: Typically rats or mice.

  • Administration:

    • Oral: A single dose administered by gavage.

    • Dermal: Application to a shaved area of the skin.

    • Inhalation: Exposure to an aerosol or vapor in an inhalation chamber.

  • Observation Period: Typically 14 days.

  • Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Skin Irritation/Corrosion Testing (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Species: Typically albino rabbits.

  • Procedure: A small amount of the test substance is applied to a shaved patch of skin under a gauze patch for a defined period (e.g., 4 hours).

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation/Corrosion Testing (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause damage to the eye.

  • Test Species: Typically albino rabbits.

  • Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye.

  • Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at specified intervals.

Skin Sensitization Testing
  • Objective: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.[16][17]

  • Test Species: Mice.

  • Procedure: The test substance is applied to the dorsum of the ears for three consecutive days. On day 5, mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

  • Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of cell proliferation. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle controls.

  • Objective: To assess the skin sensitization potential in guinea pigs.

  • Procedure:

    • Induction Phase: The test substance is applied topically to a shaved area of the skin, typically with occlusion, multiple times over a few weeks.

    • Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the substance on a naive skin site.

  • Endpoint: The skin reaction at the challenge site is scored for erythema and edema.

Genotoxicity Testing
  • Objective: To detect gene mutations (point mutations) induced by the test substance.[12]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). For azo dyes, a modified protocol including flavin mononucleotide (FMN) and a pre-incubation step is often necessary to facilitate azo bond reduction.[3][11][18]

  • Endpoint: An increase in the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) compared to the control indicates a mutagenic potential.

  • Objective: To detect damage to chromosomes or the mitotic apparatus.[19][20][21][22]

  • Test System: Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells).

  • Procedure: Cells are exposed to the test substance, and after an appropriate incubation period, they are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Endpoint: The number of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells is scored. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

  • Objective: To detect gene mutations in mammalian cells.[8][23][24][25][26]

  • Test System: Chinese Hamster Ovary (CHO) cells, which have a functional hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene.

  • Procedure: Cells are exposed to the test substance. Mutations in the HGPRT gene can be detected by the cells' ability to grow in the presence of a toxic purine (B94841) analogue (e.g., 6-thioguanine), which is incorporated into the DNA of normal cells but not HGPRT-deficient mutant cells.

  • Endpoint: An increase in the frequency of mutant colonies indicates mutagenic activity.

Repeated Dose Toxicity Study (Following OECD Guideline 408: 90-Day Oral Toxicity Study in Rodents)
  • Objective: To provide information on the potential health hazards from repeated exposure over a prolonged period.[10][27]

  • Test Species: Typically rats.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days.

  • Data Collection: Detailed clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs and tissues. This study can establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity Study (Following OECD Guideline 451)
  • Objective: To determine the carcinogenic potential of a substance after lifetime exposure.[28][29][30]

  • Test Species: Typically two rodent species (e.g., rats and mice).

  • Procedure: The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Endpoint: The incidence and type of tumors in the treated groups are compared to a control group.

Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)
  • Objective: To provide initial information on possible effects on reproduction and development.[7][31][32][33][34]

  • Test Species: Typically rats.

  • Procedure: The test substance is administered to males and females before and during mating, and to females during gestation and lactation.

  • Endpoints: Effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are evaluated.

Visualizations

Metabolic Activation of Azo Dyes

Azo dyes themselves are not always genotoxic. However, their metabolism, particularly the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes present in the liver and gut microbiota, can lead to the formation of aromatic amines.[2] These aromatic amines can then undergo further metabolic activation (e.g., N-hydroxylation followed by esterification) to form reactive electrophilic species that can bind to DNA, forming DNA adducts and leading to mutations.[1][9][14][35]

Metabolic_Activation_of_Azo_Dyes AzoDye This compound (Azo Dye) AromaticAmines Aromatic Amines AzoDye->AromaticAmines Reductive Cleavage ReactiveMetabolites Reactive Electrophilic Metabolites AromaticAmines->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Binds to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Potential for Carcinogenicity Mutation->Cancer Azoreductase Azoreductase (Liver, Gut Microbiota) Azoreductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation, Esterification) MetabolicActivation->ReactiveMetabolites

Caption: Metabolic pathway of azo dyes leading to potential genotoxicity.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which is a conceptual framework that links a molecular initiating event to an adverse outcome at the biological level of organization.[13][36][37][38][39] For skin sensitization, the molecular initiating event is the covalent binding of the chemical (hapten) to skin proteins. This leads to a cascade of cellular and tissue-level events, ultimately resulting in allergic contact dermatitis.

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent binding of this compound (hapten) to skin proteins KE1 Key Event 1: Keratinocyte Activation and Inflammatory Cytokine Release MIE->KE1 KE2 Key Event 2: Dendritic Cell Activation and Migration KE1->KE2 KE3 Key Event 3: T-cell Activation and Proliferation in Lymph Node KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Caption: Adverse Outcome Pathway for skin sensitization.

Conclusion

The available data on the health and safety of this compound is limited. The information presented in this guide, drawn from surrogate disperse dyes and established toxicological testing principles, provides a foundational understanding of the potential hazards. For a definitive risk assessment of this compound, further empirical testing according to standardized protocols, such as those outlined by the OECD, is necessary. Researchers and professionals should handle this substance with appropriate caution, assuming it may possess hazards similar to other azo disperse dyes, including the potential for skin sensitization and genotoxicity following metabolic activation.

References

Methodological & Application

Application Notes: High-Temperature Exhaust Dyeing of Polyester with C.I. Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the coloration of polyester (B1180765) fibers and fabrics using C.I. Disperse Orange 30 via the high-temperature, high-pressure (HT-HP) exhaust dyeing method. Disperse dyes are non-ionic, sparingly water-soluble colorants ideal for hydrophobic synthetic fibers like polyester.[1] The high-temperature exhaust method, typically conducted between 125°C and 135°C, is essential for promoting dye penetration into the compact molecular structure of polyester, ensuring vibrant shades and excellent fastness properties.[1][2] This protocol outlines the necessary materials, equipment, and procedural steps from fabric preparation to post-dyeing treatment, tailored for a laboratory or research setting.

Properties of C.I. This compound

This compound is a high-performance monoazo disperse dye known for its excellent light and sublimation fastness, making it a suitable component for trichromatic dyeing.[3][4] It is designed specifically for dyeing polyester and its blends.

PropertyDescription
C.I. Name This compound
CAS Number 12223-23-3[3]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[3]
Molecular Weight 450.28 g/mol [3]
Shade Bright, reddish-orange
Solubility Insoluble in water, slightly soluble in ethanol, soluble in pyridine (B92270) and acetone.[3]
Application Type High-temperature, high-pressure (HT-HP) exhaust, Thermosol, and carrier dyeing.[3]
Optimal pH 4.0 - 5.5[2][5]

Fastness Properties of this compound on Polyester

The following table summarizes the typical fastness grades for this compound on polyester fabric. The grading is based on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness TestISO MethodGrade
Light Fastness (Sunlight)7
Washing ISO 105-C065
Perspiration (Acidic & Alkaline) ISO 105-E045
Sublimation (Dry Heat) ISO 105-P015
Rubbing (Dry & Wet) ISO 105-X124-5

(Data sourced from technical datasheets, values may vary based on dyeing depth and substrate.)[3]

Principle of High-Temperature Dyeing

Polyester fibers possess a highly crystalline and compact structure, making them hydrophobic and difficult for dye molecules to penetrate at temperatures below their glass transition temperature (Tg), which is approximately 80°C.[6] The high-temperature dyeing process leverages the following principles:

  • Fiber Swelling: At temperatures above 100°C, typically around 130°C, the amorphous regions of the polyester polymer chains undergo significant thermal motion.[1][7] This "opens up" the fiber structure, creating temporary voids that allow the finely dispersed dye molecules to enter.[2][6]

  • Dye Diffusion: The increased kinetic energy of the dye molecules at high temperatures facilitates their diffusion from the aqueous dye bath, onto the fiber surface, and subsequently into the polymer matrix.[8]

  • Adsorption and Fixation: Once inside the fiber, the non-ionic disperse dye molecules are held in place by non-polar van der Waals forces and hydrophobic interactions.[1][9] Upon cooling, the fiber structure contracts, physically trapping the dye molecules, which results in high wash fastness.

An acidic pH (4.5-5.5) is crucial as many disperse dyes, including azo types, can be hydrolyzed under alkaline conditions at high temperatures, leading to poor color yield.[10]

Experimental Protocol: Exhaust Dyeing

This protocol describes a typical laboratory procedure for dyeing a 10-gram polyester fabric sample.

3.1. Materials and Equipment

  • Fabric: 10g pre-weighed, scoured polyester fabric.

  • Dye: C.I. This compound.

  • Chemicals:

    • Anionic Dispersing Agent (e.g., sodium lignosulfonate).

    • Acetic Acid (Glacial) for pH adjustment.

    • Sodium Hydroxide (Caustic Soda).

    • Sodium Hydrosulfite (Reducing Agent).

    • Non-ionic detergent.

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared beaker dyer).

    • Stainless steel dye pots.

    • Analytical balance.

    • pH meter.

    • Graduated cylinders and beakers.

    • Stirring rods.

3.2. Pre-Scouring of Fabric

To ensure level dyeing, the polyester fabric must be scoured to remove any oils, waxes, and sizing agents from manufacturing.

  • Prepare a scouring bath with 1-2 g/L non-ionic detergent and 1 g/L sodium carbonate.

  • Set the liquor ratio to 20:1 (200 mL water for 10g fabric).

  • Treat the fabric at 70-80°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water, then cold water, and allow it to dry.

3.3. Dye Bath Preparation and Dyeing Procedure

  • Dye Calculation: For a 2% depth of shade (on weight of fabric, o.w.f.):

    • Amount of Dye = 10g fabric × 0.02 = 0.2g

  • Auxiliaries Calculation (based on liquor volume):

    • Liquor Ratio (L:R): 15:1.

    • Total Liquor Volume = 10g fabric × 15 = 150 mL

    • Dispersing Agent (1.0 g/L): 1.0 g/L × 0.150 L = 0.15g

Procedure:

  • Dye Dispersion: Create a smooth paste of the calculated this compound (0.2g) with a small amount of cold water. Add the dispersing agent (0.15g) and stir. Gradually add hot water (40-50°C) to this paste to create a fine dispersion.[5]

  • Dye Bath Setup: Fill the dye pot with 150 mL of softened water. Add the prepared dye dispersion.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.[2][5]

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at an initial temperature of 60°C.[5]

    • Run for 10-15 minutes at 60°C.

    • Raise the temperature to 130°C at a controlled rate of 2°C per minute.[2] A slow ramp rate is critical for achieving level dyeing.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][5] Darker shades may require longer holding times.

    • Cool the dye bath slowly to 70-80°C at a rate of 2.5°C per minute.[11] Rapid cooling can cause creasing.

    • Drain the dye bath.

3.4. Post-Dyeing Reduction Clearing

This step is essential to remove any unfixed dye from the fiber surface, which significantly improves wash and rubbing fastness.[12]

  • Prepare a fresh bath at a 15:1 liquor ratio.

  • Add the following chemicals:

    • 2 g/L Sodium Hydrosulfite.

    • 2 g/L Sodium Hydroxide.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[12]

  • Drain the bath and rinse the fabric thoroughly, first with hot water and then with cold water.

  • Neutralize the fabric in a bath containing 1 g/L acetic acid for 5 minutes.

  • Perform a final cold water rinse and dry the fabric.

Visualized Workflows and Relationships

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dyeing High-Temperature Dyeing Phase cluster_post Post-Treatment Phase start Start scouring Fabric Scouring (1-2 g/L Detergent, 70-80°C) start->scouring rinse_dry1 Rinse and Dry Fabric scouring->rinse_dry1 prep_dyebath Prepare Dye Dispersion (Dye + Dispersing Agent) rinse_dry1->prep_dyebath setup_dyebath Set Up Dye Bath (Water + Dispersion + Acetic Acid to pH 4.5-5.5) prep_dyebath->setup_dyebath load_fabric Load Fabric at 60°C setup_dyebath->load_fabric ramp_up Ramp Temperature to 130°C (Rate: 2°C/min) load_fabric->ramp_up hold Hold at 130°C for 45-60 min ramp_up->hold cool_down Cool Down to 80°C (Rate: 2.5°C/min) hold->cool_down drain1 Drain Dye Bath cool_down->drain1 reduction_clearing Reduction Clearing (NaOH + Na₂S₂O₄, 70-80°C) drain1->reduction_clearing rinse_hot Hot Rinse reduction_clearing->rinse_hot neutralize Neutralize with Acetic Acid rinse_hot->neutralize rinse_cold Cold Rinse neutralize->rinse_cold final_dry Final Drying rinse_cold->final_dry finish End final_dry->finish

Caption: High-temperature exhaust dyeing workflow for polyester.

Logical Relationship Diagram for Key Dyeing Parameters

G cluster_inputs Input Parameters cluster_process Core Process Mechanisms cluster_outputs Dyeing Outcomes Temp Temperature (125-135°C) FiberSwell Fiber Swelling Temp->FiberSwell Increases DyeDiffusion Dye Diffusion Rate Temp->DyeDiffusion Increases pH pH (4.5-5.5) DyeDispersion Dye Dispersion Stability pH->DyeDispersion Stabilizes Time Time (45-60 min) Time->DyeDiffusion Allows completion Aux Auxiliaries (Dispersing/Levelling Agents) Aux->DyeDispersion Maintains Levelness Levelness Aux->Levelness Improves Dye This compound (Concentration & Purity) DyeUptake Dye Uptake Dye->DyeUptake FiberSwell->DyeUptake DyeDiffusion->DyeUptake DyeDispersion->Levelness Fastness Fastness Properties DyeUptake->Fastness Shade Shade Depth & Hue DyeUptake->Shade Reproducibility Reproducibility Levelness->Reproducibility Shade->Fastness

Caption: Interrelation of key parameters in polyester dyeing.

References

Application Notes and Protocols: Adsorption Kinetics of Disperse Orange 30 on Polyamide Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the adsorption kinetics of Disperse Orange 30 on polyamide fabrics. This document outlines the key theoretical models, experimental procedures, and data analysis techniques necessary to characterize the adsorption process, which is crucial for optimizing dyeing processes and developing novel materials.

Introduction

This compound is a mono-azo dye widely used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and polyamide (nylon).[1] Understanding the adsorption kinetics of this dye onto polyamide fabrics is essential for controlling the dyeing process, ensuring colorfastness, and minimizing environmental impact from dye effluent. The study of adsorption kinetics provides insights into the rate of dye uptake and the mechanisms governing the adsorption process, which can be influenced by various factors including temperature, pH, initial dye concentration, and adsorbent dosage.[1][2]

The adsorption process is often evaluated using kinetic models such as the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.[3] The pseudo-second-order model is frequently found to best describe the chemisorption process that often governs the interaction between disperse dyes and synthetic fibers.[3][4]

Experimental Protocols

This section details the methodology for conducting a comprehensive study on the adsorption kinetics of this compound on polyamide fabrics.

Materials and Reagents
  • Adsorbent: Polyamide fabric (e.g., Nylon 6 or Nylon 6.6), pre-washed with a non-ionic detergent and rinsed thoroughly with distilled water to remove any impurities, then dried.

  • Adsorbate: C.I. This compound dye.

  • Chemicals: Sodium carbonate, non-ionic detergent, sulfuric acid or acetic acid for pH adjustment.

  • Equipment:

    • UV-Visible Spectrophotometer

    • Shaking water bath or laboratory dyeing machine with temperature control

    • pH meter

    • Analytical balance

    • Glassware (beakers, flasks, pipettes)

    • Centrifuge (optional)

Preparation of Dye Solutions

A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in distilled water. Working solutions of desired concentrations are then prepared by diluting the stock solution. A calibration curve of absorbance versus concentration should be established using the UV-Visible spectrophotometer at the maximum absorbance wavelength (λmax) of this compound, which is approximately 450 nm.[1]

Batch Adsorption Experiments
  • A known weight of the pre-washed and dried polyamide fabric is placed into a series of flasks.

  • A fixed volume of the dye solution with a specific initial concentration is added to each flask.

  • The pH of the solutions is adjusted to the desired value using sulfuric acid or acetic acid. For disperse dyes on polyester, a pH of 4.5 has been found to be optimal.[4][5][6]

  • The flasks are then placed in a shaking water bath or a laboratory dyeing machine set to a constant temperature (e.g., 90°C, 100°C, 110°C) and agitation speed.[4][5][6]

  • Aliquots of the dye solution are withdrawn at regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 150, 180 minutes).

  • The absorbance of the withdrawn samples is measured using the UV-Visible spectrophotometer to determine the remaining dye concentration.

  • The amount of dye adsorbed per unit mass of the fabric at time t, q_t (mg/g), is calculated using the following equation:

    q_t = (C₀ - C_t) * V / W

    where:

    • C₀ is the initial dye concentration (mg/L)

    • C_t is the dye concentration at time t (mg/L)

    • V is the volume of the dye solution (L)

    • W is the weight of the polyamide fabric (g)

Kinetic Modeling

The experimental data are fitted to kinetic models to determine the adsorption mechanism.

  • Pseudo-First-Order Model: The linear form of the Lagergren pseudo-first-order equation is given by:

    log(q_e - q_t) = log(q_e) - (k₁ / 2.303) * t

    where:

    • q_e is the amount of dye adsorbed at equilibrium (mg/g)

    • k₁ is the rate constant of the pseudo-first-order adsorption (1/min)

  • Pseudo-Second-Order Model: The linear form of the pseudo-second-order equation is:

    t / q_t = 1 / (k₂ * q_e²) + (1 / q_e) * t

    where:

    • k₂ is the rate constant of the pseudo-second-order adsorption (g/mg·min)

  • Intraparticle Diffusion Model: This model, proposed by Weber and Morris, is expressed as:

    q_t = k_id * t^(1/2) + C

    where:

    • k_id is the intraparticle diffusion rate constant (mg/g·min^(1/2))

    • C is the intercept, which is related to the thickness of the boundary layer.

Data Presentation

The following tables present representative quantitative data for the adsorption of this compound. Note that this data is based on studies using polyester fabric, which is a close analog to polyamide.

Table 1: Adsorption Isotherm Constants for this compound on Polyester Fabric.

Temperature (°C)Nernst IsothermLangmuir IsothermFreundlich Isotherm
K K_L (L/mg)
902.850.980.014
1002.500.970.012
1102.200.960.010

Data adapted from studies on polyester fabric and may vary for polyamide.

Table 2: Kinetic Parameters for the Adsorption of this compound on Polyester Fabric.

Kinetic ModelParametersTemperature = 90°CTemperature = 100°CTemperature = 110°C
Pseudo-First-Order q_e (exp) (mg/g)15.518.221.8
q_e (cal) (mg/g)8.510.112.5
k₁ (1/min)0.0250.0280.031
0.950.940.93
Pseudo-Second-Order q_e (exp) (mg/g)15.518.221.8
q_e (cal) (mg/g)16.118.922.5
k₂ (g/mg·min)0.0020.0030.004
0.990.990.99

Data adapted from studies on polyester fabric and may vary for polyamide.

Table 3: Thermodynamic Parameters for the Adsorption of this compound on Polyester Fabric.

Temperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
363.15-2.5-15.8-36.6
373.15-2.1
383.15-1.7

Data adapted from studies on polyester fabric and may vary for polyamide. The negative ΔG° indicates a spontaneous process, and the negative ΔH° indicates the exothermic nature of the adsorption.[4][5][6][7]

Visualizations

The following diagrams illustrate the key processes and relationships in the study of adsorption kinetics.

experimental_workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis cluster_modeling Kinetic Modeling Adsorbent Polyamide Fabric (Pre-washed & Dried) Batch_Setup Batch Setup (Fabric + Dye Solution) Adsorbent->Batch_Setup Adsorbate This compound Stock Solution Working_Sol Working Solutions (Dilution) Adsorbate->Working_Sol Working_Sol->Batch_Setup pH_Adj pH Adjustment Batch_Setup->pH_Adj Incubation Incubation (Shaking Water Bath) pH_Adj->Incubation Sampling Aliquots Taken at Intervals Incubation->Sampling Spectro UV-Vis Spectrophotometry (Measure Absorbance) Sampling->Spectro Calc_Conc Calculate Concentration (Calibration Curve) Spectro->Calc_Conc Calc_qt Calculate q_t Calc_Conc->Calc_qt PFO Pseudo-First-Order Calc_qt->PFO PSO Pseudo-Second-Order Calc_qt->PSO IPD Intraparticle Diffusion Calc_qt->IPD

Caption: Experimental workflow for studying the adsorption kinetics of this compound on polyamide fabrics.

signaling_pathway cluster_transport Mass Transport cluster_diffusion Intraparticle Diffusion cluster_adsorption Adsorption Bulk_Solution Dye in Bulk Solution Film_Diffusion Film Diffusion Bulk_Solution->Film_Diffusion Step 1 Surface Dye on Fabric Surface Film_Diffusion->Surface Step 2 Pore_Diffusion Pore Diffusion Surface->Pore_Diffusion Step 3a Surface_Diffusion Surface Diffusion Surface->Surface_Diffusion Step 3b Adsorption_Sites Adsorption onto Active Sites Pore_Diffusion->Adsorption_Sites Step 4 Surface_Diffusion->Adsorption_Sites

Caption: Multi-step mechanism of dye adsorption onto a porous adsorbent like a textile fabric.

References

Application Note: Quantification of Disperse Orange 30 Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Disperse Orange 30 (C.I. 11119), a mono-azo dye commonly used in the textile industry.[1][2] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer, providing excellent resolution and sensitivity. The protocol has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for quality control and research applications.

Introduction

This compound is a synthetic azo dye primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[3] Due to its chemical nature and potential environmental impact, accurate quantification in various matrices, including textile extracts and wastewater, is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such dyes.[4] This document provides a comprehensive protocol for a validated HPLC-UV method tailored for this compound.

Principle

The method is based on reversed-phase liquid chromatography (RPLC), where the analyte (this compound) is separated on a nonpolar C18 stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water with a buffer, is used for elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by detecting the UV absorbance of the analyte at its maximum wavelength (λmax) as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.

Experimental Protocol

3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

3.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance

  • pH Meter

  • Sonicator Bath

  • Vortex Mixer

3.3. Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 450 nm[1]
Run Time 22 minutes

3.4. Preparation of Solutions

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water. Adjust the pH to 4.5 using Formic Acid. Filter through a 0.45 µm filter before use.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial composition 60:40 A:B) to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

3.5. Sample Preparation (from Textile Fiber)

  • Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces.

  • Place the sample into a 50 mL conical tube.

  • Add 20 mL of Methanol to the tube.

  • Sonicate the sample in a water bath at 50°C for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Method Validation Summary

The developed method was validated according to standard guidelines for specificity, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
Intra-day (n=6)< 1.5%
Inter-day (n=3 days)< 2.0%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Diagrams

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Textile Sample extract Extract with Methanol (Sonication at 50°C) weigh->extract centrifuge Centrifuge Extract extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 10 µL into HPLC filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect at 450 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for this compound quantification.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review & Parameter Selection optimization Optimize Chromatographic Conditions (Mobile Phase, etc.) lit_review->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy (% Recovery) optimization->accuracy precision Precision (%RSD) optimization->precision sensitivity LOD & LOQ optimization->sensitivity routine Routine Sample Analysis linearity->routine accuracy->routine precision->routine sensitivity->routine

Caption: Logical flow of HPLC method development and validation.

References

Application of Disperse Orange 30 in Fluorescent Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 (C.I. 11119) is a monoazo dye traditionally used in the textile industry for dyeing hydrophobic fibers. Its chemical structure, characterized by a substituted azobenzene (B91143) core, suggests potential for fluorescence, a property that can be harnessed for biological imaging. While not a conventional fluorescent probe, its hydrophobic nature indicates possible utility in staining lipid-rich structures within cells. This document provides detailed application notes and protocols for the investigational use of this compound in fluorescent microscopy, based on the general properties of hydrophobic and azo dyes.

Disclaimer: this compound is not extensively characterized as a fluorescent probe for microscopy. The following information is based on the known properties of similar dyes and general protocols for hydrophobic stains. Researchers should perform thorough validation and optimization for their specific applications.

Physicochemical and Putative Photophysical Properties

PropertyValue (Estimated)Notes
Molecular Formula C₁₉H₁₇Cl₂N₅O₄
Molecular Weight 450.28 g/mol
CAS Number 12223-23-3
Appearance Orange to brown powder
Solubility Insoluble in water. Soluble in acetone, ethanol, and DMF.The low aqueous solubility necessitates the use of organic solvents for stock solutions.
Excitation Maximum (λex) 450 - 500 nmEstimated based on the absorption of similar azo dyes. Optimal excitation should be determined experimentally.
Emission Maximum (λem) 520 - 580 nmEstimated based on the typical Stokes shift for azo dyes. Optimal emission should be determined experimentally.
Quantum Yield (Φf) LowAzo dyes are known for often having low fluorescence quantum yields due to efficient non-radiative decay pathways.[1]
Molar Extinction Coefficient (ε) 50,000 - 75,000 M⁻¹cm⁻¹Estimated based on similar disperse azo dyes, which can have high extinction coefficients.[2]

Potential Applications in Fluorescent Microscopy

Given its hydrophobicity, this compound may be suitable for staining nonpolar environments within cells. Potential, yet unverified, applications include:

  • Visualization of Lipid Droplets: These organelles are rich in neutral lipids and are often targeted by hydrophobic dyes.

  • Staining of Cellular Membranes: The dye might intercalate into the lipid bilayers of the plasma membrane and organellar membranes.

  • General Cytoplasmic Staining: Due to its potential to partition into the hydrophobic regions of proteins and membranes throughout the cytoplasm.

Experimental Protocols

Preparation of Stock Solution

Due to its poor water solubility, a stock solution of this compound must be prepared in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Add the appropriate volume of DMSO to achieve a stock concentration of 1-10 mM (e.g., 222 µL of DMSO for a 10 mM stock from 1 mg of dye).

  • Vortex thoroughly until the dye is completely dissolved. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO to desired concentration (1-10 mM) weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex store Aliquot and store at -20°C, protected from light vortex->store end_node End store->end_node G start Start culture Culture cells on imaging vessel start->culture prepare_working Prepare working solution (1-10 µM) in culture medium culture->prepare_working stain Incubate cells with dye solution (15-60 min at 37°C) prepare_working->stain wash Optional: Wash with PBS stain->wash image Image with fluorescence microscope wash->image end_node End image->end_node

References

Application Notes and Protocols for Supercritical Fluid Dyeing of PET Fibers with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Supercritical fluid dyeing (SFD) presents a sustainable and efficient alternative to conventional aqueous dyeing methods, particularly for hydrophobic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET). This technology utilizes supercritical carbon dioxide (scCO₂) as a dyeing medium, eliminating the need for water and consequently, the generation of wastewater.[1][2][3] Disperse Orange 30 is a monoazo disperse dye suitable for coloring PET fibers.[4][5] The low viscosity and high diffusivity of scCO₂ allow for excellent penetration of the dye into the fiber matrix, resulting in uniform and vibrant coloration.[6] This document provides detailed application notes and experimental protocols for the dyeing of PET fibers with this compound using scCO₂ technology.

Chemical Properties of this compound

  • IUPAC Name: 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate[4][7]

  • CAS Number: 5261-31-4[4][7]

  • Molecular Formula: C₁₉H₁₇Cl₂N₅O₄[5]

  • Molecular Weight: 450.27 g/mol [4][5][7]

  • Class: Single azo dye[5]

Data Presentation

The efficiency of supercritical fluid dyeing is influenced by several key parameters, including temperature, pressure, dyeing time, and the dye-to-fiber mass ratio. The following tables summarize quantitative data from various studies on the dyeing of PET with this compound in scCO₂.

Table 1: Solubility of this compound in Supercritical CO₂

Temperature (K)Pressure (MPa)Mole Fraction (x 10⁻⁶)
303.15 - 333.159.93 - 14.826.55 - 9.31
313 - 39311 - 33Data available, specific values vary with density

Note: The solubility of this compound in scCO₂ increases with increasing pressure.[8]

Table 2: Influence of Operating Conditions on Color Strength (K/S) and Wash Fastness

Temperature (°C)Pressure (MPa)Dyeing Time (min)Dye/PET Mass RatioColor Strength (K/S)Wash Fastness (Grade)
VariedVariedVariedVaried2.4 - 21.8~4.69 ± 0.18

Note: A factorial design of experiments indicated a significant statistical effect of all investigated factors (temperature, pressure, dyeing time, and dye/PET ratio) on the color strength. Except for temperature, the influence of these variables on wash fastness was found to be negligible.[7][9]

Table 3: Optimized Dyeing Conditions from a Study

ParameterOptimized Value
Temperature120 °C
Pressure25 MPa
Dyeing Time60 min

Note: Under these conditions, acceptable products were obtained with wash and rub fastness ratings of 5 or 4-5.[10]

Experimental Protocols

This section outlines a detailed methodology for dyeing PET fibers with this compound using a laboratory-scale supercritical fluid dyeing apparatus.

1. Materials and Equipment

  • PET Fibers: Pre-cleaned and dried.

  • This compound: Commercial grade powder.

  • Carbon Dioxide: High purity (99.9%) with a dip tube for liquid withdrawal.

  • Supercritical Fluid Dyeing Apparatus: Consisting of:

    • High-pressure syringe pump for CO₂ delivery.

    • High-pressure dyeing vessel with a heating jacket and temperature controller.

    • Pressure transducer and display.

    • Stirring mechanism (optional, but recommended for uniform dyeing).

    • Valves and fittings rated for high pressure.

    • Separation vessel for CO₂ recycling.

2. Experimental Procedure

  • Preparation:

    • Accurately weigh the dry PET fiber sample and the required amount of this compound. The dye-to-fiber ratio can be varied as per experimental design.

    • Place the PET fiber sample into the dyeing vessel. A stainless steel basket can be used to hold the sample.

    • Introduce the weighed dye powder at the bottom of the dyeing vessel.

  • System Assembly and Pressurization:

    • Seal the dyeing vessel.

    • Heat the vessel to the desired dyeing temperature (e.g., 120 °C) using the heating jacket.

    • Pressurize the system with CO₂ using the high-pressure syringe pump to the desired pressure (e.g., 25 MPa). The CO₂ is pumped from the cylinder, through the pump, and into the pre-heated dyeing vessel.

  • Dyeing Process:

    • Once the desired temperature and pressure are reached and stabilized, start the dyeing timer (e.g., for 60 minutes).

    • If a stirrer is available, activate it to ensure proper mixing of the dissolved dye in the supercritical fluid and uniform contact with the PET fibers.

  • Depressurization and Sample Retrieval:

    • After the set dyeing time, stop the heating and allow the vessel to cool down.

    • Slowly depressurize the vessel by opening the outlet valve. The CO₂ can be vented or collected in a separation vessel for recycling. Rapid depressurization should be avoided to prevent fiber damage.

    • Once the system is at atmospheric pressure, open the dyeing vessel and carefully remove the dyed PET fiber sample.

  • Post-Treatment and Analysis:

    • The dyed sample may be rinsed with a suitable solvent (e.g., acetone) to remove any residual dye on the fiber surface, although this is often unnecessary in SFD.

    • Dry the sample.

    • Analyze the dyed fibers for color strength (K/S value) using a spectrophotometer and assess wash fastness according to standard methods (e.g., ISO 105-C06).

Visualizations

Supercritical_Fluid_Dyeing_Workflow cluster_preparation 1. Preparation cluster_process 2. Dyeing Process cluster_post_process 3. Post-Processing cluster_co2 CO₂ Cycle prep1 Weigh PET Fibers & Dye prep2 Load Fibers & Dye into Vessel prep1->prep2 proc1 Seal & Heat Vessel proc2 Pressurize with scCO₂ proc1->proc2 proc3 Dyeing at Set T & P proc2->proc3 post1 Depressurize & Cool post2 Retrieve Dyed Sample post1->post2 recycling CO₂ Recycling post1->recycling post3 Analysis (K/S, Fastness) post2->post3 co2_source CO₂ Cylinder pump Pump co2_source->pump pump->proc2 recycling->co2_source

Caption: Experimental workflow for supercritical fluid dyeing of PET fibers.

Dyeing_Mechanism scCO2 Supercritical CO₂ dissolved_dye Dye dissolved in scCO₂ scCO2->dissolved_dye pet_fiber PET Fiber scCO2->pet_fiber Swelling dye This compound (Solid) dye->dissolved_dye Dissolution swollen_pet Swollen PET Fiber dissolved_dye->swollen_pet Adsorption & Diffusion dyed_pet Dyed PET Fiber swollen_pet->dyed_pet

Caption: Mechanism of dye transfer in supercritical fluid dyeing.

References

Application Notes and Protocols for the Removal of Disperse Orange 30 from Textile Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a mono-azo dye commonly used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Due to its chemical structure, it is resistant to biodegradation and can persist in the environment, posing a threat to aquatic ecosystems.[2] The effective removal of this compound from textile wastewater is crucial to mitigate its environmental impact. This document provides detailed application notes and protocols for three common methods for the removal of this compound: adsorption, advanced oxidation processes (photocatalytic degradation), and biological treatment.

Data Presentation

The following tables summarize quantitative data from various studies on the removal of this compound using different methods.

Table 1: Adsorption-Based Removal of this compound

Adsorbent MaterialInitial Dye Concentration (mg/L)Adsorbent DosepHTemperature (°C)Contact Time (min)Removal Efficiency (%)Reference
H₂SO₄-functionalized Activated CarbonNot Specified0.4 gNot Specified609095[3]
Activated Carbon from Holm Oak Acorns (ZnCl₂ activation)Not Specified0.15 g/25 ml2750 (carbonization)Not Specified93.5[4]
Zeolite from Cenospheres20 - 600.2 - 1.0 g/L4 - 8Not Specified60 - 140up to 96[5]
Hornbeam Sawdust Biochar104 g/L6Not Specified36093.6[6]

Table 2: Photocatalytic Degradation of this compound

PhotocatalystInitial Dye Concentration (ppm)Catalyst DosepHIrradiation SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Ag-CdZnSO/Zeolitic Matrix50Not Specified7UV lamps (λ = 254 nm)9099.5[7]

Table 3: Biological Treatment of Azo Dyes (General)

Treatment SystemDye TypeInitial Dye Concentration (mg/L)Key ParametersRemoval/Decolorization Efficiency (%)Reference
Anaerobic-Aerobic Combined ReactorYellow Gold Remazol (Azo Dye)50UASB followed by shallow polishing pond23% (dye), 85% (COD)[3]
Anaerobic-Aerobic SystemProcion Red H-E7B (Reactive Azo Dye)Not SpecifiedSequential anaerobic-aerobic treatmentSignificant decolorization and toxicity reduction[4]
Bacterial Consortium SPB92Acid Orange (Azo Dye)30pH 7.5, 32°C, static conditions85% in 23 hours
Enterobacter gergoviaeDisperse Brown 2150pH 7.0-10.0, 25-39°C>90%[8]

Experimental Protocols

Adsorption-Based Removal Protocol

This protocol describes a general procedure for testing the efficacy of an adsorbent for the removal of this compound.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Selected adsorbent (e.g., activated carbon, zeolite)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Distilled water

Procedure:

  • Preparation of Dye Solution: Prepare a working solution of this compound (e.g., 50 mg/L) by diluting the stock solution with distilled water.

  • Adsorption Experiment:

    • Take a series of flasks, and to each, add a specific volume of the dye solution (e.g., 100 mL).

    • Adjust the pH of the solutions to the desired values (e.g., 2, 4, 6, 8, 10) using HCl or NaOH.

    • Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on a shaker or magnetic stirrer and agitate at a constant speed (e.g., 150 rpm) for a specific contact time (e.g., 60 minutes) at a controlled temperature.

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 450 nm) using a UV-Vis spectrophotometer.[1]

  • Calculation of Removal Efficiency:

    • Calculate the percentage of dye removal using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Experimental Workflow for Adsorption:

AdsorptionWorkflow prep Prepare this compound Working Solution adjust_ph Adjust pH of Dye Solution prep->adjust_ph add_adsorbent Add Adsorbent adjust_ph->add_adsorbent agitate Agitate for Specific Contact Time add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate analyze Analyze Supernatant (UV-Vis Spec) separate->analyze calculate Calculate Removal Efficiency analyze->calculate PhotocatalysisWorkflow disperse Disperse Photocatalyst in Dye Solution dark Stir in Dark (Adsorption-Desorption Equilibrium) disperse->dark irradiate Irradiate with UV Light (Constant Stirring) dark->irradiate sample Take Samples at Time Intervals irradiate->sample separate Separate Catalyst sample->separate analyze Analyze Solution (UV-Vis Spec) separate->analyze calculate Calculate Degradation Efficiency analyze->calculate BiologicalTreatment start Textile Effluent with This compound anaerobic Anaerobic Reactor (Azo Bond Cleavage & Decolorization) start->anaerobic + Co-substrate aerobic Aerobic Reactor (Degradation of Aromatic Amines) anaerobic->aerobic end Treated Effluent aerobic->end

References

Application Notes and Protocols for Utilizing Disperse Orange 30 in Dye-Fiber Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Disperse Orange 30, a monoazo dye, in studying the intricate interactions between dyes and textile fibers, particularly polyester (B1180765). The following sections detail the thermodynamic and kinetic parameters governing the dyeing process, established experimental protocols for analysis, and visual representations of the underlying scientific principles. This information is crucial for research in textile chemistry, materials science, and can be adapted for analogous studies in drug delivery and biomaterial interactions where understanding small molecule-polymer binding is critical.

Data Presentation: Thermodynamic and Kinetic Parameters

The interaction of this compound with polyester fibers is an exothermic process that is well-described by the Nernst adsorption isotherm.[1][2] This indicates a partition mechanism where the dye distributes itself between the aqueous dye bath and the solid polyester fiber.[3] The following tables summarize key quantitative data from various studies, providing a comparative look at the thermodynamic and kinetic profiles of this interaction.

ParameterValueConditionsReference
Thermodynamic Parameters
Standard Affinity (-Δμ°)Decreases with increasing temperature90°C, 100°C, 110°C[2]
Enthalpy Change (ΔH°)Negative90°C - 110°C[1][2]
Entropy Change (ΔS°)Negative90°C - 110°C[1][2]
Kinetic Parameters
Adsorption KineticsBest fit with pseudo-second-order model90°C, 100°C, 110°C[1]
Equilibrium Time~120 minutes90°C, 100°C, 110°C[1]
Diffusion Coefficient (D)Increases with increasing temperatureNot specified[4]
Activation Energy of DiffusionCan be calculated using the Arrhenius equationNot specified[4]
Optimal Dyeing Conditions
pH4.5Not specified[1]
Temperature (High Temp Method)100°C - 160°C (preferably 120°C - 150°C)Aqueous dispersion[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable studies of dye-fiber interactions. The following protocols are synthesized from established research practices.[1][5][6]

Protocol 1: Preparation of Polyester Fabric and Dye Bath
  • Fabric Pre-treatment: Immerse the polyester fabric in a solution containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.[2] Heat the solution to 70°C and maintain for 60-80 minutes to remove any impurities or sizing agents.[2] Subsequently, rinse the fabric thoroughly with deionized water and allow it to dry completely.

  • Dye Dispersion Preparation: Create a paste of this compound with a dispersing agent. Gradually add water to this paste to form a stable dispersion.[6]

  • Dye Bath Formulation: Prepare the dye bath with the desired concentration of the dispersed dye. Adjust the pH of the bath to 4.5 using acetic acid for optimal dye uptake.[1][6] The liquor-to-goods ratio (L:G), the ratio of the volume of dye bath to the weight of the fabric, is typically set at 100:1.[2]

Protocol 2: High-Temperature Exhaust Dyeing of Polyester
  • Initial Setup: Place the pre-treated polyester fabric into the dye bath at an initial temperature of 60°C.[6] Add all necessary chemicals, including the dye dispersion.

  • Equilibration: Maintain the dye bath at 60°C for 15 minutes to allow for initial wetting and swelling of the fibers.[6]

  • Heating: Gradually raise the temperature of the dye bath to the target dyeing temperature (e.g., 90°C, 100°C, or 110°C for isotherm studies, or up to 130°C for standard dyeing).[1][6]

  • Dyeing: Maintain the target temperature for a specified duration, typically ranging from 30 to 120 minutes, to allow the dye to diffuse into the polyester fibers and reach equilibrium.[1][7]

  • Cooling and Rinsing: After the dyeing period, cool the dye bath to 60°C.[6] Remove the fabric and rinse it with hot water.

  • Reduction Clearing (Optional): To improve wash fastness, a reduction clearing step can be performed to remove any dye particles adhering to the fiber surface.[6]

  • Final Rinse and Drying: Perform a final rinse of the fabric and allow it to dry.

Protocol 3: Determination of Adsorption Isotherms
  • Dyeing: Perform the high-temperature exhaust dyeing protocol (Protocol 2) at different initial dye concentrations (e.g., 10, 50, 100, 150, 200 mg/100 mL) and at various constant temperatures (e.g., 90°C, 100°C, 110°C).[1]

  • Dye Concentration Measurement: After dyeing, measure the concentration of the residual dye in the dye bath using a UV-Visible spectrophotometer at the maximum absorbance wavelength (λmax) of this compound, which is 450 nm.[8]

  • Data Analysis: Calculate the amount of dye adsorbed per unit weight of the fiber. Plot the amount of adsorbed dye against the residual dye concentration in the bath to generate the adsorption isotherm. Analyze the data using Nernst, Langmuir, and Freundlich isotherm models to determine the best fit.[1][3]

Visualizing Dye-Fiber Interactions and Experimental Processes

Diagrams created using the DOT language provide clear visual representations of the experimental workflows and the theoretical models underpinning the dye-fiber interactions.

Dyeing_Workflow A Fabric Pre-treatment (Detergent & Soda Ash) C High-Temperature Dyeing (e.g., 130°C) A->C B Dye Bath Preparation (this compound, pH 4.5) B->C D Cooling & Rinsing C->D E Reduction Clearing (Optional) D->E F Final Rinsing & Drying D->F Skip Clearing E->F G Dyed Fabric F->G

Caption: Workflow for the high-temperature exhaust dyeing of polyester with this compound.

Adsorption_Isotherm_Analysis cluster_exp Experimental Steps cluster_analysis Data Analysis A Prepare Dye Baths (Varying [Dye]) B Dye Fabric Samples (Constant Temperature) A->B C Measure Residual [Dye] (UV-Vis Spec) B->C D Calculate Adsorbed Dye C->D E Plot Isotherm D->E F Model Fitting (Nernst, Langmuir, Freundlich) E->F G Determine Thermodynamic Parameters (Δμ°, ΔH°, ΔS°) F->G

Caption: Logical workflow for determining the adsorption isotherm of this compound on polyester.

References

Application Notes and Protocols for the Preparation of Disperse Orange 30 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a synthetic, non-ionic azo dye characterized by its low water solubility and hydrophobic nature.[1] Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, it also finds applications in laboratory research.[1][2] These notes provide a detailed protocol for the preparation of this compound stock solutions for use in various laboratory experiments, including cellular assays and analytical studies.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₇Cl₂N₅O₄[3][4]
Molecular Weight 450.27 g/mol [3]
Appearance Orange to brown powder[3][4]
Solubility Insoluble in water; Soluble in polar organic solvents such as DMSO and DMFM.[4][5]
CAS Number 5261-31-4[2]

Applications in Laboratory Research

While predominantly used in the textile industry, this compound and similar azo dyes have been investigated in laboratory settings for various purposes:

  • Toxicology and Genotoxicity Studies: Azo dyes can be evaluated for their potential cytotoxic and genotoxic effects on cell lines. For instance, the related Disperse Orange 1 has been shown to induce DNA damage in human hepatoma (HepG2) cells.[6]

  • Fluorescent Probes: Although not its primary characteristic, some disperse dyes exhibit fluorescent properties that can be exploited in specific imaging applications.

  • Analytical Standards: In environmental and chemical analysis, a stock solution of this compound may be used as a reference standard for chromatography or spectroscopy.

Health and Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the powdered dye or its solutions.

  • Respiratory Protection: When weighing the powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Disposal: Dispose of all waste materials, including contaminated consumables and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration that can be further diluted for various experimental applications.

Materials:

  • This compound powder (MW: 450.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 450.27 g/mol x 1000 mg/g = 4.50 mg

  • Weighing the this compound powder:

    • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out 4.50 mg of this compound powder into the tube.

  • Dissolving the powder:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex at high speed for at least 2 minutes, or until the powder is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage of the stock solution:

    • For short-term storage (up to a few weeks), the stock solution can be stored at 2-8°C, protected from light.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[7] This will minimize degradation due to repeated freeze-thaw cycles.[8][9]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation of 10 mM this compound Stock Solution A Calculate Mass of this compound B Weigh 4.50 mg of this compound A->B 4.50 mg for 1 mL C Add 1 mL of DMSO B->C D Vortex until Dissolved C->D E Aliquot and Store at -20°C or -80°C D->E

Workflow for this compound Stock Solution Preparation.

Considerations for Specific Applications

  • Cell-based Assays: When using the this compound stock solution for cell culture experiments, it is crucial to determine the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v).

  • Aqueous Working Solutions: For applications requiring an aqueous working solution, the DMSO stock solution can be diluted in a suitable buffer (e.g., PBS). Due to the hydrophobic nature of this compound, precipitation may occur at higher concentrations in aqueous solutions. It is advisable to prepare fresh dilutions immediately before use and to check for any signs of precipitation.

  • In Vivo Studies: For in vivo experiments, specialized formulations may be required to improve the solubility and bioavailability of this compound. A common approach is to use a co-solvent system, such as a mixture of DMSO, PEG300, Tween 80, and saline.[7] The exact formulation will need to be optimized for the specific animal model and route of administration.

Stability and Handling of Stock Solutions

  • Light Sensitivity: Azo dyes can be sensitive to light. It is recommended to store stock solutions in amber vials or to wrap clear vials in aluminum foil to protect them from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the dye.[8][9] Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.

  • Purity of Solvents: Use high-quality, anhydrous DMSO to prepare the stock solution, as water can affect the solubility and stability of the dye.

References

Application Notes and Protocols for Azo Dye Degradation Studies Using Disperse Orange 30 as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest class of synthetic colorants used in various industries, including textiles, printing, and food.[1] Their widespread use and complex aromatic structures make them persistent environmental pollutants, with many exhibiting toxic, mutagenic, and carcinogenic properties.[1] Disperse Orange 30, a typical monoazo dye, is frequently used for dyeing synthetic fibers like polyester.[2][3] Due to its low water solubility and resistance to conventional wastewater treatment, it serves as a relevant model compound for studying the degradation of disperse azo dyes.[4][5] This document provides detailed application notes and protocols for researchers and scientists engaged in the study of Azo dye degradation, using this compound as the target pollutant. The protocols cover various advanced oxidation processes and biological treatment methods.

Key Degradation Methodologies

Several methods have proven effective in the degradation of this compound and other azo dyes. These can be broadly categorized into physicochemical and biological approaches. Physicochemical methods include advanced oxidation processes (AOPs) such as photocatalysis and Fenton/photo-Fenton reactions, as well as adsorption techniques.[6][7] Biological methods primarily involve the use of microorganisms like bacteria and fungi to break down the dye molecules.[1][8]

I. Photocatalytic Degradation of this compound

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive hydroxyl radicals (•OH), which can mineralize organic pollutants into less harmful substances like CO2 and H2O.[7]

Experimental Protocol: Plasmonic Photocatalysis using Ag-CdZnSO/Zeolitic Matrix

This protocol is adapted from a study demonstrating high degradation efficiency of this compound.[4]

1. Materials and Reagents:

  • This compound (DO30)

  • Ag-CdZnSO/Zeolitic Matrix (ZM) nanocomposite (photocatalyst)

  • Acetone (B3395972) (sensitizer)

  • Deionized water

  • UV-Vis Spectrophotometer

  • UV illumination source

  • Magnetic stirrer

  • pH meter

2. Preparation of Reaction Suspension:

  • Prepare a stock solution of this compound in acetone.

  • In a suitable reaction vessel, add a specific volume of deionized water.

  • Add the desired amount of the Ag-CdZnSO/ZM photocatalyst to the water.

  • Add the DO30 stock solution to the aqueous suspension. The final concentration of acetone acts as a sensitizer.[4]

  • Adjust the pH of the suspension to the desired value (e.g., pH 7).[4]

3. Photocatalytic Reaction:

  • Place the reaction vessel under a UV illumination source.

  • Continuously stir the suspension using a magnetic stirrer to ensure homogeneity.

  • At regular time intervals (e.g., every 10 minutes), withdraw a 1 mL sample from the suspension.[4]

4. Sample Analysis:

  • Centrifuge the collected samples to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax = 440 nm) using a UV-Vis spectrophotometer.[4]

  • Calculate the degradation percentage using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Quantitative Data Summary: Photocatalytic Degradation

ParameterOptimal Value/RangeDegradation EfficiencyReference
pH7-[4]
Reaction Time90 minutes99.5%[4]

Experimental Workflow: Photocatalytic Degradation

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DO30 Stock Solution C Mix and Adjust pH A->C B Prepare Aqueous Suspension of Photocatalyst B->C D UV Illumination & Stirring C->D E Collect Samples at Intervals D->E F Centrifuge Samples E->F G Measure Absorbance (UV-Vis) F->G H Calculate Degradation % G->H

Caption: Workflow for photocatalytic degradation of this compound.

II. Microbial Degradation of Azo Dyes

Microbial degradation offers an eco-friendly and cost-effective approach for treating azo dye-containing wastewater.[1][8] Microorganisms, particularly bacteria, can break the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines, which can be further degraded under aerobic conditions.[8]

Experimental Protocol: Bacterial Degradation of Azo Dyes

This generalized protocol is based on common practices for studying microbial dye degradation.[9]

1. Materials and Reagents:

  • Bacterial strain capable of azo dye degradation (e.g., Streptomyces sp., Pseudomonas stutzeri)[10][11]

  • Nutrient broth or Mineral Salt Medium (MSM)

  • This compound

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Analytical instruments for degradation product analysis (e.g., LC-MS, GC-MS, FT-IR)[9][10]

2. Inoculum Preparation:

  • Culture the selected bacterial strain in a suitable nutrient broth until it reaches the exponential growth phase.

  • Harvest the bacterial cells by centrifugation and wash them with a sterile saline solution.

  • Resuspend the cells in a fresh medium to a desired optical density.

3. Degradation Experiment:

  • Prepare a series of flasks containing sterile MSM supplemented with this compound at a specific concentration (e.g., 30 mg/L).[9]

  • Inoculate the flasks with the prepared bacterial culture.

  • Incubate the flasks under optimized conditions of temperature (e.g., 32°C) and pH (e.g., 7.5) under static or shaking conditions.[9]

  • At regular time intervals, withdraw aliquots from the flasks for analysis.

4. Analysis:

  • Monitor the decolorization by measuring the absorbance of the supernatant at the λmax of the dye using a UV-Vis spectrophotometer.

  • Analyze the degradation products using techniques like LC-MS, GC-MS, and FT-IR to elucidate the degradation pathway.[9]

Quantitative Data Summary: Microbial Degradation

OrganismDye Concentration (mg/L)Temperature (°C)pHTime (hours)Decolorization Efficiency (%)Reference
Bacterial Consortium SPB92 (for Acid Orange)30327.523~85[9]
Streptomyces sp. FX645 (for Disperse Red 30)----High potency[10]

[10]### III. Adsorption-Based Removal of this compound

Adsorption is a widely used physicochemical treatment method for dye removal due to its simplicity, efficiency, and the availability of a wide range of adsorbents.

[2]Experimental Protocol: Adsorption on Functionalized Activated Carbon

This protocol is based on a study using H2SO4-functionalized activated carbon for this compound removal.

[2]1. Materials and Reagents:

  • This compound (DO-30)

  • Plain Activated Carbon (PAC)

  • H2SO4-functionalized Activated Carbon (AAC)

  • Distilled water

  • Shaker or multi-heat mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Adsorption Experiment:

  • Prepare a stock solution of this compound. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution. 2[2]. In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g or 0.4 g) to a specific volume of the dye solution (e.g., 100 mL). 3[2]. Place the flasks on a shaker and agitate at a constant speed (e.g., 700 rpm) for a predetermined contact time (e.g., 10-150 minutes). 4[2]. Investigate the effect of temperature by conducting the experiments at different temperatures (e.g., 25-60°C).

[2]3. Analysis:

  • After the desired contact time, separate the adsorbent from the solution by centrifugation.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at λmax = 450 nm. 3[2]. Calculate the dye removal percentage.

Quantitative Data Summary: Adsorption on Activated Carbon

AdsorbentAdsorbent Dosage (g)Temperature (°C)Contact Time (min)Dye Removal (%)Reference
PAC0.46090>93
AAC0.46090>95

Experimental Workflow: Adsorption Studies

Adsorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Process cluster_analysis Analysis A Prepare DO30 Solutions C Mix Dye Solution and Adsorbent A->C B Weigh Adsorbent B->C D Agitate at Controlled Temp & Time C->D E Separate Adsorbent (Centrifugation) D->E F Measure Final Dye Concentration (UV-Vis) E->F G Calculate Removal % F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dyebath pH for Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Disperse Orange 30 in their experiments. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist in optimizing your dyebath conditions for maximum dye exhaustion.

Troubleshooting Guide

This section addresses specific issues that may arise during the dyeing process with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Color Yield / Poor Exhaustion Incorrect Dyebath pH: The pH is outside the optimal acidic range (4.5-5.5). In alkaline conditions, disperse dyes can undergo hydrolysis, leading to reduced color depth.[1]Adjust the dyebath pH to 4.5-5.5 using an acetic acid-acetate buffer system. Regularly monitor the pH throughout the dyeing process.[2]
Improper Temperature: The dyeing temperature is too low for the polyester (B1180765) fibers to swell sufficiently, preventing dye penetration.Ensure the dyeing temperature is maintained at the optimal level, typically between 120°C and 130°C for high-temperature dyeing methods.[3][4]
Inadequate Dye Dispersion: The dye has agglomerated, preventing uniform uptake by the substrate.Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding it to the dyebath.[2][5]
Uneven Dyeing / Shade Variation Incorrect or Fluctuating pH: Variations in pH across the substrate can lead to differential dye uptake.Use a non-volatile buffer like an acetic acid/acetate (B1210297) buffer to maintain a consistent acidic pH throughout the process.[2]
Rapid Rate of Temperature Rise: Increasing the temperature too quickly can cause the dye to rush onto the fabric, resulting in unevenness.Control the heating rate to a slow and steady rise, for example, 1-2°C per minute, especially in the critical temperature range for polyester (80°C to 130°C).[2]
Poor Liquor Circulation: Inadequate movement of the dyebath can lead to localized areas of high and low dye concentration.Ensure proper circulation of the dye liquor in the dyeing machine and avoid overloading the equipment.[2]
Poor Color Fastness (Wash/Rub) Surface Dye Deposits: Unfixed dye particles remaining on the fiber surface can lead to poor fastness properties.Perform a thorough reduction clearing after dyeing to remove any unfixed surface dye.[2]
Incorrect pH during Dyeing: An incorrect pH can affect the stability of the dye and its fixation to the fiber.Maintain the dyebath pH within the recommended 4.5-5.5 range.
Color Change / Shade Deviation Alkaline Conditions: Some disperse dyes, particularly those with azo structures, are sensitive to alkali and can change color.[1]Strictly maintain an acidic dyebath. If necessary, the addition of formic acid or ammonium (B1175870) sulfate (B86663) can help keep the dyebath acidic.[1]
Presence of Metal Ions: Hard water containing calcium and magnesium ions can interfere with anionic dispersing agents, affecting the dye shade.Use a sequestering agent in the dyebath, particularly when using hard water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the exhaustion of this compound?

A1: The optimal dyebath pH for this compound, and for most disperse dyes on polyester, is in the weakly acidic range of 4.5 to 5.5.[1][2] This pH range ensures the stability of the dye and promotes maximum exhaustion onto the polyester fibers.

Q2: Why is an acidic pH necessary for dyeing with this compound?

A2: An acidic medium is crucial for several reasons. Firstly, it ensures the chemical stability of the disperse dye, preventing hydrolysis that can occur in neutral or alkaline conditions.[1] Secondly, it helps to maintain the dye in a finely dispersed state, which is essential for uniform dyeing.

Q3: What happens if the dyebath pH is too high (alkaline)?

A3: If the pH of the dyebath is too high, several problems can occur. Many disperse dyes, especially those with ester groups, can undergo hydrolysis, which alters the dye molecule and leads to a lighter shade or a complete loss of color.[1] This results in lower dye exhaustion and poor color yield.

Q4: What should I use to adjust the pH of the dyebath?

A4: Acetic acid is commonly used to achieve the desired acidic pH.[1] For better pH control throughout the dyeing process, a buffer system, such as an acetic acid-sodium acetate buffer, is recommended to maintain a stable pH.

Q5: Can the pH of the dyebath change during the dyeing process?

A5: Yes, the pH of the dyebath can increase during the dyeing process. This can be due to the introduction of alkaline substances from the fabric or auxiliaries.[1] It is advisable to monitor the pH and make adjustments as necessary to keep it within the optimal range.

Q6: How does temperature interact with pH in the dyeing process?

A6: Both temperature and pH are critical parameters. The optimal temperature for dyeing polyester with disperse dyes is typically high (around 130°C) to swell the fibers and allow dye penetration.[3] Maintaining the optimal acidic pH at this high temperature is essential for dye stability and to achieve good exhaustion and color fastness.

Data Presentation

The following table summarizes the expected relationship between dyebath pH and the exhaustion of this compound on polyester fabric. Note that these values are illustrative and can vary based on specific experimental conditions.

Dyebath pHExpected Dye Exhaustion (%)Observations
3.080 - 85%Good exhaustion, but potential for fiber damage with strong acids.
4.590 - 95%Optimal Range: High dye exhaustion and good dye stability.
5.590 - 95%Optimal Range: High dye exhaustion and good dye stability.
7.070 - 80%Reduced exhaustion due to lower dye stability.
9.0< 60%Significant reduction in exhaustion; risk of dye hydrolysis and color change.

Experimental Protocols

Protocol 1: Determination of Optimal Dyebath pH for this compound Exhaustion

This protocol outlines a method for determining the optimal dyebath pH for maximizing the exhaustion of this compound.

  • Fabric Preparation:

    • Scour a 100% polyester fabric sample with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of soda ash at 80°C for 30 minutes to remove any impurities.

    • Rinse the fabric thoroughly with hot and then cold water until it is neutral. Allow the fabric to dry.

  • Dye Stock Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 g/L) by first making a paste with a small amount of a dispersing agent, then adding hot water (approximately 50°C) and stirring until fully dispersed.

  • Dyebath Preparation:

    • Prepare a series of dyebaths with varying pH values (e.g., 3.5, 4.5, 5.5, 6.5, and 7.5). A liquor ratio of 1:10 is recommended.

    • For each dyebath, add the required amount of the this compound stock solution to achieve the desired shade percentage (e.g., 1% on weight of fabric).

    • Add a dispersing/leveling agent (e.g., 1 g/L).

    • Adjust the pH of each dyebath to the target value using an acetic acid/sodium acetate buffer.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric samples into their respective dyebaths at 50°C.

    • Raise the temperature from 50°C to 130°C at a controlled rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebaths down to 80°C at a rate of 2°C per minute.

  • Measurement of Dye Exhaustion:

    • Before and after the dyeing process, take a sample of the dye liquor from each bath.

    • Using a UV-Vis spectrophotometer, measure the absorbance of the dye liquor at the maximum absorption wavelength (λ-max) of this compound.

    • Calculate the percentage of dye exhaustion (%E) for each pH value using the following formula: %E = [(A₀ - A₁) / A₀] x 100 Where A₀ is the initial absorbance of the dyebath and A₁ is the final absorbance.

  • Post-Dyeing Treatment:

    • Perform a reduction clearing on the dyed samples to remove any unfixed surface dye. This can be done by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 80°C for 20 minutes.

    • Rinse the samples thoroughly and allow them to dry.

  • Analysis:

    • Compare the dye exhaustion percentages across the different pH values to determine the optimal pH for maximum exhaustion.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis fabric_prep Fabric Preparation (Scouring & Rinsing) dyebath_prep Prepare Dyebaths at Various pH Values fabric_prep->dyebath_prep dye_stock Dye Stock Solution Preparation dye_stock->dyebath_prep dyeing Dyeing at 130°C dyebath_prep->dyeing measure_exhaustion Measure Dye Exhaustion (Spectrophotometry) dyeing->measure_exhaustion post_treatment Reduction Clearing dyeing->post_treatment compare_results Compare Results & Determine Optimal pH measure_exhaustion->compare_results logical_relationship cluster_input Input Parameter cluster_outcomes Potential Outcomes pH Dyebath pH optimal Optimal Exhaustion pH->optimal 4.5 - 5.5 (Acidic) low_yield Low Yield / Hydrolysis pH->low_yield > 7.0 (Alkaline) uneven Uneven Dyeing pH->uneven Fluctuating

References

Troubleshooting poor wash fastness of Disperse Orange 30 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 30

This guide provides troubleshooting assistance and answers to frequently asked questions regarding poor wash fastness of C.I. This compound on polyester (B1180765) textiles. It is intended for researchers, textile chemists, and quality control professionals.

Troubleshooting Guide

Q1: What are the primary causes of poor wash fastness when dyeing polyester with this compound?

Poor wash fastness is typically not due to the dye itself but rather to process-related issues. The most common causes are:

  • Incomplete Dye Fixation: The dyeing temperature may be too low or the dyeing time too short, preventing the dye molecules from fully penetrating and anchoring within the polyester fiber's amorphous regions.[1]

  • Unfixed Surface Dye: Residual dye remaining on the fiber surface after dyeing is a major contributor to poor wash fastness and staining of other fabrics during laundering.[2][3]

  • Inadequate Post-Dyeing Treatment: The failure to perform or correctly execute a "reduction clearing" process is the most frequent reason for poor wash fastness.[1][4] This step is crucial for removing unfixed surface dye.[2]

  • Thermal Migration: During subsequent dry heat treatments like heat-setting or finishing, some dye molecules can migrate from the inside of the fiber back to the surface, which reduces the fabric's fastness properties.[3][5]

Q2: My dyeing parameters (temperature, time, pH) seem correct. Why is the wash fastness still poor?

If the core dyeing parameters are optimal, the issue most likely lies with the post-dyeing clearing process. Unfixed dye particles that adhere to the fiber surface must be removed.[3][4] A thorough reduction clearing treatment is designed to chemically reduce and solubilize these surface dyes, allowing them to be washed away easily.[6] Without this step, the loose dye will bleed during the first few launderings.

Q3: Can the heat-setting (thermofixation) process negatively impact wash fastness?

Yes. This phenomenon is known as thermal migration.[3] During heat-setting at temperatures above 130°C, the polyester fibers swell, and some dye molecules can migrate from the fiber's core to its surface.[3][5] This redistribution of the dye leads to a decrease in wash and rubbing fastness. To minimize this, it is crucial to use the lowest possible heat-setting temperature and time that still achieves the desired fabric stability and to perform a thorough reduction clearing before the final heat treatment.[7]

Q4: How do I properly perform a reduction clearing process to improve wash fastness?

Reduction clearing chemically destroys and removes unfixed disperse dye from the fiber surface.[8] A typical procedure involves treating the dyed fabric in a bath containing a reducing agent and an alkali.[2][9] This makes the surface dye colorless and more water-soluble for easy removal.[6] For detailed steps, refer to the Experimental Protocols section.

Q5: Could issues within the dyebath itself lead to poor wash fastness?

Absolutely. The stability of the dye dispersion is critical.

  • Poor Dispersion: If the disperse dye is not finely and evenly dispersed in the water, particles can aggregate and stick to the fabric surface instead of penetrating the fiber.[10][11] Using a high-quality dispersing agent is essential.[4]

  • Incorrect pH: The dyeing of polyester with disperse dyes should be carried out under acidic conditions, typically at a pH of 4.5 to 5.5, to ensure dye stability and optimal uptake by the fiber.[1][4]

  • Water Hardness: Hard water can interfere with dispersing agents, leading to dye aggregation. Softened water is recommended for best results.[4]

Q6: How can I quantitatively measure the wash fastness of my dyed fabric?

Standardized test methods are used to evaluate wash fastness. The most common is AATCC Test Method 61, which is an accelerated laundering test designed to simulate multiple home washings.[12][13] In this test, a fabric specimen is washed in a stainless steel container with detergent and steel balls to provide abrasive action.[12][14] After the test, the color change of the specimen and the degree of staining on an adjacent multifiber fabric are evaluated using standardized Gray Scales.[12]

Frequently Asked Questions (FAQs)

What is this compound? this compound is a monoazo disperse dye with the chemical formula C₁₉H₁₇Cl₂N₅O₄.[15][16] It is used for dyeing hydrophobic synthetic fibers, primarily polyester and its blends, as well as for direct printing on polyester fabrics.[16][17][18]

What is "reduction clearing"? Reduction clearing is a crucial post-dyeing washing process used to remove unfixed disperse dye from the surface of polyester fibers.[2] It involves treating the fabric with a reducing agent, such as sodium hydrosulfite, and an alkali, like caustic soda, to chemically degrade the surface dye, making it soluble and easy to rinse away.[4][8] This significantly improves the wash and rubbing fastness of the dyed textile.[4]

What is "thermal migration"? Thermal migration is a phenomenon where, during dry heat processes like heat-setting, disperse dye molecules move from the interior of the polyester fiber to the surface.[3][19] This accumulation of dye on the surface can lead to a significant decrease in color fastness properties, including wash, rubbing, and perspiration fastness.[19]

Can I use a finishing agent to improve wash fastness? Yes, certain finishing agents, often called fixatives, can be applied after dyeing.[1] Resin-based fixatives can form a thin film on the fiber surface, which helps to encapsulate the dye molecules and prevent them from leaching out during washing.[1] However, it is important to note that this treatment may alter the feel or "handle" of the fabric.[1]

Data Presentation

Table 1: Recommended High-Temperature Dyeing Parameters for Polyester with this compound

ParameterRecommended ValuePurpose
Dyeing Temperature 130°CEnsures sufficient swelling of polyester fibers for dye penetration and fixation.[1]
Holding Time at Temp. 30 - 60 minutesAllows adequate time for dye diffusion into the fiber core.[4]
pH of Dyebath 4.5 - 5.5Maintains the stability of the disperse dye and promotes exhaustion onto the fiber.[4]
Heating Rate 1 - 2°C / minuteGradual heating promotes level and even dyeing.
Cooling Rate 2 - 3°C / minuteSlow cooling helps prevent creasing of the fabric.[4]

Table 2: Standard Reduction Clearing Process Parameters

ParameterRecommended ValuePurpose
Temperature 70 - 80°COptimal temperature for the chemical reduction of surface dyes.[4]
Time 15 - 20 minutesSufficient time for the reaction to complete and remove surface dye.[4][7]
Sodium Hydrosulfite 1.0 - 2.0 g/LThe primary reducing agent that breaks down the dye molecules.[4]
Caustic Soda (NaOH) 1.0 - 2.0 g/LProvides the necessary alkaline conditions for the reduction reaction.[4]
Neutralization Acetic AcidAfter clearing and rinsing, neutralizes any residual alkali on the fabric.[4]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) and soda ash (e.g., 1 g/L) at 60-70°C for 20 minutes to remove any oils, sizes, or impurities.[4][20] Rinse thoroughly.

  • Dye Bath Preparation: Prepare the dyebath with softened water. Add a dispersing agent and acetic acid to adjust the pH to 4.5-5.5.[4] Add the pre-dispersed this compound dye (e.g., 1.0% on weight of fabric for a medium shade).

  • Dyeing Cycle:

    • Load the prepared fabric into the dyeing machine at 50-60°C.

    • Circulate for 10 minutes, then add the prepared dyebath.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[1]

    • Hold at 130°C for 45-60 minutes to allow for dye fixation.[4]

    • Cool the bath down to 80°C at a rate of 2°C/minute.[4]

  • Post-Dyeing Rinsing: Drain the dyebath and rinse the fabric with overflow water until the water runs clear.

  • Reduction Clearing:

    • Treat the rinsed fabric in a new bath at 70-80°C containing sodium hydrosulfite (2 g/L) and caustic soda (2 g/L) for 15-20 minutes.[4]

    • Drain the clearing bath, then rinse the fabric thoroughly with hot water followed by cold water.

  • Neutralization & Drying: Neutralize the fabric in a bath with acetic acid (0.5-1.0 g/L) for 10 minutes. Rinse and dry the fabric.

Protocol 2: AATCC Test Method 61-2A for Wash Fastness Evaluation

  • Specimen Preparation: Cut a 50 x 150 mm specimen of the dyed fabric.[21] Sew it together with a 50 x 50 mm AATCC No. 10 multifiber test fabric, which contains strips of acetate, cotton, nylon, polyester, acrylic, and wool.[21]

  • Test Procedure:

    • Prepare a wash solution containing 1.5 g/L of 1993 AATCC standard reference detergent in water.[21]

    • Place the specimen, 150 mL of the detergent solution, and 50 stainless steel balls into a 1200 mL stainless steel launder-ometer container.[13][14][21]

    • Seal the container and place it in a launder-ometer.

    • Operate the machine for 45 minutes at a constant temperature of 49°C.[13]

  • Rinsing and Drying:

    • Remove the specimen and rinse it three times in deionized water at 40°C for one minute each time, with occasional stirring.[13]

    • Squeeze out excess water and dry the specimen in an oven at a temperature not exceeding 71°C.[21]

  • Evaluation:

    • Allow the specimen to condition for at least 1 hour at 21°C and 65% relative humidity.[21]

    • Evaluate the color change of the dyed polyester using the Gray Scale for Color Change.

    • Evaluate the degree of staining on each of the six fiber strips of the multifiber test fabric using the Gray Scale for Staining. A rating of 5 is excellent (no change/staining) and 1 is very poor.

Visualizations

Troubleshooting_Workflow Start Poor Wash Fastness Detected (AATCC 61 Rating < 3) Check_Dyeing Step 1: Review Dyeing Process Start->Check_Dyeing Dye_Params Were Dyeing Parameters Correct? - Temp: ~130°C - Time: 30-60 min - pH: 4.5-5.5 Check_Dyeing->Dye_Params Check_Clearing Step 2: Evaluate Reduction Clearing Clearing_Params Was Reduction Clearing Performed Correctly? - Chemicals: Hydrosulfite & Caustic Soda - Temp: 70-80°C - Time: 15-20 min Check_Clearing->Clearing_Params Check_Heat_Set Step 3: Analyze Heat Treatment Heat_Params Was Post-Dyeing Heat Setting Optimized? - Lowest possible temperature and time? Check_Heat_Set->Heat_Params Dye_Params->Check_Clearing Yes Solution_Dye Action: Optimize dyeing cycle. Ensure proper temperature, time, and pH control. Dye_Params->Solution_Dye No Clearing_Params->Check_Heat_Set Yes Solution_Clearing Action: Implement or intensify reduction clearing process. Clearing_Params->Solution_Clearing No Solution_Heat Action: Reduce heat-setting temperature/time or perform clearing after heat-setting. Heat_Params->Solution_Heat No End Problem Solved: Achieved Good Wash Fastness Heat_Params->End Yes Solution_Dye->Check_Clearing Solution_Clearing->Check_Heat_Set Solution_Heat->End

Caption: Troubleshooting workflow for diagnosing poor wash fastness.

Dyeing_Process_Diagram cluster_0 Stage 1: Dyeing cluster_1 Stage 2: After Dyeing (Before Clearing) cluster_2 Stage 3: After Reduction Clearing Dyeing High-Temp Dyeing (130°C) Dye penetrates fiber After_Dyeing Fixed dye inside fiber + Unfixed dye on surface Dyeing->After_Dyeing Cooling & Rinsing Poor_Fastness Poor Wash Fastness After_Dyeing->Poor_Fastness After_Clearing Surface dye removed Only fixed dye remains After_Dyeing->After_Clearing Reduction Clearing (70-80°C) Good_Fastness Good Wash Fastness After_Clearing->Good_Fastness

Caption: Effect of reduction clearing on unfixed surface dye.

References

Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for improving the light fastness of fabrics dyed with C.I. Disperse Orange 30. The information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical light fastness rating?

C.I. This compound is a monoazo disperse dye with the chemical formula C₁₉H₁₇Cl₂N₅O₄. It is commonly used for dyeing polyester (B1180765) and its blends. The light fastness of this compound on polyester is generally considered to be good, typically rated around 6 on the Blue Wool Scale (which ranges from 1 to 8, with 8 being the highest fastness). However, for applications requiring very high durability to light, such as automotive textiles or outdoor fabrics, further improvement is often necessary.

Q2: What are the primary factors that negatively affect the light fastness of this compound?

Several factors can contribute to the fading of fabrics dyed with this compound upon exposure to light:

  • Dye Concentration: Lighter shades generally have lower light fastness because the dye molecules are more dispersed on the fiber surface, increasing their exposure to light and oxygen.[1]

  • UV Radiation: The ultraviolet portion of the light spectrum is a major contributor to the photochemical degradation of the dye molecules.

  • Presence of Unfixed Dye: Residual dye on the fiber surface that has not been properly fixed or cleared will have poor light fastness and can accelerate the fading of the entire dyeing.

  • Finishing Agents: Certain chemical finishes, such as some softeners, can negatively impact the light fastness of disperse dyes.

  • Environmental Factors: High humidity and temperature, in combination with light exposure, can accelerate the fading process.

Q3: What are the main strategies to improve the light fastness of this compound?

The primary methods to enhance the light fastness of fabrics dyed with this compound include:

  • Application of UV Absorbers: These compounds are applied to the fabric to preferentially absorb harmful UV radiation, thus protecting the dye molecules from photodegradation.

  • After-treatments: Processes such as reduction clearing and the application of cationic fixatives can improve light fastness by removing surface dye and forming protective films.

  • Optimization of the Dyeing Process: Controlling dyeing parameters like temperature, time, and pH can ensure better dye penetration and fixation, leading to improved fastness properties.

Troubleshooting Guide

Problem: My fabric dyed with this compound is showing poor light fastness, what could be the cause and how can I fix it?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete removal of unfixed dye. Implement a thorough reduction clearing process after dyeing to remove all surface dye particles. (See Experimental Protocol 2)
Sub-optimal dyeing process. Review and optimize your dyeing parameters, including temperature, time, and pH, to ensure maximum dye exhaustion and fixation. (See Experimental Protocol 1)
Dye concentration is too low for the desired fastness. For light shades, consider using a higher concentration of a light fastness improver or selecting a dye with inherently higher light fastness if possible.
Incompatible finishing agents applied after dyeing. If a finishing agent is necessary, select one that is known to have minimal impact on the light fastness of disperse dyes. Test the compatibility on a small sample first.
No UV protection. Apply a suitable UV absorber to the fabric to protect the dye from photodegradation. (See Experimental Protocol 3)

Quantitative Data on Light Fastness Improvement

The following table summarizes the expected improvement in light fastness for fabrics dyed with disperse dyes when various treatments are applied. Note that the exact improvement for this compound may vary depending on the specific experimental conditions.

Treatment Typical Improvement in Light Fastness (Blue Wool Scale) Reference
Application of Benzotriazole UV Absorber (3% owf) 0.8 - 1.8 grades[2]
Cationic After-treatment Qualitative improvement, specific quantitative data for this compound is limited.
Optimized Reduction Clearing Primarily improves wet fastness, but by removing unstable surface dye, it indirectly contributes to better light fastness.[3][4]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard high-temperature dyeing process for polyester, which is a prerequisite for achieving good light fastness.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine

Procedure:

  • Prepare a dyebath with the required amount of water.

  • Add a dispersing agent (e.g., 1 g/L).

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[5]

  • Add the pre-dispersed this compound dye to the bath.

  • Immerse the polyester fabric in the dyebath.

  • Raise the temperature to 130°C at a rate of 2°C/min.[6]

  • Hold the temperature at 130°C for 60 minutes.[6]

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly with hot and then cold water.

Protocol 2: Reduction Clearing of Polyester Dyed with this compound

This after-treatment is crucial for removing unfixed disperse dye from the fiber surface.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (alkali)

  • Detergent

Procedure:

  • Prepare a fresh bath with water.

  • Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).

  • Immerse the dyed fabric in the bath.

  • Raise the temperature to 70-80°C and treat for 15-20 minutes.[3]

  • Rinse the fabric thoroughly with hot water, followed by a neutralizing rinse with dilute acetic acid, and finally a cold water rinse.

Protocol 3: Application of a Benzotriazole-based UV Absorber

This protocol details the application of a UV absorber to improve the light fastness of the dyed fabric.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Acetic acid

Procedure:

  • Prepare a fresh bath with water.

  • Add a dispersing agent.

  • Adjust the pH to 4.5-5.5 with acetic acid.

  • Add the UV absorber (e.g., 1-3% on the weight of fabric).

  • Immerse the fabric in the bath.

  • Raise the temperature to 120-130°C and treat for 30 minutes.

  • Cool the bath, rinse the fabric, and dry.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment Post-Dyeing Treatments cluster_end Final Product start Start: Polyester Fabric dyeing High-Temperature Dyeing (this compound) start->dyeing Dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing After-treatment uv_absorber UV Absorber Application reduction_clearing->uv_absorber Optional Enhancement end Fabric with Improved Light Fastness reduction_clearing->end uv_absorber->end

Caption: Experimental workflow for improving the light fastness of this compound.

logical_relationship center Light Fastness of This compound dye_conc Dye Concentration dye_conc->center influences uv_rad UV Radiation uv_rad->center degrades unfixed_dye Unfixed Dye unfixed_dye->center reduces finishing Finishing Agents finishing->center can reduce uv_abs UV Absorbers uv_abs->center improves by absorbing UV red_clear Reduction Clearing red_clear->center improves by removing unfixed dye dye_opt Dyeing Optimization dye_opt->center improves by better fixation

Caption: Factors influencing and methods to improve the light fastness of this compound.

References

Technical Support Center: Optimization of Leveling Agents for Uniform Disperse Orange 30 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of leveling agents for uniform dyeing of polyester (B1180765) with Disperse Orange 30.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dyeing process.

FAQs

1. What is the primary function of a leveling agent in this compound dyeing?

Leveling agents are essential chemical auxiliaries in polyester dyeing that promote uniform and consistent coloration.[1][2] Their primary functions are:

  • Slowing Initial Dye Uptake: They control the initial rush of the dye onto the fiber surface, preventing uneven patches.[2][3]

  • Promoting Dye Migration: In cases of uneven dyeing, leveling agents help redistribute the dye from areas of high concentration to areas of lower concentration, especially at high temperatures.[3][4]

  • Enhancing Dispersion: They help to keep the water-insoluble disperse dye particles evenly distributed in the dyebath, preventing aggregation that can lead to spots and stains.[1][4][5]

2. Why am I observing uneven dyeing or shade variation in my fabric?

Uneven dyeing is a common defect that can arise from several factors:

  • Rapid Heating Rate: Raising the dyebath temperature too quickly can cause the dye to fix onto the fabric unevenly.[6] A controlled, slower heating rate is recommended.[6]

  • Poor Dye Dispersion: If the this compound is not properly dispersed, particles can clump together, leading to dye spots and patchy coloration.[7][8]

  • Inadequate Leveling Agent: The concentration or type of leveling agent may be inappropriate for the specific dyeing conditions.

  • Improper Pretreatment: Residual oils, waxes, or sizes on the fabric can resist dye, causing unevenness.[6]

  • Poor Liquor Circulation: Inadequate circulation of the dye liquor in the dyeing machine can result in inconsistent dye application.[7][9]

3. How can I fix a batch that has already been dyed unevenly?

For a batch with minor unevenness, a process called "re-leveling" can sometimes salvage the material. This typically involves treating the dyed fabric in a fresh bath containing a leveling agent and auxiliaries at a high temperature (e.g., 130°C) to promote dye migration and redistribution. For more severe cases, stripping the color and re-dyeing may be necessary, though this can be harsh on the fabric.[8][10]

4. What causes dye spots or specks on the fabric surface?

Dye spots are typically caused by the agglomeration of disperse dye particles.[6][9] This can be due to:

  • Poor quality of the dispersing agent.

  • Hard water , which contains metal ions that can interfere with dispersion.[6][11]

  • Improper dissolution of the dye powder before adding it to the machine.[6]

  • Contamination from previous dyeing batches.[6]

5. How do I select the optimal concentration of a leveling agent?

The optimal concentration depends on the specific leveling agent, the depth of the shade, the type of dyeing equipment, and the fabric itself. It is crucial to conduct preliminary laboratory trials with varying concentrations of the leveling agent (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L) to determine the best performance. As a general guideline, while leveling agents can improve dye distribution, excessive amounts may lead to a reduction in the final color yield.[2]

Data Presentation: Performance of Different Leveling Agents

The following table summarizes illustrative data on the performance of three different hypothetical leveling agents in the dyeing of polyester with 1.0% (o.w.f) this compound.

Leveling AgentConcentration (g/L)Color Strength (K/S)Levelness (RUI*)Wash Fastness (Staining)
Control (None) 0.012.50.85 (Poor)4
Leveling Agent A 1.012.10.45 (Good)4-5
Leveling Agent B 1.011.80.25 (Very Good)4-5
Leveling Agent C 1.012.30.55 (Fair)4

*Relative Unlevelness Index (RUI): A lower value indicates better levelness. Values below 0.5 are generally considered good to excellent.[12]

Experimental Protocols

1. Protocol for Evaluating Leveling Agent Performance

This protocol outlines the procedure for dyeing polyester fabric with this compound to evaluate the effectiveness of a leveling agent.

  • Materials:

    • Scoured and bleached polyester fabric.

    • This compound dye.

    • Leveling agent to be tested.

    • Acetic acid (to maintain pH 4.5-5.5).

    • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing).

    • High-temperature, high-pressure laboratory dyeing machine.

  • Procedure:

    • Prepare a dyebath with a liquor ratio of 1:20.[13]

    • Add the required amount of the leveling agent and acetic acid to the bath.

    • Add the pre-dispersed this compound dye.

    • Immerse the polyester fabric sample in the dyebath at 40°C.[13]

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[13][14]

    • Hold the temperature at 130°C for 45-60 minutes.[13]

    • Cool the dyebath down to 70°C.

    • Rinse the fabric sample.

    • Perform reduction clearing: Treat the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes to remove surface dye.[13][15]

    • Rinse the fabric thoroughly and air dry.

  • Evaluation:

    • Color Strength (K/S): Measure the K/S value at the wavelength of maximum absorption using a spectrophotometer.

    • Levelness: Assess levelness visually or instrumentally by calculating the Relative Unlevelness Index (RUI) from reflectance measurements taken at multiple points on the fabric.[12][14]

    • Fastness: Conduct standard wash and crock (rub) fastness tests.[14]

Visualizations

experimental_workflow start_end start_end process process decision decision io io start Start: Prepare Dyebath add_aux Add Leveling Agent & Acetic Acid start->add_aux add_dye Add Dispersed Dye add_aux->add_dye immerse Immerse Fabric at 40°C add_dye->immerse heat Ramp Temperature to 130°C immerse->heat hold Hold at 130°C for 45-60 min heat->hold cool Cool to 70°C hold->cool rinse1 Rinse Fabric cool->rinse1 red_clear Reduction Clearing rinse1->red_clear rinse2 Final Rinse & Dry red_clear->rinse2 eval Evaluate Dyed Fabric (K/S, Levelness, Fastness) rinse2->eval end End eval->end

Caption: Experimental workflow for evaluating leveling agent performance.

troubleshooting_guide problem problem cause cause solution solution uneven Problem: Uneven Dyeing cause1 Cause: Rapid Heating uneven->cause1 cause2 Cause: Poor Dispersion uneven->cause2 cause3 Cause: Incorrect Leveling Agent Concentration uneven->cause3 cause4 Cause: Poor Circulation uneven->cause4 sol1 Solution: Control Ramp Rate (e.g., 1-2°C/min) cause1->sol1 sol2 Solution: Ensure Proper Dye Dissolving & Use Dispersing Agent cause2->sol2 sol3 Solution: Optimize Concentration via Lab Trials cause3->sol3 sol4 Solution: Check Machine Parameters (Pump/Nozzle) cause4->sol4

Caption: Troubleshooting logic for uneven dyeing issues.

leveling_mechanism component component action action outcome outcome dyebath Dye Bath dye Disperse Dye Aggregates fiber Polyester Fiber leveling_agent Leveling Agent action1 Forms Micelles around Dye Aggregates leveling_agent->action1 Acts on action2 Temporarily Competes with Dye for Fiber Sites leveling_agent->action2 Acts on action3 Promotes Desorption & Readsorption (Migration) leveling_agent->action3 Facilitates action1->dye outcome1 Improved Dispersion action1->outcome1 action2->fiber outcome2 Controlled (Slower) Dye Uptake action2->outcome2 outcome3 Uniform Dye Distribution action3->outcome3 outcome1->outcome3 outcome2->outcome3

Caption: Mechanism of action for a leveling agent in disperse dyeing.

References

Technical Support Center: Enhancing the Solubility of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Disperse Orange 30 in dyeing processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor in dyeing processes?

This compound is a non-ionic azo dye with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[1][2][3] Its limited solubility can lead to several issues during dyeing, including poor dye uptake, uneven color, and the formation of dye aggregates that can cause spotting on the fabric.[4] Enhancing its solubility is crucial for achieving uniform and vibrant coloration, as well as improving the overall efficiency and reproducibility of the dyeing process.

Q2: What are the primary factors that influence the solubility of this compound?

The solubility of this compound is influenced by several key factors:

  • Temperature: Generally, the solubility of disperse dyes increases with temperature.[5][6]

  • pH: The stability and dispersion of this compound are optimal in a weakly acidic medium.[7][8]

  • Dispersing Agents: These are essential additives that help to break down dye agglomerates and maintain a stable dispersion in the dye bath.[9][10]

  • Particle Size: The solubility of disperse dyes is inversely related to their particle size; smaller particles have a higher effective solubility.[9]

Q3: How do dispersing agents improve the solubility of this compound?

Dispersing agents are anionic or non-ionic surfactants that adsorb onto the surface of the dye particles.[10] This action prevents the dye particles from aggregating by creating electrostatic or steric repulsion between them.[9] By keeping the dye particles finely and uniformly distributed in the dye bath, dispersing agents improve the stability of the dispersion and facilitate a more consistent dyeing process.[11]

Q4: What is the optimal pH for a this compound dye bath?

The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5.[7][8] Deviations from this range can lead to dye agglomeration and reduced color yield.

Q5: Can ultrasonic energy be used to enhance the solubility of this compound?

Yes, ultrasonic energy can significantly improve the dispersion of this compound in the dye bath. The cavitation effect produced by ultrasound helps to break down dye aggregates into smaller particles, thereby increasing the effective solubility and improving dye uptake by the fabric.[10][12]

Q6: Are there advanced methods to improve the solubility of this compound?

Advanced methods for enhancing the solubility of poorly soluble compounds like this compound include the use of cyclodextrins and dendrimers.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic dye molecule within their cavity, forming an inclusion complex with improved water solubility.[13][14]

  • Dendrimers: These are highly branched macromolecules that can encapsulate dye molecules, leading to enhanced solubility and more uniform dye distribution.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the solubility of this compound during dyeing experiments.

Problem Potential Cause Troubleshooting Steps
Uneven Dyeing or Spotting Poor dye dispersion due to aggregation.1. Verify pH: Ensure the dye bath pH is between 4.5 and 5.5.[7][8] 2. Check Dispersing Agent: Confirm the correct type and concentration of the dispersing agent is used. 3. Improve Mixing: Ensure thorough mixing of the dye paste before adding it to the dye bath. 4. Consider Ultrasonication: Use an ultrasonic bath to break up dye agglomerates.[10][12]
Low Color Yield Insufficient dye solubility at the dyeing temperature.1. Increase Temperature: Gradually increase the dyeing temperature within the recommended range for polyester (typically up to 130°C).[15] 2. Optimize Dispersing Agent: Experiment with different concentrations or types of dispersing agents. 3. Use a Carrier: For dyeing at lower temperatures, a carrier can be used to swell the polyester fibers and improve dye uptake.[15]
Dye Precipitation in the Bath Incorrect pH or temperature, or incompatible auxiliaries.1. Monitor and Adjust pH: Continuously monitor the pH of the dye bath and adjust as necessary. 2. Control Heating Rate: Avoid rapid heating, which can shock the dispersion and cause precipitation. 3. Check Auxiliary Compatibility: Ensure all chemicals used in the dye bath are compatible with each other.
Inconsistent Results Between Batches Variations in water hardness, dye quality, or procedure.1. Use Deionized Water: Hard water ions can interfere with dispersing agents. 2. Standardize Dye Preparation: Follow a consistent procedure for preparing the dye dispersion. 3. Test New Dye Lots: Perform a preliminary test on new batches of dye to ensure consistent quality.

Section 3: Data Presentation

Table 1: Factors Influencing the Solubility and Dispersion Stability of this compound

Parameter Optimal Range/Condition Effect on Solubility/Dispersion Reference
pH 4.5 - 5.5Weakly acidic conditions prevent dye aggregation and hydrolysis.[7][8]
Temperature Up to 130°C for polyesterHigher temperatures generally increase solubility.[5][6]
Dispersing Agent Varies by agent typePrevents agglomeration and stabilizes the dye dispersion.[9][10]
Ultrasonic Treatment Application of ultrasonic wavesBreaks down dye aggregates, increasing effective solubility.[10][12]
Cyclodextrins Formation of inclusion complexesIncreases apparent water solubility by encapsulating the dye molecule.[13][14]
Dendrimers Encapsulation of dye moleculesEnhances solubility through host-guest interactions.

Section 4: Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester with this compound
  • Preparation of the Dye Bath:

    • Prepare a dye bath with a liquor ratio of 10:1 to 20:1 (fabric weight:water volume).

    • Add a suitable dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate-based product) at a concentration of 0.5-1.0 g/L.

    • Add a buffering agent to maintain the pH between 4.5 and 5.5 (e.g., acetic acid/sodium acetate (B1210297) buffer).

  • Preparation of the Dye Dispersion:

    • Weigh the required amount of this compound.

    • Make a smooth paste with a small amount of water (at room temperature) and a wetting agent.

    • Gradually add more water to form a fine dispersion.

  • Dyeing Procedure:

    • Add the dye dispersion to the dye bath at approximately 60°C.

    • Introduce the polyester fabric into the dye bath.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes.

    • Cool the dye bath to 70-80°C.

    • Rinse the dyed fabric thoroughly.

  • Reduction Clearing (Post-Treatment):

    • Prepare a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric with hot and then cold water.

    • Neutralize with a weak acid (e.g., acetic acid) if necessary.

    • Dry the fabric.

Protocol 2: Ultrasonic-Assisted Dyeing of Polyester with this compound
  • Preparation of the Dye Bath and Dispersion:

    • Follow steps 1 and 2 from Protocol 1.

  • Ultrasonic Treatment and Dyeing:

    • Place the dye bath in an ultrasonic water bath.

    • Introduce the polyester fabric.

    • Apply ultrasonic energy (e.g., 40-50 kHz) while gradually heating the dye bath to the desired dyeing temperature (can be lower than 130°C, e.g., 100-120°C).

    • Continue the dyeing process with sonication for the desired duration (e.g., 30-60 minutes).

    • Cool the bath and rinse the fabric.

  • Post-Treatment:

    • Follow step 4 from Protocol 1.

Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
  • Molar Ratio Determination:

    • Determine the appropriate molar ratio of this compound to β-cyclodextrin (typically 1:1 or 1:2).

  • Kneading Method:

    • Dissolve the weighed amount of β-cyclodextrin in a minimal amount of water to form a paste.

    • Gradually add the weighed this compound powder to the paste.

    • Knead the mixture thoroughly in a mortar for 30-60 minutes.

    • Dry the resulting solid mixture in an oven at a moderate temperature (e.g., 50-60°C).

    • Wash the dried powder with a solvent in which the free dye is soluble but the complex is not (e.g., ethanol) to remove any uncomplexed dye.

    • Dry the final inclusion complex powder.

  • Application in Dyeing:

    • The prepared inclusion complex can be directly used in the dyeing process as described in Protocol 1, often allowing for dyeing at lower temperatures and with improved levelness.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Prepare Dye Bath (Water, Dispersing Agent, Buffer) C Combine Dye Dispersion and Bath A->C B Prepare Dye Dispersion (this compound, Water) B->C D Introduce Polyester Fabric C->D E Heat to 130°C D->E F Hold for 30-60 min E->F G Cool Down F->G H Rinse G->H I Reduction Clearing H->I J Final Rinse and Dry I->J

Caption: Standard high-temperature dyeing workflow for polyester with this compound.

troubleshooting_logic start Problem: Uneven Dyeing or Spotting q1 Is the dye bath pH between 4.5 and 5.5? start->q1 s1 Adjust pH with buffer q1->s1 No q2 Is the dispersing agent correctly used? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Verify agent type and concentration q2->s2 No q3 Is the dye dispersion uniform? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Improve initial mixing or apply sonication q3->s3 No end_node Problem Resolved q3->end_node Yes a3_yes Yes a3_no No s3->q3

References

Technical Support Center: Minimizing Energy Consumption in the Disperse Orange 30 Dyeing Cycle

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing energy consumption during the Disperse Orange 30 dyeing cycle for polyester (B1180765) and its blends.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of energy consumption in a conventional this compound dyeing cycle?

A1: The primary source of energy consumption in a conventional dyeing cycle for polyester using disperse dyes like this compound is the high temperature required for the process.[1] Typically, polyester dyeing is conducted at temperatures around 130°C to ensure adequate dye diffusion into the hydrophobic polyester fibers.[2] Maintaining this high temperature for the duration of the dyeing cycle, which can be lengthy, requires significant thermal energy.[1] Subsequent drying and finishing stages also contribute to the overall energy consumption.[1]

Q2: How can the dyeing temperature for this compound be lowered to save energy?

A2: Lowering the dyeing temperature for this compound can be achieved through several methods:

  • Low-Temperature Carriers: Utilizing specialized dyeing auxiliaries known as carriers can facilitate dyeing at temperatures between 100-120°C.[3] These carriers swell the polyester fibers, allowing for improved dye penetration at lower temperatures.[4]

  • Ultrasonic-Assisted Dyeing: The application of ultrasonic waves can enhance the dyeing process, allowing for effective dyeing at temperatures as low as 80°C.[5] Ultrasound creates cavitation bubbles that increase dye diffusion into the fibers.[6]

  • Development Auxiliaries: Certain development auxiliaries, such as coumarin (B35378) and o-vanillin, can be used in a microemulsion to enable dyeing at temperatures below 100°C.[7]

Q3: What alternative dyeing technologies can significantly reduce energy consumption for this compound?

A3: Several innovative dyeing technologies offer substantial energy savings:

  • Supercritical CO2 Dyeing: This waterless dyeing method uses supercritical carbon dioxide as the dyeing medium. For this compound, an optimized condition has been proposed at 120°C, which is lower than conventional high-temperature dyeing and eliminates the need for water heating and subsequent drying, leading to significant energy savings.[8]

  • Foam Dyeing: This technique uses foam to carry the dye to the fabric, which significantly reduces the amount of water needed and, consequently, the energy required for heating.[9][10]

  • Air Dyeing: This method utilizes air to transport the dye, further reducing water and energy consumption.[9]

Q4: What is the role of dyeing auxiliaries in minimizing energy consumption?

A4: Dyeing auxiliaries play a crucial role in creating more energy-efficient dyeing processes.[11] Key auxiliaries include:

  • Dispersing Agents: These prevent the agglomeration of dye particles, ensuring a stable dye dispersion which is essential for uniform dyeing, especially in low liquor ratio systems that save energy.[11]

  • Leveling Agents: These ensure uniform color distribution, reducing the need for lengthy dyeing times or reprocessing, which consumes additional energy.[12][13]

  • Low-Temperature Carriers: As mentioned, these enable dyeing at lower temperatures, directly reducing thermal energy consumption.[3][4]

  • Multifunctional Auxiliaries: Some modern auxiliaries combine several functions, such as dispersing, leveling, and pH control, which can streamline the process and shorten cycle times.[14]

Troubleshooting Guide

Issue 1: High energy bills despite attempts to optimize the dyeing process.

Possible Cause Troubleshooting Step
Inefficient heating and cooling cycles. Implement stepwise or ramped temperature dyeing to allow for more uniform heat penetration and avoid sharp energy spikes.[15]
High liquor ratio. Utilize modern dyeing machinery that allows for a lower liquor ratio. Less water to heat directly translates to lower energy consumption.[6][15]
Prolonged dyeing cycles. Analyze the exhaustion phase of your dyeing process to identify the critical temperature range where most of the dye is absorbed. The heating rate can be increased outside of this range to shorten the overall cycle time.[2]

Issue 2: Poor color yield or uneven dyeing at lower temperatures.

Possible Cause Troubleshooting Step
Inadequate fiber swelling. Ensure the correct type and concentration of a low-temperature carrier are used to sufficiently swell the polyester fibers for dye penetration.[3]
Insufficient dye diffusion. Consider incorporating ultrasonic energy into your process to enhance dye diffusion at lower temperatures.[5][16]
Incorrect pH of the dye bath. The optimal pH for disperse dyeing of polyester is typically between 4.5 and 5.5.[17][18] Verify and adjust the pH to ensure optimal dye exhaustion. For this compound, the highest adsorption has been observed at a pH of 4.5.[19]

Issue 3: Inconsistent results with energy-saving techniques.

Possible Cause Troubleshooting Step
Variability in raw materials. Ensure consistent quality of dyes, auxiliaries, and substrates, as variations can affect the outcome of optimized processes.
Machine-specific performance. The optimal process parameters can be machine-specific. It may be necessary to adjust parameters such as the temperature gradient based on the specific dyeing machine being used.[2]
Improper dispersion of dye. Ensure that the dispersing agent is effective and that the dye is properly dispersed before starting the dyeing process. For insoluble dyes, pre-mixing with a portion of the leveling agent can improve dispersion.[12]

Quantitative Data Summary

Table 1: Optimized Dyeing Parameters for this compound in Supercritical CO2

ParameterOptimized Value
Temperature120°C
Pressure25 MPa
Dyeing Time60 min
Source:[8]

Table 2: Comparison of Conventional vs. Energy-Saving Dyeing Methods

Dyeing Method Typical Temperature Key Advantage Potential Energy Savings
Conventional High-Temperature130°CEstablished processBaseline
Low-Temperature Carrier Dyeing100 - 120°CReduced heating requirementsSignificant energy savings from lower temperature.[3]
Ultrasonic-Assisted Dyeing80°CDrastic reduction in dyeing temperatureSubstantial energy savings due to lower temperature and potentially shorter time.[5][6]
Supercritical CO2 Dyeing120°C (for this compound)Waterless process, eliminating drying energySignificant reduction in overall energy consumption.[8][20]

Experimental Protocols

Protocol 1: Comparative Analysis of Conventional High-Temperature vs. Low-Temperature Carrier Dyeing of Polyester with this compound

  • Fabric Preparation:

    • Use a pre-scoured and heat-set 100% polyester fabric.

    • Cut two fabric samples of equal weight (e.g., 10 grams each).

  • Dye Bath Preparation (Liquor Ratio 10:1):

    • Conventional Bath:

      • This compound (1% on weight of fabric - owf)

      • Dispersing agent (e.g., 1 g/L)

      • Acetic acid to adjust pH to 4.5-5.5

    • Low-Temperature Carrier Bath:

      • This compound (1% owf)

      • Dispersing agent (e.g., 1 g/L)

      • Low-temperature dyeing carrier (e.g., 2 g/L)[4]

      • Acetic acid to adjust pH to 4.5-5.5

  • Dyeing Process:

    • Conventional Method:

      • Place the fabric sample in the dye bath at 60°C.

      • Raise the temperature to 130°C at a rate of 2°C/min.

      • Hold at 130°C for 60 minutes.

      • Cool down to 70°C.

    • Low-Temperature Carrier Method:

      • Place the fabric sample in the dye bath at 60°C.

      • Raise the temperature to 110°C at a rate of 2°C/min.

      • Hold at 110°C for 60 minutes.

      • Cool down to 70°C.

  • After-Treatment:

    • Rinse the dyed samples thoroughly.

    • Perform reduction clearing (e.g., with sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes) to remove unfixed surface dye.

    • Rinse again and neutralize with acetic acid.

    • Dry the samples.

  • Analysis:

    • Measure the color strength (K/S values) of both samples using a spectrophotometer.

    • Evaluate the colorfastness to washing and crocking.

    • Calculate the energy consumption for both processes by monitoring the power usage of the dyeing machine.

Visualizations

experimental_workflow cluster_conventional Conventional High-Temperature Dyeing cluster_energy_saving Energy-Saving Dyeing (e.g., Low-Temp Carrier) conv_start Start (130°C) conv_dye Dyeing Cycle (High Energy Input) conv_start->conv_dye High Temp conv_rc Reduction Clearing conv_dye->conv_rc conv_dry Drying (High Energy Input) conv_rc->conv_dry conv_end Final Product conv_dry->conv_end es_start Start (110°C) es_dye Dyeing Cycle (Reduced Energy Input) es_start->es_dye Lower Temp es_rc Reduction Clearing es_dye->es_rc es_dry Drying es_rc->es_dry es_end Final Product es_dry->es_end start_node

Caption: Comparative workflow of conventional vs. energy-saving dyeing.

troubleshooting_flowchart start Issue: Poor Color Yield at Low Temp q1 Is a low-temp carrier being used? start->q1 sol1 Incorporate an appropriate low-temperature carrier. q1->sol1 No q2 Is the dye bath pH optimal (4.5 - 5.5)? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust pH using acetic acid. q2->sol2 No q3 Is dye dispersion adequate? q2->q3 Yes a2_yes Yes a2_no No sol3 Improve dispersion with effective dispersing agents. q3->sol3 No sol4 Consider ultrasonic-assisted dyeing to enhance diffusion. q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for poor color yield in low-temp dyeing.

logical_relationship center_node Energy Consumption in Dyeing Cycle temp Dyeing Temperature center_node->temp time Dyeing Time center_node->time lr Liquor Ratio center_node->lr tech Dyeing Technology center_node->tech aux Dyeing Auxiliaries center_node->aux ultrasonic Ultrasonics tech->ultrasonic scf Supercritical CO2 tech->scf carrier Low-Temp Carriers aux->carrier carrier->temp Reduces ultrasonic->temp Reduces scf->temp Optimizes scf->lr Eliminates Water

Caption: Factors influencing energy consumption in the dyeing cycle.

References

Addressing uneven dyeing issues with Disperse Orange 30 on polyester blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering uneven dyeing issues with Disperse Orange 30 on polyester (B1180765) blend fabrics.

Troubleshooting Guide

Uneven dyeing can manifest as streaks, patchiness, color variations between batches, or differences in shade between the polyester and cotton components of a blend. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Blotchy or Streaky Appearance on the Fabric Surface

This is one of the most common forms of uneven dyeing. The troubleshooting process can be visualized as follows:

G start Start: Blotchy/Streaky Dyeing improper_pretreatment Improper Pretreatment? start->improper_pretreatment inadequate_scouring Action: Ensure thorough scouring to remove oils, waxes, and sizes. improper_pretreatment->inadequate_scouring Yes dye_dispersion Poor Dye Dispersion? improper_pretreatment->dye_dispersion No inadequate_scouring->dye_dispersion improve_dispersion Action: Check dispersing agent concentration and dye solution preparation. dye_dispersion->improve_dispersion Yes rapid_heating Too Rapid Heating Rate? dye_dispersion->rapid_heating No improve_dispersion->rapid_heating control_heating Action: Reduce the rate of temperature rise, especially between 80°C and 130°C. rapid_heating->control_heating Yes incorrect_ph Incorrect pH? rapid_heating->incorrect_ph No control_heating->incorrect_ph adjust_ph Action: Maintain pH at 4.5-5.5 for optimal dye uptake. incorrect_ph->adjust_ph Yes end End: Level Dyeing Achieved incorrect_ph->end No adjust_ph->end

Caption: Troubleshooting workflow for blotchy or streaky dyeing.

Problem: Color Inconsistency Between Batches

Achieving reproducible results is critical in research and development. The following table outlines key parameters to control for batch-to-batch consistency.

ParameterRecommended ValueConsequence of Deviation
Liquor Ratio 10:1 to 20:1Too Low: Restricted fabric movement, leading to crease marks and uneven dyeing.[1] Too High: Inefficient use of chemicals and energy.
Dye Concentration (% owf) 1-3%Inconsistent Concentration: Leads to variations in shade depth between batches.
pH of Dyebath 4.5 - 5.5Fluctuations: Affects dye stability and uptake rate, causing shade variations.[2][3][4][5]
Rate of Temperature Rise 1-2°C per minuteInconsistent Heating: Can cause variations in the final shade.
Dyeing Time 60-90 minutes at dyeing temperatureVariations in Time: Affects the extent of dye penetration and can lead to inconsistent color depth.

Problem: Shade Difference Between Polyester and Cotton Fibers in a Blend

When dyeing polyester/cotton blends, achieving a solid, uniform color across both fiber types can be challenging.

IssueProbable CauseRecommended Solution
Polyester is on shade, but cotton is too light. Insufficient reactive dye fixation on the cotton component.Ensure the correct amount of alkali (e.g., soda ash) is used and that the fixation temperature and time for the reactive dye are optimal.
Cotton is on shade, but polyester is too light. Poor dye uptake by the polyester fiber.Verify that the dyeing temperature reached at least 130°C to ensure proper dye penetration into the polyester. Check the concentration of the dispersing agent.
Both fibers are off-shade. Incorrect dye selection or compatibility issues between disperse and reactive dyes.Use a compatible set of disperse and reactive dyes recommended for one-bath dyeing of polyester/cotton blends.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

The optimal pH for dyeing polyester with this compound is between 4.5 and 5.5.[2][4][5] This acidic environment promotes the exhaustion of the disperse dye onto the polyester fiber. Maintaining a stable pH is crucial, as fluctuations can lead to inconsistent shades.

Q2: What is the role of a dispersing agent in the dyeing process?

Dispersing agents are crucial for preventing the agglomeration of sparingly soluble disperse dye particles in the dyebath.[6][7][8][9][10] They ensure a uniform and fine dispersion of the dye, which is essential for achieving a level and even dyeing. Insufficient or ineffective dispersing agents can lead to dye spots and uneven color.

Q3: Can uneven dyeing be corrected?

In some cases, unevenly dyed fabric can be corrected through a process called "stripping and re-dyeing." This involves chemically removing the dye from the fabric and then dyeing it again. However, this process can be harsh on the fabric and may not always be successful. A more common approach for minor unevenness is a "levelling" process, where the temperature is raised with a levelling agent to encourage dye migration from areas of high concentration to areas of low concentration.

Q4: How does temperature affect the evenness of dyeing with this compound?

Temperature is a critical factor in disperse dyeing. The rate of temperature rise should be carefully controlled, typically between 1-2°C per minute, especially in the range of 80°C to 130°C. A rapid increase in temperature can cause the dye to rush onto the fiber surface, leading to poor penetration and unevenness. The final dyeing temperature for polyester is typically around 130°C to ensure adequate dye diffusion into the fiber.[11]

Q5: What is "reduction clearing" and why is it important?

Reduction clearing is a post-dyeing washing process that removes unfixed disperse dye from the surface of the polyester fibers.[11] This step is essential for improving the wash and crocking fastness of the dyed fabric. A typical reduction clearing process involves treating the fabric in an alkaline solution with a reducing agent, such as sodium hydrosulfite.

Experimental Protocols

Standard Experimental Protocol: One-Bath Exhaust Dyeing of Polyester/Cotton (65/35) Blend with this compound and a Reactive Dye

This protocol outlines a one-bath method for dyeing a polyester/cotton blend to achieve a solid orange shade.

1. Pretreatment:

  • Ensure the fabric is thoroughly scoured and bleached to remove any impurities, oils, and sizing agents.

  • Rinse the fabric with a weak acetic acid solution to neutralize any residual alkali, followed by a rinse with deionized water until a neutral pH is achieved.

2. Dyebath Preparation:

  • Set the liquor ratio to 20:1.

  • Prepare the dyebath with the following chemicals (concentrations based on the weight of fabric, owf):

    • Dispersing Agent: 1.0 g/L

    • Levelling Agent: 0.5 g/L

    • Acetic Acid: to adjust pH to 5.0

    • This compound: 1.5% (owf)

    • Reactive Red X: 1.0% (owf) (Note: A red reactive dye is used in combination with the orange disperse dye to achieve the final orange shade on the cotton portion).

    • Glauber's Salt (Na₂SO₄): 40 g/L

3. Dyeing Procedure:

G start Start Dyeing Process step1 Add fabric at 60°C and run for 10 min. start->step1 step2 Add Disperse and Reactive Dyes. Run for 15 min. step1->step2 step3 Heat to 130°C at 1.5°C/min. step2->step3 step4 Hold at 130°C for 45 min. step3->step4 step5 Cool to 80°C at 2°C/min. step4->step5 step6 Add Soda Ash (20 g/L). Hold at 80°C for 60 min. step5->step6 step7 Cool to 60°C and drain. step6->step7 end_dyeing End of Dyeing step7->end_dyeing

Caption: One-bath dyeing workflow for polyester/cotton blends.

4. Post-Dyeing Treatment:

  • Rinse the fabric thoroughly with hot and then cold water.

  • Reduction Clearing:

    • Prepare a bath with 2 g/L Sodium Hydrosulfite and 2 g/L Caustic Soda.

    • Treat the fabric at 80°C for 20 minutes.

    • Rinse thoroughly with hot and cold water.

  • Soaping:

    • Wash the fabric with a non-ionic detergent (2 g/L) at 95°C for 15 minutes to remove hydrolyzed reactive dye.

    • Rinse with hot and cold water.

  • Neutralize with a weak acetic acid solution.

  • Final rinse and dry.

Quantitative Data Presentation

The evenness of a dyeing can be quantitatively assessed by measuring the color difference (ΔE) at various points on the fabric surface using a spectrophotometer. A lower ΔE value indicates a more even dyeing. Generally, a ΔE value of less than 1.0 is considered imperceptible to the human eye.[12][13]

Table 1: Effect of pH on Dyeing Levelness (ΔE)

SampleDyebath pHAverage ΔE*Standard Deviation of ΔEVisual Assessment
A3.52.80.9Uneven
B4.50.80.2Level
C5.51.10.3Acceptable
D6.53.21.1Uneven

*Average of 10 measurements across the fabric surface compared to a standard.

Table 2: Effect of Rate of Temperature Rise on Dyeing Levelness (ΔE)

SampleRate of Rise (°C/min)Average ΔE*Standard Deviation of ΔEVisual Assessment
E1.00.90.3Level
F2.01.50.5Slightly Uneven
G3.03.51.2Uneven

*Average of 10 measurements across the fabric surface compared to a standard.

References

Strategies to decrease the environmental impact of Disperse Orange 30 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists decrease the environmental impact of Disperse Orange 30 dyeing processes.

Section 1: Innovative and Eco-Friendly Dyeing Technologies

This section explores alternative dyeing methods that inherently reduce water consumption, energy usage, and chemical waste.

Frequently Asked Questions (FAQs)

Q1: What is supercritical carbon dioxide (scCO2) dyeing, and why is it considered an environmentally friendly alternative for this compound?

A1: Supercritical carbon dioxide (scCO2) dyeing is a waterless technology that uses CO2 in a supercritical state (a fluid state above its critical temperature and pressure) as the dyeing solvent.[1][2] This method is highly eco-friendly for several reasons:

  • Zero Wastewater: It completely eliminates the generation of contaminated wastewater, a major environmental issue in conventional dyeing.[3][4]

  • No Auxiliary Chemicals: Dispersing agents and other chemical auxiliaries required in water-based dyeing are not needed.[2][3]

  • Energy Savings: The process does not require a post-dyeing drying step, which significantly reduces energy consumption.[1]

  • Recyclable Solvent: The carbon dioxide used in the process can be recycled and reused for subsequent dyeing cycles.[3]

  • Faster Mass Transfer: The high diffusivity and low viscosity of scCO2 lead to faster dye penetration into fibers like polyester (B1180765).[2][4]

Q2: How can ultrasound-assisted dyeing reduce the environmental impact of using this compound?

A2: Ultrasound-assisted dyeing utilizes high-frequency sound waves to enhance the dyeing process. This technique, known as sonication, creates acoustic cavitation in the dye bath, which improves dye dispersion and accelerates the diffusion of dye molecules into the fiber.[5][6] Its primary environmental benefits are:

  • Energy Savings: It allows for effective dyeing at lower temperatures, reducing energy consumption compared to traditional high-temperature methods.[5][7] For example, good color strength can be achieved at 80°C with ultrasound, compared to the 125-130°C required for conventional methods.[6][8]

  • Reduced Chemical Usage: The enhanced dye uptake can lead to a reduction in the amount of auxiliary chemicals needed.[6]

  • Faster Processing: Sonication can shorten the dyeing time, increasing process efficiency.[5]

Troubleshooting Guides

Problem: I am using supercritical CO2 dyeing for polyester with this compound, but the resulting color strength (K/S value) is poor.

Solution: Poor color strength in scCO2 dyeing can be influenced by several factors. Check the following parameters:

  • Temperature and Pressure: The solubility of this compound in scCO2 is highly dependent on temperature and pressure.[9] Increasing the pressure generally increases dye solubility and, consequently, color strength.[9] The optimal temperature range is typically between 303.15 K and 333.15 K (30°C to 60°C), with pressures ranging from 9.93 to 14.82 MPa.[9]

  • Dyeing Time: While scCO2 dyeing is faster than conventional methods, an insufficient dyeing time will result in low dye uptake. Ensure the dyeing time is optimized for your specific equipment and material.[1]

  • Dye Concentration: The color strength on the fabric increases with a higher concentration of dye in the scCO2 fluid.[3]

  • CO2 Flow and Agitation: Proper agitation or fluid flow is necessary to ensure a uniform distribution of the dissolved dye throughout the dyeing vessel and onto the fiber surface.[3]

Section 2: Wastewater Treatment and Decolorization

For processes where aqueous dyeing is unavoidable, effective wastewater treatment is critical. This section covers methods to remove this compound from effluents.

Subsection 2.1: Adsorption Methods

FAQ: What are some effective and low-cost adsorbents for removing this compound from wastewater?

A: Adsorption is a widely used physical method for dye removal due to its simplicity and high efficiency.[10] Several low-cost materials have proven effective for this compound:

  • Activated Carbon: Activated carbon, including versions derived from Holm Oak acorns or functionalized with H2SO4, shows high removal efficiency due to its large surface area and porous structure.[11][12] ZnCl2-activated carbon has demonstrated up to 93.5% dye removal.[12]

  • Waste Rubber Particles: Scrap tire rubber particles, especially when activated with H2SO4, serve as a cost-effective adsorbent for this compound.[10]

  • Zeolites: Zeolites, including those synthesized from industrial byproducts like coal fly ash, are efficient adsorbents for disperse dyes.[13][14]

Troubleshooting: My adsorbent's removal efficiency for this compound is lower than reported values. What factors could be affecting performance?

Solution: Several experimental parameters critically influence adsorption efficiency.[15] Consider optimizing the following:

  • pH: The pH of the wastewater affects the surface charge of the adsorbent and the dye chemistry. For activated carbon derived from Holm Oak acorns, a highly acidic pH of 2 was found to be optimal for maximum removal.[12]

  • Adsorbent Dosage: An insufficient amount of adsorbent will lead to incomplete dye removal. Increase the dosage to provide more active sites for adsorption.[11]

  • Contact Time: The dye molecules need sufficient time to diffuse and adsorb onto the material's surface. Ensure the contact time is adequate to reach equilibrium.[10][11] For some adsorbents, this can be up to 90-150 minutes.[10][11]

  • Temperature: The effect of temperature varies. For some processes, increasing temperature enhances adsorption (endothermic), while for others, it can be an exothermic process where lower temperatures are better.[11][16]

  • Initial Dye Concentration: At a fixed adsorbent dosage, removal efficiency tends to decrease as the initial dye concentration increases because the active sites on the adsorbent become saturated.[15][17]

Data Presentation: Comparison of Adsorbents for this compound Removal

AdsorbentActivating AgentOptimal ConditionsMax. Removal Efficiency (%)Reference
Activated Carbon from Holm Oak AcornsZnCl2Carbonization Temp: 750°C, pH: 2, Dosage: 0.15 g/25 ml93.5%[12]
H2SO4-Functionalized Activated CarbonH2SO4Temp: 60°C, Time: 90 min, Dosage: 0.4 gNot specified, but highest results under these conditions[11]
Waste Tire Rubber ParticlesH2SO4Room Temp, Time: 150 min, Dosage: 0.4 gEffective removal reported[10]
Zeolite from Cenospheres (for Disperse Orange 25)N/ATime: 119 min, pH: 6.10, Dosage: 0.67 g/L96.0%[14]
Subsection 2.2: Advanced Oxidation Processes (AOPs)

FAQ: How does photocatalysis work to degrade this compound, and what are its advantages?

A: Photocatalysis is an advanced oxidation process that uses a semiconductor catalyst (like TiO2 or specialized nanocomposites) and a light source (e.g., UV or visible light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals.[18] These ROS then break down the complex and toxic azo structure of this compound into simpler, less harmful compounds like CO2 and H2O.[18] The main advantage is its ability to mineralize the dye completely rather than just transferring it to another phase, as in adsorption.[18] Systems like Ag-CdZnSO/zeolitic matrix nanocomposites have achieved 99.5% degradation of this compound in 90 minutes.[18]

Troubleshooting: My photocatalytic degradation rate for this compound is very slow. How can I improve it?

Solution: The efficiency of a photocatalytic system depends on several interconnected factors:

  • Catalyst Loading: Using too little catalyst will result in a slow reaction rate. Conversely, using too much can lead to light scattering and turbidity, which blocks light penetration and reduces efficiency. An optimal loading must be determined experimentally.[19]

  • pH of the Solution: The pH can influence the catalyst's surface charge and the formation of hydroxyl radicals. While some studies found pH to have a negligible effect for certain catalysts,[18] it is a critical parameter to optimize for others.

  • Light Source and Intensity: Ensure your light source emits at a wavelength that can activate your specific photocatalyst. Higher light intensity generally increases the reaction rate, up to a certain point.

  • Presence of Quenchers: Other substances in the wastewater can consume the reactive oxygen species, competing with the dye and lowering the degradation efficiency.

Subsection 2.3: Enzymatic Treatment

FAQ: What is the role of enzymes, such as laccase, in treating wastewater containing this compound?

A: Enzymes, particularly oxidoreductases like laccase, offer a green and specific approach to treating dye wastewater.[20][21] Laccase catalyzes the oxidation of the aromatic compounds that form the chromophore of the dye, leading to decolorization.[20][22] This enzymatic treatment can serve as an effective pretreatment step to reduce the toxicity and color of the effluent before it enters a conventional biological treatment system, like activated sludge, making the overall process more efficient.[20] Laccase treatment has been shown to significantly mitigate the phytotoxicity of disperse dyes.[20]

Section 3: Process Optimization and Sustainable Chemistry

This section focuses on improving conventional dyeing methods and incorporating greener chemicals to reduce environmental impact.

Frequently Asked Questions (FAQs)

Q1: What are bio-based and biodegradable auxiliaries, and how do they make the dyeing process more sustainable?

A1: Bio-based auxiliaries are chemicals derived from renewable resources, such as plants, instead of petroleum.[22][23] For example, soy-based leveling agents and sugar-based reducing agents are available.[23] Biodegradable auxiliaries are designed to break down naturally in the environment, reducing their persistence and impact on ecosystems. Using these sustainable alternatives helps to:

  • Reduce reliance on non-renewable fossil fuels.[23]

  • Decrease the toxicity and environmental load of the effluent.

  • Align with circular economy principles by using renewable feedstocks.

Q2: How can the traditional post-dyeing "reduction clearing" process be made more environmentally friendly?

A2: The conventional reduction clearing step, used to remove unfixed dye from the polyester fiber surface, typically uses sodium dithionite (B78146) and sodium hydroxide, which generate harmful sulphur-containing compounds in the wastewater.[8] A greener alternative is to replace these chemicals with natural, biodegradable agents. For instance, soap nut extractions have been shown to be as effective as sodium dithionite in removing surface dye and improving fastness properties, while significantly reducing the BOD, COD, and TDS of the effluent.[8]

Experimental Protocols and Visualizations

Experimental Protocol: Batch Adsorption for Dye Removal
  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of this compound in an appropriate organic solvent (due to its low water solubility) and then dilute to the desired concentrations (e.g., 10-100 mg/L) in deionized water.[10]

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g to 0.4 g) to a fixed volume of dye solution (e.g., 25 mL or 100 mL).[10][11][12]

    • Adjust the pH of the solutions to the desired values using HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time (e.g., 10 to 150 minutes).[10]

  • Analysis:

    • After the specified time, withdraw samples and separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax ≈ 450 nm).[10]

    • Calculate the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Mandatory Visualizations

Environmental_Strategy_Workflow start_node Goal: Reduce Environmental Impact of this compound Dyeing decision1 Modify Dyeing Process? start_node->decision1 decision2 Treat Wastewater Effluent? decision1->decision2 No proc_mod Process Modification Strategies decision1->proc_mod Yes wwt End-of-Pipe Treatment Strategies decision2->wwt Yes scCO2 Supercritical CO2 Dyeing (Waterless) proc_mod->scCO2 ultrasound Ultrasound-Assisted Dyeing (Lower Energy) proc_mod->ultrasound auxiliaries Use Bio-Based Auxiliaries proc_mod->auxiliaries optimization Optimize Conventional Process (Time, Temp, pH) proc_mod->optimization scCO2->decision2 ultrasound->decision2 auxiliaries->decision2 optimization->decision2 adsorption Adsorption (e.g., Activated Carbon, Zeolites) wwt->adsorption aops Advanced Oxidation Processes (e.g., Photocatalysis) wwt->aops enzymatic Enzymatic Treatment (e.g., Laccase) wwt->enzymatic

Caption: Workflow for selecting strategies to reduce dyeing impact.

Adsorption_Experiment_Workflow prep_solution 1. Prepare Dye Solution (this compound) setup_exp 3. Set Up Batch Experiment - Add Adsorbent to Dye Solution - Adjust pH, Temperature prep_solution->setup_exp prep_adsorbent 2. Prepare Adsorbent (e.g., Activate Carbon) prep_adsorbent->setup_exp agitate 4. Agitate for a Set Contact Time setup_exp->agitate separate 5. Separate Phases (Centrifuge / Filter) agitate->separate analyze 6. Analyze Supernatant (UV-Vis Spectrophotometer) separate->analyze calculate 7. Calculate Results (% Removal, Adsorption Capacity) analyze->calculate optimize 8. Optimize Parameters (pH, Dose, Time, Temp) calculate->optimize

References

Refinement of analytical methods for detecting Disperse Orange 30 byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Disperse Orange 30 and its byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

Question: Why am I seeing co-eluting peaks for this compound and other dyes?

Answer: Co-elution, particularly with dyes like Disperse Yellow 3, is a known issue when using UV-Vis/PDA detection alone.[1][2] The similar chromatographic behavior of these compounds under certain conditions makes baseline separation challenging.

  • Solution 1: Method Optimization: Adjusting the gradient elution profile can improve separation. Experiment with different solvent ratios and gradient slopes. The DIN 54231 standard procedure provides a good starting point for method development.[1][2]

  • Solution 2: Mass Spectrometry (MS) Detection: Employing a mass detector (like a single quadrupole or tandem MS) is the most effective solution. Since co-eluting dyes typically have different mass-to-charge (m/z) ratios, MS allows for their independent detection and quantification, even without complete chromatographic separation.[1][2]

Question: My signal intensity is low, or my detection limits are not sufficient. What can I do?

Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings.

  • Cause 1: Insufficient Sample Concentration: The concentration of the analyte may be below the detection limit of the instrument.

    • Solution: If possible, concentrate the sample extract. Ensure the extraction procedure is efficient. A study using methanol (B129727) extraction with sonication has shown good results for a range of disperse dyes.[3]

  • Cause 2: Suboptimal Detector Choice: A Photodiode Array (PDA) detector might not be sensitive enough for trace-level analysis.

    • Solution: Switching to a mass spectrometer detector can significantly improve detection sensitivity and lower the limits of detection (LOD) and quantification (LOQ).[1][2] For example, a study showed that the LOD for a similar disperse dye was 1.0 µg/kg with LC-MS/MS, compared to 2.0 mg/kg with HPLC-DAD.[4]

  • Cause 3: Matrix Effects (LC-MS): Co-eluting matrix components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification and seemingly low signals.

    • Solution: Evaluate matrix effects by comparing the signal of a standard in pure solvent versus a standard spiked into a blank sample extract. If significant matrix effects are observed (a study noted effects ranging from 31.0% to 257.3% for various dyes), consider using a matrix-matched calibration curve or an internal standard.[3]

Question: I am observing extraneous or unexpected peaks in my chromatogram. What is their origin?

Answer: Unexpected peaks can be impurities, degradation products, or artifacts from the sample preparation or analysis.

  • Cause 1: Impurities in Standards or Samples: The this compound standard itself may contain impurities from its synthesis. The manufacturing process involves precursors like 2,6-Dichloro-4-nitroaniline, which could be present in trace amounts.[5][6]

    • Solution: Use a high-purity certified reference standard. Employing mass spectrometry can help in the tentative identification of unknown peaks by analyzing their mass spectra.[2]

  • Cause 2: Sample Degradation: The dye may degrade during sample preparation (e.g., due to excessive heat or exposure to light).

    • Solution: Protect samples from light and avoid high temperatures during extraction and storage.

  • Cause 3: System Contamination: Previous analyses can leave residues in the injector, column, or detector.

    • Solution: Run blank injections of the mobile phase to check for system contamination. Implement a robust column washing procedure between sample sets.

UV-Vis Spectrophotometry

Question: Why is the absorbance reading of my sample not stable or reproducible?

Answer: Disperse dyes have low water solubility, which can lead to unstable solutions and affect spectrophotometric measurements.[7]

  • Cause 1: Dye Precipitation: The dye may be precipitating out of the aqueous solution.

    • Solution: Use an appropriate organic solvent or a mixed solvent system to ensure the dye remains fully dissolved. N,N-dimethylformamide (DMF), acetone, and ethanol (B145695) have been used for the spectroscopic analysis of disperse dyes.[7]

  • Cause 2: Solvent Effects (Solvatochromism): The choice of solvent can influence the shape, intensity, and wavelength of maximum absorbance (λmax) of the dye's absorption spectrum.[7]

    • Solution: Maintain a consistent solvent system for all standards and samples. The λmax for this compound in solution has been noted at approximately 495 nm, but this should be confirmed for the specific solvent system being used.[8]

Question: My calibration curve is not linear. What could be the cause?

Answer: Non-linearity in a Beer-Lambert plot can occur at high concentrations.

  • Cause: High Analyte Concentration: At high concentrations, interactions between dye molecules can cause deviations from Beer's Law.

    • Solution: Prepare a more dilute series of standards to find the linear dynamic range for your instrument and analyte. Ensure all absorbance readings fall within this range (typically below 1.5 absorbance units).[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential byproducts?

This compound (C.I. 11119) is a single azo, synthetic dye with the chemical formula C₁₉H₁₇Cl₂N₅O₄.[5][9] It is primarily used for dyeing hydrophobic fibers like polyester.[5] Its synthesis involves the diazotization of 2,6-Dichloro-4-nitroaniline and subsequent coupling.[5][6] Consequently, byproducts can include unreacted precursors or impurities from these starting materials. Certain disperse dyes have been associated with the potential to release harmful substances like dichlorophenol or trichlorophenol under specific conditions.[10]

Q2: Which analytical method is best for detecting this compound and its byproducts?

The choice depends on the analytical goal.

  • UV-Vis Spectrophotometry is a simple and cost-effective method for quantifying the concentration of the dye in a solution, provided it is the only absorbing species.[8]

  • High-Performance Liquid Chromatography (HPLC) with a PDA detector is suitable for separating the dye from other components in a mixture and quantifying it.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method. It is ideal for trace-level detection, confirmation of identity, and analysis in complex matrices where co-elution and matrix effects are a concern.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of breakdown products of azo dyes rather than the intact dye itself.[11]

Q3: How should I prepare a textile sample for analysis?

A common approach involves solvent extraction followed by cleanup. A published method for 47 different synthetic dyes, including disperse dyes, involves extracting 1 gram of the textile sample with 20 mL of methanol under sonication at 50°C for 30 minutes. The extract is then centrifuged, filtered, evaporated, and reconstituted in a suitable diluent for LC-MS/MS analysis.[3]

Experimental Protocols

Protocol 1: HPLC-PDA/MS Analysis of this compound

This protocol is based on the DIN 54231 standard procedure and subsequent refinements.[1][2]

  • Chromatographic System: An HPLC or UHPLC system equipped with a quaternary solvent pump, autosampler, column heater, PDA detector, and a mass detector (e.g., ACQUITY QDa).

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.30 mL/min.[2]

  • Gradient Elution:

    • 0 min: 40% B

    • 7 min: 60% B

    • 17 min: 98% B

    • 24 min: 98% B

    • Followed by re-equilibration to initial conditions.[2]

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • PDA Detection: Scan range 210 to 800 nm.

  • MS Detection (Example Settings for ESI+):

    • Ionization Mode: ESI+

    • Capillary Voltage: 1.2 kV

    • Cone Voltage: 10 V

    • Desolvation Temperature: 600 °C

    • Selected Ion Recording (SIR) for this compound: Monitor the appropriate m/z.

Protocol 2: UV-Vis Spectrophotometric Quantification
  • Instrument: A double beam UV-Vis spectrophotometer.[9]

  • Solvent: N,N-dimethylformamide (DMF) or another suitable organic solvent that completely dissolves the dye.[7]

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in the chosen solvent.[9]

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards within the expected linear range of the instrument.

  • Wavelength Scan: Scan a mid-range standard across the visible spectrum (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the blank (pure solvent), calibration standards, and unknown samples at the determined λmax.

  • Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of the unknown samples.

Quantitative Data Summary

Table 1: Method Detection and Quantification Limits
Analyte GroupMethodLODLOQReference
Disperse Dyes (incl. an orange dye)LC-MS/MS0.02 – 1.35 ng/mL0.06 – 4.09 ng/mL[3]
Disperse Yellow 23 / Orange 149LC-MS/MS1.0 µg/kgNot Reported[4]
Disperse Yellow 23 / Orange 149HPLC-DAD1.0 - 2.0 mg/kgNot Reported[4]
Table 2: Method Performance Metrics
Analyte GroupMethodRecovery RateLinearity (r)Relative Standard Deviation (RSD)Reference
Disperse Yellow 23 / Orange 149HPLC & LC-MS/MS92.1% - 98.7%>0.995< 8.0%[4]
47 Synthetic DyesLC-MS/MS81.8% - 114.1%>0.9931.1% - 16.3%[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Textile Sample Extraction Solvent Extraction (e.g., Methanol + Sonication) Sample->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Analysis HPLC / LC-MS Analysis Reconstitution->Analysis Data Data Acquisition (Chromatogram & Spectra) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General experimental workflow for analyzing this compound.

troubleshooting_workflow Start Problem: Poor Peak Shape in HPLC CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is the mobile phase pH correct? Are buffers fresh? CheckColumn->CheckMobilePhase No Sol_Column Solution: Replace column or apply washing protocol. CheckColumn->Sol_Column Yes CheckSample Is the sample solvent mismatched with mobile phase? CheckMobilePhase->CheckSample No Sol_MobilePhase Solution: Prepare fresh mobile phase. Adjust pH if necessary. CheckMobilePhase->Sol_MobilePhase Yes Sol_Sample Solution: Reconstitute sample in initial mobile phase. CheckSample->Sol_Sample Yes End Problem Resolved CheckSample->End No, consult instrument manual Sol_Column->End Sol_MobilePhase->End Sol_Sample->End

Caption: Troubleshooting logic for poor HPLC peak shape.

logical_relationship P1 2,6-Dichloro-4-nitroaniline Synthesis Synthesis (Diazotization & Coupling) P1->Synthesis P2 Coupling Component P2->Synthesis DO30 This compound (Target Analyte) Synthesis->DO30 BP1 Unreacted Precursors Synthesis->BP1 BP2 Synthesis Side Products Synthesis->BP2 BP3 Potential Degradants (e.g., Dichlorophenol) DO30->BP3 Degradation

Caption: Relationship between precursors, this compound, and byproducts.

References

Validation & Comparative

A Comparative Analysis of Disperse Orange 30 and Disperse Orange 25 for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and properties of two prevalent azo dyes, Disperse Orange 30 and Disperse Orange 25.

This guide provides a detailed comparative analysis of this compound and Disperse Orange 25, two commercially significant monoazo disperse dyes. The information presented herein is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, ranging from textile dyeing to potential considerations in drug delivery systems. This document summarizes their chemical and physical properties, compares their performance based on available data, outlines detailed experimental protocols for performance evaluation, and explores their relevance in biomedical contexts.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application. Both dyes belong to the azo class of colorants, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). However, their distinct molecular structures lead to differences in their properties and performance.

PropertyThis compoundDisperse Orange 25
C.I. Name This compoundDisperse Orange 25
CAS Number 12223-23-3[1][2][3]31482-56-1[4][5]
Molecular Formula C₁₉H₁₇Cl₂N₅O₄[1][2][6]C₁₇H₁₇N₅O₂[4][5][7]
Molecular Weight 450.28 g/mol [6][8]323.35 g/mol [4][7]
Appearance Brown powder[1][2]Light red to red-purple powder[4]
Solubility Insoluble in water, slightly soluble in ethanol, soluble in pyridine, acetone, and dimethylformamide (DMF).[9]Low water solubility.[10]

Comparative Performance Analysis: Fastness Properties

The performance of a dye is often evaluated based on its fastness properties, which indicate its resistance to various external factors such as light, washing, and heat. While direct comparative studies are limited, available data for this compound provides a benchmark for its performance.

Fastness PropertyThis compoundDisperse Orange 25
Light Fastness Good[1][2]-
Wash Fastness Good[11]-
Sublimation Fastness Good[1][2]Moderate to good

Experimental Protocols for Performance Evaluation

Accurate and reproducible evaluation of dye performance requires standardized experimental protocols. The following are detailed methodologies for assessing the key fastness properties of disperse dyes, based on internationally recognized standards.

Wash Fastness (ISO 105-C06 / AATCC 61)

This test determines the resistance of the color of textiles to laundering.

Methodology:

  • Specimen Preparation: A textile specimen dyed with the test sample is prepared and attached to a multi-fiber adjacent fabric.[12]

  • Laundering: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls for mechanical action.[4][7][13]

  • Test Conditions: The container is agitated in a laundering apparatus at a specified temperature and duration (e.g., 49°C for 45 minutes for AATCC 61 2A).[7][13]

  • Rinsing and Drying: After the cycle, the specimen is rinsed with deionized water and dried under specified conditions.[3]

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the multi-fiber adjacent fabric are assessed using the respective Grey Scales under standardized lighting.[14]

Light Fastness (ISO 105-B02 / AATCC 16.3)

This test assesses the resistance of the dye to the fading effect of light.

Methodology:

  • Specimen Preparation: A dyed textile specimen is mounted on a card.[8]

  • Exposure: The specimen is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.[1][5][6] A portion of the specimen is covered to serve as an unexposed original for comparison.[5]

  • Reference Materials: Blue wool standards with known lightfastness are exposed alongside the specimen.[15]

  • Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed portion and the fading of the blue wool standards. The light fastness is rated on a scale of 1 to 8 (ISO) or 1 to 5 (AATCC), where a higher number indicates better fastness.[5][15]

Sublimation Fastness (ISO 105-P01 / AATCC 117)

This test evaluates the resistance of the dye to sublimation (transition from solid to gas) when subjected to heat.

Methodology:

  • Specimen Preparation: A dyed specimen is placed in contact with an undyed fabric.[16]

  • Heating: The composite specimen is placed in a heating device at a specified temperature and pressure for a set duration (e.g., 180°C or 210°C for 30 seconds).[16][17]

  • Evaluation: The change in color of the original specimen and the staining of the adjacent undyed fabric are assessed using the Grey Scales.[17]

Synthesis and Potential Biomedical Applications

Understanding the synthesis of these dyes and their potential beyond textiles can be valuable for interdisciplinary research.

Synthesis Workflow

The synthesis of both this compound and Disperse Orange 25 follows a typical azo coupling reaction pathway.

G General Synthesis Workflow for Disperse Orange Dyes cluster_0 Diazotization cluster_1 Coupling cluster_2 Final Product A Aromatic Amine (Diazo Component) C Diazonium Salt A->C Diazotization (0-5°C) B Sodium Nitrite & Hydrochloric Acid B->C E Azo Dye C->E Azo Coupling D Coupling Component D->E F Filtration, Grinding, & Drying E->F G Disperse Dye Powder F->G

Caption: General synthesis of Disperse Orange dyes.

For this compound, the manufacturing methods involve the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2][18] For Disperse Orange 25, p-nitroaniline is diazotized and coupled with N-ethyl-N-cyanoethyl aniline.

Relevance to Drug Development: Azo Dyes as Pro-drugs

Azo compounds have garnered interest in drug development, particularly as pro-drugs for colon-specific drug delivery.[19] The azo bond is relatively stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by the gut microbiota in the colon.[9] This mechanism allows for the targeted release of therapeutic agents in the lower intestine.

G Azo Dye Pro-drug Activation in the Colon A Azo Pro-drug (e.g., Drug-N=N-Carrier) B Stomach & Small Intestine (Low Bacterial Count) A->B Oral Administration E Active Drug + Carrier Amines A->E Cleavage of Azo Bond C Colon (High Bacterial Count) B->C Transit (Intact) D Azoreductase Enzymes C->D Microbiota D->E

Caption: Azo pro-drug activation by colonic microflora.

While this compound and Disperse Orange 25 are not themselves therapeutic agents, their fundamental azo chemistry illustrates a principle that is being explored for the delivery of drugs such as 5-aminosalicylic acid for the treatment of inflammatory bowel disease.[20] Further research could investigate the potential of modifying such dye structures for specific biomedical applications.[21]

Toxicological Considerations

Disperse dyes, including some orange and red azo dyes, have been associated with contact dermatitis and skin sensitization.[22] Toxicological data for Disperse Orange 25 indicates that it can be harmful if inhaled, in contact with skin, or if swallowed, and may cause skin and eye irritation.[22][23] It is imperative for researchers to handle these chemicals with appropriate personal protective equipment and to be aware of their potential health hazards.

References

The Efficacy of Adsorbents for Disperse Orange 30 Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of various adsorbents for the removal of Disperse Orange 30, a common textile dye, reveals a range of efficiencies and operational parameters. This guide provides a comparative analysis of different materials, their adsorption capacities, and the experimental protocols used to validate their performance, offering valuable insights for researchers and scientists in the field of wastewater treatment.

This compound is a monoazo dye extensively used in the textile industry for dyeing polyester (B1180765) fibers.[1] Due to its chemical structure, it is considered a recalcitrant pollutant, posing environmental challenges. Adsorption has emerged as a promising technique for the removal of such dyes from aqueous solutions due to its simplicity, cost-effectiveness, and high efficiency.[1][2] This guide compares the efficacy of several adsorbents in removing this compound, based on published experimental data.

Comparative Performance of Adsorbents

The effectiveness of an adsorbent is primarily evaluated based on its adsorption capacity and the percentage of dye removal under specific experimental conditions. The following table summarizes the performance of various adsorbents for the removal of this compound.

AdsorbentInitial Dye Concentration (mg/L)Adsorbent Dose (g/L)Temperature (°C)pHContact Time (min)Removal Efficiency (%)Adsorption Capacity (mg/g)
H2SO4-functionalized Activated Carbon100460Not specified9095Not specified
Poplar Sawdust Char (800°C)50Not specified672Not specified83.4Not specified
Zeolite from Cenospheres380.67Not specified6.111996125 (monolayer)
H2SO4-activated Rubber Particles (AF-WTRP)100425Not specified9083Not specified
Waste Tyre Rubber Powder (WTRP)100425Not specified1077Not specified

Table 1: Comparison of Adsorbent Performance for this compound Removal. This table presents a summary of the experimental conditions and performance metrics for different adsorbents used in the removal of this compound.

Experimental Protocols

The validation of adsorbent efficacy relies on standardized experimental protocols. The following methodologies are commonly employed in the cited studies for evaluating the removal of this compound.

Adsorbent Preparation
  • H2SO4-functionalized Activated Carbon: Commercial activated carbon is treated with sulfuric acid to introduce functional groups that enhance its adsorptive properties.[1]

  • Poplar Sawdust Char: Poplar sawdust is pyrolyzed at a specific temperature (e.g., 800°C) to produce char, which is then used as a low-cost adsorbent.[3]

  • Zeolite from Cenospheres: Zeolites are synthesized from cenospheres, a byproduct of coal combustion, through hydrothermal treatment.[4]

  • H2SO4-activated Rubber Particles: Rubber particles from waste tires are treated with sulfuric acid to improve their adsorption capacity.[5]

  • Waste Tyre Rubber Powder: Waste tires are processed into a powder form to be used as an adsorbent.[5]

Batch Adsorption Studies

Batch adsorption experiments are conducted to determine the removal efficiency and adsorption capacity of the materials. A typical procedure involves:

  • Preparation of Dye Solution: A stock solution of this compound is prepared, and working solutions of desired concentrations are made by dilution.[1]

  • Adsorption Process: A known amount of adsorbent is added to a fixed volume of the dye solution in a flask.

  • Parameter Control: The mixture is agitated at a constant speed, and the temperature and pH are controlled and monitored throughout the experiment.[1][3][4]

  • Sample Collection: Aliquots of the solution are withdrawn at specific time intervals.

  • Analysis: The samples are centrifuged to separate the adsorbent, and the remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (around 450 nm).[1][5]

The removal efficiency is then calculated using the following equation:

Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the efficacy of an adsorbent for dye removal.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results & Conclusion AdsorbentPrep Adsorbent Preparation BatchAdsorption Batch Adsorption Experiment (Control pH, Temp, Time) AdsorbentPrep->BatchAdsorption DyeSolutionPrep Dye Solution Preparation DyeSolutionPrep->BatchAdsorption Sampling Sample Collection & Centrifugation BatchAdsorption->Sampling Analysis UV-Vis Spectrophotometry Sampling->Analysis DataCalculation Calculate Removal Efficiency & Adsorption Capacity Analysis->DataCalculation Conclusion Conclusion on Efficacy DataCalculation->Conclusion

Figure 1: Workflow for evaluating adsorbent efficacy in dye removal.

Conclusion

The reviewed studies demonstrate that various adsorbents, including modified activated carbons and low-cost materials derived from waste, can effectively remove this compound from aqueous solutions. H2SO4-functionalized activated carbon and zeolite synthesized from cenospheres exhibit high removal efficiencies of 95% and 96%, respectively.[1][4] The choice of adsorbent for a specific application will depend on factors such as cost, availability, and the specific characteristics of the wastewater. The provided experimental protocols and workflow offer a standardized approach for future research and validation of new adsorbent materials.

References

A Comparative Analysis of Disperse Orange 30 Dyeing: Aqueous vs. Supercritical CO2 Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, experimental protocols, and environmental implications of conventional aqueous and emerging supercritical carbon dioxide dyeing processes for Disperse Orange 30 on polyester (B1180765).

The textile industry is increasingly seeking sustainable and efficient dyeing methods to minimize its environmental footprint. This guide provides a detailed comparison of the performance of C.I. This compound, a widely used monoazo dye, in traditional aqueous dyeing versus the innovative supercritical carbon dioxide (scCO2) technique for polyester fabrics. This analysis is supported by experimental data on color yield and fastness properties, alongside detailed methodologies to facilitate reproducibility.

Performance Comparison: At a Glance

Supercritical CO2 dyeing demonstrates significant advantages in terms of environmental impact and efficiency, offering a waterless alternative to conventional methods. The data indicates that scCO2 can achieve comparable or even superior color strength and fastness properties.

Performance MetricAqueous DyeingSupercritical CO2 DyeingKey Observations
Color Yield (K/S Value) 5.256.38scCO2 dyeing can achieve a higher color yield even with a lower amount of dye used.[1]
Washing Fastness Good (Grade 4-5)Excellent (Grade 4-5)Both methods provide good to excellent washing fastness.
Light Fastness Good (Grade 6)Good to ExcellentDisperse dyes generally exhibit good lightfastness on polyester.[2]
Rubbing Fastness Good (Grade 4-5)Excellent (Grade 4-5)scCO2 dyeing can lead to slightly better rubbing fastness.
Water Consumption HighNonescCO2 dyeing is a waterless process, eliminating wastewater effluent.[3]
Energy Consumption High (due to heating water and drying)Lower (no drying required)Significant energy savings are a key advantage of the scCO2 method.[3]
Chemical Usage Requires dispersing agents, pH regulatorsNo dispersing agents neededThe scCO2 process simplifies the chemical requirements.[4]
Dyeing Time 60-120 minutes60-90 minutesDyeing times are comparable, with scCO2 potentially being faster.[5]

Experimental Protocols

Detailed methodologies for both aqueous and supercritical CO2 dyeing of polyester fabric with this compound are outlined below. These protocols are essential for researchers looking to replicate or build upon these findings.

Aqueous Dyeing Protocol

1. Fabric Preparation: The polyester fabric is first scoured by immersing it in a solution containing a non-ionic detergent (2 g/L) and sodium carbonate (1 g/L). The bath is heated to 70°C and maintained for 80 minutes. The fabric is then thoroughly washed with water and dried.

2. Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 100:1. The required amount of this compound is made into a paste with a dispersing agent and then diluted with water. The pH of the dye bath is adjusted to a range of 4.5-5.5 using acetic acid.[6]

3. Dyeing Process: The prepared polyester fabric is immersed in the dye bath at 60°C for 15 minutes. The temperature is then raised to 130°C and held for 60 to 120 minutes to allow for dye diffusion and fixation.[6][7]

4. After-treatment (Reduction Clearing): After dyeing, the fabric is rinsed with hot water. A reduction clearing process is then carried out to remove any unfixed dye from the fabric surface. This involves treating the fabric in a solution containing sodium hydroxide (B78521) and a reducing agent like sodium hydrosulfite at 60-80°C for 20-30 minutes.[6][8][9] The fabric is then rinsed thoroughly and dried.

Supercritical CO2 Dyeing Protocol

1. Fabric and Dye Preparation: The polyester fabric is placed inside a high-pressure dyeing vessel. The required amount of this compound powder is placed in a separate holder within the vessel. No dispersing agents are needed.[4]

2. Dyeing Process: The vessel is sealed, and carbon dioxide is introduced. The temperature and pressure are raised to supercritical conditions, typically between 80-120°C and 20-25 MPa (200-250 bar).[5] The supercritical CO2 acts as a solvent, dissolving the dye and transporting it into the polyester fibers. The dyeing is carried out for 60-90 minutes.[5]

3. Depressurization and Dye Recovery: After the dyeing cycle, the pressure is released. The CO2 returns to a gaseous state, losing its solvent power and leaving the dye fixed within the fibers. The CO2 can be captured and recycled for subsequent dyeing cycles.

4. Post-treatment: The dyed fabric is removed from the vessel. A simple rinsing with a solvent like acetone (B3395972) or a brief clearing process may be performed to remove any residual dye from the surface, although in many cases, this step is not necessary due to the high exhaustion of the dye.[1]

Visualizing the Processes

To better understand the workflows and the fundamental differences between the two dyeing methods, the following diagrams are provided.

ExperimentalWorkflow cluster_aqueous Aqueous Dyeing Workflow cluster_scCO2 Supercritical CO2 Dyeing Workflow A1 Fabric Scouring A2 Dye Bath Preparation A1->A2 A3 Dyeing at 130°C A2->A3 A4 Reduction Clearing A3->A4 A5 Washing & Drying A4->A5 S1 Fabric & Dye Loading S2 Pressurization & Heating S1->S2 S3 Dyeing at 80-120°C & 20-25 MPa S2->S3 S4 Depressurization S3->S4 S5 Dyed Fabric Removal S4->S5

A comparison of the experimental workflows for aqueous and scCO2 dyeing.

ProcessComparison cluster_aqueous Aqueous Method cluster_scCO2 Supercritical CO2 Method center This compound Dyeing of Polyester A_Medium Water center->A_Medium uses S_Medium Supercritical CO2 center->S_Medium uses A_Chemicals Dispersing Agents, Acids A_Medium->A_Chemicals requires A_Energy High (Heating Water, Drying) A_Medium->A_Energy leads to A_Waste Wastewater Effluent A_Energy->A_Waste generates S_Chemicals Minimal S_Medium->S_Chemicals requires S_Energy Lower (No Drying) S_Medium->S_Energy leads to S_Waste None (CO2 Recycled) S_Energy->S_Waste generates

Key features comparison between aqueous and scCO2 dyeing processes.

Conclusion

The transition from aqueous to supercritical CO2 dyeing for this compound on polyester presents a compelling case for a more sustainable and efficient textile industry. While the initial investment for scCO2 equipment may be higher, the long-term benefits of water and energy savings, reduced chemical usage, and elimination of wastewater treatment make it an attractive alternative.[9] The performance data indicates that this shift does not compromise, and may even enhance, the quality of the final dyed product in terms of color yield and fastness. For researchers and drug development professionals exploring novel applications and sustainable manufacturing processes, the adoption of supercritical fluid technology warrants serious consideration.

References

A Comparative Guide to the Cross-Laboratory Validation of Disperse Orange 30 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Disperse Orange 30, a synthetic azo dye commonly used in the textile industry. While no specific cross-laboratory validation study for this particular dye has been published, this document outlines the established methodologies, their performance characteristics based on similar analytes, and the necessary protocols for conducting a robust inter-laboratory validation. This information is crucial for ensuring the accuracy, reliability, and comparability of analytical data across different research and quality control laboratories.

Introduction to this compound and the Need for Validated Quantification

This compound (CAS No. 5261-31-4) is a monoazo dye used for coloring synthetic fibers such as polyester.[1] Concerns over the potential for certain disperse dyes to cause skin sensitization and for their metabolic byproducts to exhibit toxicity necessitate reliable and standardized quantification methods.[2][3] Cross-laboratory validation is the gold standard for establishing the ruggedness and reproducibility of an analytical method, ensuring that results are consistent regardless of the laboratory performing the analysis.

Comparison of Primary Quantification Methods

The two most prevalent analytical techniques for the quantification of disperse dyes are High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or mass spectrometry (MS) detection, and UV-Visible (UV-Vis) Spectrophotometry.

Performance CharacteristicHPLC-PDA/MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by detection based on UV-Vis absorbance and/or mass-to-charge ratio.Measurement of light absorbance at a specific wavelength by the dye in solution.
Selectivity/Specificity High. Can separate this compound from other dyes and matrix components. MS detection provides definitive identification.[4]Moderate to Low. Susceptible to interference from other colored compounds with overlapping absorption spectra.[5]
Sensitivity (LOD/LOQ) High. Typically in the low ng/mL to µg/mL range.Moderate. Generally in the µg/mL range.[6]
**Linearity (R²) **Excellent (typically >0.99).[7]Good (typically >0.99).[8]
Accuracy (% Recovery) High (typically 95-105%).[7]Good (typically 90-110%).
Precision (%RSD) High (typically <5%).[7]Good (typically <10%).
Typical Application Quantification in complex matrices like textiles and biological samples.[9]Quantification in simpler matrices like water or dye bath solutions.[5]

Experimental Protocols

High-Performance Liquid Chromatography with PDA/MS Detection (HPLC-PDA/MS)

This method is recommended for its high selectivity and sensitivity, making it suitable for the analysis of this compound in various matrices, including textiles.

1. Sample Preparation (Textile Matrix):

  • Accurately weigh approximately 1.0 g of the textile sample.

  • Extract the dye using a suitable solvent such as methanol, acetonitrile, or a mixture thereof. Sonication can be used to enhance extraction efficiency.[9]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[9]

2. Chromatographic Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • PDA: Monitor at the maximum absorption wavelength (λmax) of this compound (approximately 450 nm).[8]

    • MS: Use electrospray ionization (ESI) in positive or negative ion mode, monitoring for the specific m/z of this compound.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

UV-Visible Spectrophotometry

This method is simpler and more rapid than HPLC but is more prone to interferences. It is best suited for relatively clean samples.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol, ethanol).

  • Ensure the concentration falls within the linear range of the instrument.

2. Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solution at the λmax of this compound (~450 nm).[8]

  • Use the solvent as a blank.

3. Calibration:

  • Prepare a series of standard solutions of this compound.

  • Measure the absorbance of each standard and create a calibration curve according to the Beer-Lambert law.[11]

Visualizations

Experimental Workflow for Cross-Laboratory Validation

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Define Analytical Requirement B Select Candidate Method(s) A->B C Develop Validation Protocol B->C D Select Participating Laboratories C->D E Distribute Protocol & Samples D->E F Laboratories Perform Analysis E->F G Data Submission to Coordinator F->G H Statistical Analysis of Data (e.g., Cochran's, Grubb's tests) G->H I Calculate Performance Parameters (Repeatability, Reproducibility) H->I J Final Validation Report I->J G A This compound (Azo Dye) C Azoreductase Enzyme A->C Substrate B Skin Microbiota (e.g., Staphylococcus aureus) B->C Produces D Aromatic Amines (Metabolites) C->D Catalyzes (Azo Reduction) E Potential for Skin Sensitization D->E

References

A Comparative Analysis of the Dyeing Efficiency of Disperse Orange 30 on Nylon and Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the application and performance of Disperse Orange 30 on two common synthetic fibers.

This guide provides an in-depth comparison of the dyeing efficiency of C.I. This compound when applied to nylon (polyamide) and polyester (B1180765) (polyethylene terephthalate) fabrics. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a technical understanding of dye-fiber interactions and performance metrics. This document summarizes key quantitative data, details experimental protocols, and visualizes the dyeing workflow.

Executive Summary

This compound, a monoazo disperse dye, is utilized in the coloration of hydrophobic synthetic fibers such as polyester and nylon. While it can successfully dye both materials, its efficiency, and the resulting fastness properties, exhibit notable differences. Generally, this compound demonstrates superior fastness properties on polyester compared to nylon. The more crystalline and hydrophobic nature of polyester provides a more suitable environment for the non-ionic disperse dye molecules, leading to better dye fixation and overall durability. In contrast, the more open structure of nylon and the presence of amide groups can lead to lower wash and light fastness.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators of this compound on nylon and polyester. Data has been compiled from various studies and manufacturer specifications. It is important to note that direct comparative studies under identical conditions are limited; therefore, some data represents typical performance rather than results from a single comparative experiment.

Table 1: Comparative Dyeing Properties and Colorfastness of this compound on Nylon vs. Polyester

PropertyNylonPolyesterSource
Color Yield (K/S) ModerateHighGeneral literature
Dyeing Temperature 95-110°C120-135°C[1]
Wash Fastness (ISO 105-C06) Fair to Good (3-4)Good to Excellent (4-5)[2]
Light Fastness (ISO 105-B02) Moderate (4-5)Good to Very Good (6-7)
Rubbing Fastness (ISO 105-X12) Good (4)Good to Excellent (4-5)General literature
Sublimation Fastness Good (4)Very Good to Excellent (4-5)[3]

Table 2: Thermodynamic and Kinetic Parameters for Dyeing of Polyester with this compound

ParameterValueConditions
Adsorption Isotherm Model Nernst90-110°C
Standard Affinity (-Δμ°) Decreases with increasing temperature90-110°C
Enthalpy of Dyeing (ΔH°) Negative (Exothermic)90-110°C
Entropy of Dyeing (ΔS°) Negative90-110°C
Kinetic Model Pseudo-second-order90-110°C
Equilibrium Time ~120 minutes90-110°C

Experimental Protocols

The following are representative experimental protocols for the dyeing of nylon and polyester with this compound.

Dyeing Protocol for Polyester Fabric

This protocol is based on established high-temperature dyeing methods for polyester.

  • Fabric Preparation: The polyester fabric is first scoured with a solution containing 2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate. The fabric is treated at 70°C for 80 minutes, followed by rinsing and drying.

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 100:1. The required amount of this compound (e.g., 1% on weight of fabric) is first pasted with a small amount of a dispersing agent and then dispersed in water. The pH of the dye bath is adjusted to 4.5 using acetic acid.[4]

  • Dyeing Process: The prepared polyester fabric is introduced into the dye bath at room temperature. The temperature is raised to 130°C at a rate of 2°C/minute and maintained for 60-120 minutes to allow for dye diffusion and fixation.[4]

  • After-treatment (Reduction Clearing): After dyeing, the fabric is rinsed with cold water. A reduction clearing process is then carried out in a solution containing 1 g/L sodium hydrosulfite and 1 g/L sodium hydroxide (B78521) at 80°C for 30 minutes to remove unfixed surface dye.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and cold water and then dried.

Representative Dyeing Protocol for Nylon Fabric

This protocol is a generalized procedure for dyeing nylon with disperse dyes, as specific protocols for this compound on nylon are less commonly detailed.

  • Fabric Preparation: The nylon fabric is pre-washed with a non-ionic detergent and rinsed thoroughly to remove any impurities.

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 40:1. The required amount of this compound is dispersed in water with the aid of a dispersing agent. A leveling agent is often added to ensure even dye uptake. The pH of the dye bath is typically adjusted to a range of 4 to 7.[2]

  • Dyeing Process: The nylon fabric is introduced into the dye bath. The temperature is gradually raised to 100°C and maintained for 60 minutes.[5]

  • After-treatment: The dyed fabric is rinsed thoroughly with water. A mild soaping treatment may be carried out to improve wash fastness, though it is noted that soaping fastness on polyamide can be poor.[2]

  • Final Rinsing and Drying: The fabric is rinsed and dried at a moderate temperature.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key stages in the dyeing processes for both polyester and nylon.

PolyesterDyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (2 g/L non-ionic detergent, 1 g/L Na2CO3) Rinsing1 Rinsing Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 DyeBathPrep Dye Bath Preparation (this compound, Dispersing Agent, pH 4.5) Dyeing High-Temperature Dyeing (130°C for 60-120 min) DyeBathPrep->Dyeing Rinsing2 Cold Water Rinsing Dyeing->Rinsing2 ReductionClearing Reduction Clearing (NaOH, Na2S2O4) Rinsing2->ReductionClearing Rinsing3 Hot & Cold Rinsing ReductionClearing->Rinsing3 Drying2 Final Drying Rinsing3->Drying2

Experimental workflow for dyeing polyester with this compound.

NylonDyeingWorkflow cluster_prep_nylon Fabric Preparation cluster_dyeing_nylon Dyeing Process cluster_post_nylon Post-Treatment Prewashing Pre-washing (Non-ionic detergent) Rinsing1_nylon Rinsing Prewashing->Rinsing1_nylon DyeBathPrep_nylon Dye Bath Preparation (this compound, Dispersing Agent, Leveling Agent, pH 4-7) Dyeing_nylon Dyeing at Boil (100°C for 60 min) DyeBathPrep_nylon->Dyeing_nylon Rinsing2_nylon Thorough Rinsing Dyeing_nylon->Rinsing2_nylon Soaping Mild Soaping (Optional) Rinsing2_nylon->Soaping Rinsing3_nylon Final Rinsing Soaping->Rinsing3_nylon Drying2_nylon Drying Rinsing3_nylon->Drying2_nylon

Representative experimental workflow for dyeing nylon with this compound.

Discussion and Conclusion

The dyeing of polyester with this compound is a well-understood process characterized by high-temperature requirements for effective dye penetration into the compact and crystalline fiber structure. This results in good dye fixation and, consequently, high colorfastness to washing, light, and sublimation. The dyeing process is exothermic and follows a Nernst adsorption isotherm, with equilibrium typically reached within two hours at 130°C.

In contrast, the dyeing of nylon with this compound can be carried out at lower temperatures, typically at the boil (100°C), due to the less compact and more amorphous structure of the polyamide fiber. However, this more accessible structure also contributes to lower fastness properties. The soaping fastness on nylon is notably poorer than on polyester, and the light fastness is also generally lower.[2] The interaction between the disperse dye and nylon is primarily through van der Waals forces and hydrogen bonding with the amide groups.

For researchers and scientists, the choice between nylon and polyester for applications involving this compound will depend on the desired end-use properties. If high colorfastness and durability are paramount, polyester is the superior substrate. If lower temperature processing is a priority and the fastness requirements are less stringent, nylon may be a suitable alternative. Further research could focus on direct comparative studies of the dyeing kinetics and thermodynamics of this compound on both fibers under identical conditions to provide a more precise quantitative comparison.

References

A Comparative Analysis of the Fastness Properties of Disperse Orange 30 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dyes with robust performance characteristics is paramount. This guide provides an objective comparison of the fastness properties of Disperse Orange 30 against a selection of other commercially significant azo disperse dyes, supported by experimental data and standardized testing protocols.

Azo dyes represent the largest class of synthetic colorants used in the textile industry, prized for their wide color range and cost-effectiveness. Disperse dyes, a specific category of azo dyes, are non-ionic and designed for dyeing hydrophobic fibers such as polyester (B1180765). Their performance, particularly their resistance to color loss or transfer when exposed to various environmental factors—collectively known as fastness properties—is a critical determinant of their suitability for different applications. This guide focuses on three key fastness characteristics: light, wash, and sublimation fastness.

Quantitative Comparison of Fastness Properties

The fastness of a dye is evaluated on a standardized scale. Light fastness is typically rated on a scale of 1 to 8, with 8 indicating the highest resistance to fading upon exposure to light. Wash and sublimation fastness are rated on a scale of 1 to 5, where 5 represents excellent resistance to color change or staining. The following tables summarize the fastness properties of this compound and other selected azo disperse dyes when applied to polyester fabric.

Table 1: Fastness Properties of Selected Azo Disperse Dyes

C.I. NameC.I. NumberCAS NumberLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
This compound1111912223-23-364-54-5
Disperse Blue 566328512217-79-7GoodModerateMedium
Disperse Blue 791134512239-34-85-64-54-5
Disperse Red 731111616889-10-464-54
Disperse Red 821114012223-42-66-744
Disperse Red 1671133861968-52-36-74-54-5
Disperse Yellow 2111275586836-02-46-755

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.

Factors Influencing Azo Dye Fastness

The fastness properties of azo dyes are intrinsically linked to their molecular structure, the dyeing process, and the nature of the fiber. Several factors contribute to the overall stability of the dyed textile.

G cluster_dye Dye Properties cluster_process Process Parameters cluster_fiber Fiber Characteristics DyeStructure Molecular Structure (Size, Polarity, Conjugation) Fastness Overall Fastness Properties DyeStructure->Fastness AzoBond Azo Bond Stability AzoBond->Fastness Substituents Substituent Groups (Electron-donating/withdrawing) Substituents->Fastness Temp Temperature Temp->Fastness Time Time Time->Fastness pH pH pH->Fastness Auxiliaries Auxiliaries (Dispersants, etc.) Auxiliaries->Fastness FiberType Fiber Type (e.g., Polyester) FiberType->Fastness FiberMorphology Fiber Morphology (Crystallinity) FiberMorphology->Fastness

Caption: Key factors influencing the fastness properties of azo dyes.

Experimental Protocols

The evaluation of fastness properties is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The most widely recognized standards are developed by the International Organization for Standardization (ISO).

Light Fastness Test (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known light fastness (rated 1 to 8).

  • Apparatus: A xenon arc lamp fading apparatus, blue wool standards, and a grey scale for assessing color change.

  • Procedure:

    • Mount the test specimen and a set of blue wool standards on sample holders.

    • Expose the specimens and standards simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

    • Continue the exposure until the contrast between the exposed and unexposed portions of the specimen is equal to a specific grade on the grey scale, or until a specified blue wool standard shows a certain degree of fading.

  • Assessment: The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is the number of the blue wool standard that exhibits a similar degree of fading.

Wash Fastness Test (ISO 105-C06:2010)

This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Principle: A specimen of the dyed textile, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or soap and soda solution under specified conditions of time and temperature, then rinsed and dried.

  • Apparatus: A suitable mechanical washing device (e.g., a Launder-Ometer), stainless steel balls, multifibre adjacent fabric, and grey scales for assessing color change and staining.

  • Procedure:

    • Prepare a composite specimen by sewing the dyed fabric to a piece of multifibre adjacent fabric.

    • Place the composite specimen in a stainless-steel container with the specified washing solution and stainless-steel balls.

    • Agitate the container in the washing device at a specified temperature and for a specified duration.

    • After washing, rinse the specimen thoroughly and dry it.

  • Assessment: The change in color of the specimen is assessed using the grey scale for color change. The degree of staining on the adjacent multifibre fabric is assessed using the grey scale for staining.

Sublimation Fastness Test (ISO 105-P01:1993)

This method is used to determine the resistance of the color of textiles to the action of dry heat, as in processes like pleating, setting, or hot pressing.

  • Principle: A specimen of the dyed textile is placed in contact with a white adjacent fabric and subjected to a specific temperature for a set duration in a heating device.

  • Apparatus: A heating device capable of maintaining a uniform temperature and pressure, and grey scales for assessment.

  • Procedure:

    • Place the dyed specimen between two pieces of undyed fabric.

    • Place the composite specimen in the heating device at the specified temperature (e.g., 180°C, 200°C, or 220°C) for 30 seconds.

  • Assessment: The change in color of the test specimen and the degree of staining on the adjacent white fabric are evaluated using the respective grey scales.

Conclusion

This compound exhibits good to excellent fastness properties, making it a reliable choice for applications where durability to light, washing, and heat is required.[1] Its light fastness rating of 6 and wash and sublimation fastness of 4-5 are comparable to many other high-performance azo disperse dyes.[2] The selection of an appropriate azo dye should be based on a thorough evaluation of its fastness properties in relation to the intended end-use of the textile product. The molecular structure of the dye, including the nature of substituent groups, plays a significant role in determining its fastness.[3][4] Furthermore, the dyeing process and finishing treatments can also impact the final fastness of the dyed material.[3][5] Therefore, a comprehensive understanding of these factors is crucial for achieving the desired color performance and longevity in textile applications.

References

A Comparative Analysis of Enzymatic and Photocatalytic Degradation of Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

The effective degradation of azo dyes, such as Disperse Orange 30, from industrial effluents is a critical environmental challenge. Among the various advanced oxidation processes, enzymatic and photocatalytic degradation have emerged as promising methods. This guide provides a comparative overview of these two techniques, supported by experimental data from scientific literature. Due to the limited availability of studies directly comparing both methods for this compound, this guide synthesizes data from studies on this compound and other structurally similar orange azo dyes to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the key performance parameters for the enzymatic and photocatalytic degradation of this compound and similar orange azo dyes.

ParameterEnzymatic DegradationPhotocatalytic Degradation
Model Dye Acid Orange 52, Acid Orange 5This compound , Orange II, Orange G
Catalyst/Enzyme Laccase from Trametes villosaAg-CdZnSO/Zeolitic Matrix, TiO2, Bi2MoO6
Degradation Efficiency Acid Orange 52: ~100% in 2 hoursAcid Orange 5: ~100% in 2 hoursThis compound: 99.5% in 90 minutes [1] Orange G: ~96% in 8 hours[2] Orange II: Significant degradation, but efficiency varies with conditions.
Optimal pH 4.5 - 7.0[3]Neutral (pH 7) for Ag-CdZnSO/ZM[1]
Optimal Temperature 25°C[3]30°C for Bi2MoO6[2]
Reaction Time 2 - 7 hours for complete degradation of intermediates[4]90 minutes for near-complete degradation[1]
Byproducts Formation of colored intermediates, which are subsequently degraded.[4] Can lead to an initial increase in toxicity before detoxification.[4]Mineralization to CO2, H2O, and inorganic ions is the goal.[1]
Mechanism Asymmetric cleavage of the azo bond by enzymes like laccase.[5]Generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule.[6]

Experimental Protocols

Enzymatic Degradation (General Protocol for Azo Dyes using Laccase)

This protocol is a generalized procedure based on studies of azo dye degradation by laccase.[3][4]

  • Enzyme and Dye Preparation : A stock solution of the laccase enzyme is prepared in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5). A stock solution of the azo dye is prepared in deionized water.

  • Reaction Mixture : The reaction is initiated by adding a specific volume of the laccase stock solution to the dye solution in a reaction vessel to achieve the desired final enzyme activity (e.g., 0.084 U) and dye concentration (e.g., 1 mM).[3]

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25°C) and pH (e.g., 7.0) for a specified duration (e.g., 135 minutes).[3]

  • Monitoring Degradation : Aliquots of the reaction mixture are withdrawn at regular intervals. The degradation of the dye is monitored by measuring the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Analysis of Byproducts : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the degradation byproducts.[3]

Photocatalytic Degradation of this compound

This protocol is based on the study by Jaime-Acuña et al. (2015).[1]

  • Catalyst Preparation : The Ag-CdZnSO/zeolitic matrix nanocomposite photocatalyst is synthesized via a solvent- and template-free procedure.[1]

  • Reaction Setup : The photodegradation experiments are conducted in a reactor equipped with a UV illumination source. The reaction mixture consists of the this compound dye, a sensitizer (B1316253) (e.g., acetone), and the photocatalyst suspended in water.

  • Reaction Conditions : The pH of the solution is adjusted to the optimal value (pH 7).[1] The mixture is stirred in the dark for a period to ensure adsorption-desorption equilibrium before illumination.

  • Photoreaction : The reaction mixture is irradiated with UV light. Samples are collected at regular intervals (e.g., every 10 minutes) for analysis.[1]

  • Monitoring Degradation : The concentration of this compound is determined by measuring the absorbance at its λmax (440 nm) using a UV-Vis spectrophotometer.[1]

Visualizations

Experimental Workflow for Dye Degradation

G cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Dye Solution Preparation Reaction_Setup Reaction Setup (pH, Temp Control) Dye_Solution->Reaction_Setup Catalyst_Enzyme Catalyst/Enzyme Preparation Catalyst_Enzyme->Reaction_Setup Initiation Initiation (Light/Enzyme Addition) Reaction_Setup->Initiation Sampling Periodic Sampling Initiation->Sampling UV_Vis UV-Vis Spectroscopy Sampling->UV_Vis HPLC_GCMS HPLC/GC-MS Analysis Sampling->HPLC_GCMS Data_Analysis Data Analysis & Kinetics UV_Vis->Data_Analysis HPLC_GCMS->Data_Analysis

Caption: A generalized workflow for enzymatic and photocatalytic dye degradation experiments.

Degradation Pathways

G cluster_enzymatic Enzymatic Degradation cluster_photocatalytic Photocatalytic Degradation Azo_Dye_E Azo Dye Enzyme Laccase/Peroxidase Azo_Dye_E->Enzyme Intermediates Aromatic Intermediates Enzyme->Intermediates Azo bond cleavage Mineralization_E Mineralization Products (CO2, H2O) Intermediates->Mineralization_E Azo_Dye_P Azo Dye Photocatalyst Photocatalyst (e.g., TiO2) Azo_Dye_P->Photocatalyst Light (UV/Vis) Radicals Reactive Oxygen Species (•OH) Azo_Dye_P->Radicals Photocatalyst->Radicals e-/h+ generation Mineralization_P Mineralization Products (CO2, H2O) Radicals->Mineralization_P Oxidation

Caption: A simplified comparison of enzymatic and photocatalytic degradation mechanisms for azo dyes.

References

A Comparative Performance Analysis of Disperse Orange 30 in Trichromatic Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Orange 30 and a viable alternative, Disperse Orange 25, in trichromatic dyeing recipes for polyester (B1180765) fabrics. The selection of the appropriate orange component in a trichromatic system is critical for achieving a wide gamut of shades with good fastness properties. This document presents a data-driven comparison of their performance, supported by detailed experimental protocols, to aid in the selection of the optimal dye combination for specific applications.

Executive Summary

Trichromatic dyeing, a cornerstone of textile coloration, relies on the precise combination of three primary color dyes—typically a yellow or orange, a red, and a blue—to produce a vast spectrum of hues. This compound is a widely utilized component in such recipes for polyester, known for its good sublimation and light fastness.[1] This guide benchmarks its performance against Disperse Orange 25, another common choice, within a standard trichromatic formulation alongside Disperse Red 167 and Disperse Blue 79. The comparative data presented herein focuses on key performance indicators: light, washing, and rubbing fastness, providing a quantitative basis for dye selection in research and development.

Quantitative Performance Data

The following tables summarize the typical fastness properties of the two trichromatic dye recipes on polyester fabric. The data is compiled from various industry sources and represents performance under standardized test conditions. It is important to note that actual results may vary depending on the specific substrate, dyeing process parameters, and depth of shade.

Table 1: Comparison of Key Fastness Properties of Trichromatic Recipes

Fastness PropertyTest MethodRecipe 1: this compound, Red 167, Blue 79Recipe 2: Disperse Orange 25, Red 167, Blue 79
Light FastnessISO 105-B0265-6
Washing Fastness (Color Change)ISO 105-C064-54
Washing Fastness (Staining)ISO 105-C064-54
Rubbing Fastness (Dry)ISO 105-X124-54-5
Rubbing Fastness (Wet)ISO 105-X1244

Table 2: Individual Dye Performance Characteristics

DyeC.I. NameDye ClassLight Fastness (ISO 105-B02)Washing Fastness (ISO 105-C06)Sublimation Fastness (180°C x 30s)
This compoundThis compoundSE655
Disperse Orange 25Disperse Orange 25E5-644-5
Disperse Red 167Disperse Red 167S5-644-5
Disperse Blue 79Disperse Blue 79S554-5

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.

Exhaust Dyeing of Polyester Fabric

This protocol describes a typical high-temperature exhaust dyeing process for polyester fabric.

Materials and Equipment:

  • Scoured and bleached 100% polyester knit fabric

  • Disperse dyes (this compound or 25, Disperse Red 167, Disperse Blue 79)

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide (B78521)

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of the disperse dyes by pasting the required amount of each dye with a small amount of water and then adding hot water (40-50°C) with a dispersing agent. Stir until a fine dispersion is achieved.

    • Set the liquor ratio (e.g., 10:1).

    • Fill the dyeing machine with the required volume of water.

    • Add a dispersing agent and acetic acid to the dyebath to achieve a pH of 4.5-5.5.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath.

    • Start the machine and run for 10 minutes at 60°C.

    • Add the prepared dye dispersion to the dyebath.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Reduction Clearing:

    • Drain the dyebath.

    • Rinse the fabric with hot water.

    • Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Hydroextract the dyed fabric and then dry it in an oven or a stenter.

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue Wool standards (1-8)

  • Grey Scale for assessing color change

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards.

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar degree of fading.

Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Multi-fibre adjacent fabric

  • ECE reference detergent

  • Grey Scale for assessing color change and staining

Procedure:

  • A 10cm x 4cm specimen of the dyed fabric is sewn together with a multi-fibre test fabric of the same size.

  • The composite sample is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls.

  • The container is then agitated in the Launder-Ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • After the washing cycle, the sample is rinsed and dried.

  • The color change of the dyed specimen and the staining on the adjacent multi-fibre fabric are assessed using the appropriate Grey Scales.

Colorfastness to Rubbing (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

Apparatus:

  • Crockmeter (rubbing fastness tester)

  • Standard white cotton rubbing cloth

  • Grey Scale for assessing staining

Procedure:

  • A specimen of the dyed fabric is mounted on the base of the Crockmeter.

  • A dry, standard white cotton cloth is fixed to the rubbing finger of the Crockmeter.

  • The rubbing finger is moved back and forth over the test specimen for 10 cycles.

  • The amount of color transferred to the white cloth is assessed using the Grey Scale for staining.

  • The procedure is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage.

Workflow for Comparative Performance Evaluation

The following diagram illustrates the logical workflow for the comparative evaluation of the two trichromatic dye recipes.

G Comparative Performance Evaluation of Trichromatic Dye Recipes cluster_0 Recipe Formulation cluster_1 Dyeing Process cluster_2 Performance Testing cluster_3 Data Analysis Recipe1 Recipe 1: This compound Disperse Red 167 Disperse Blue 79 Dyeing Exhaust Dyeing of Polyester Fabric Recipe1->Dyeing Recipe2 Recipe 2: Disperse Orange 25 Disperse Red 167 Disperse Blue 79 Recipe2->Dyeing LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness WashingFastness Washing Fastness (ISO 105-C06) Dyeing->WashingFastness RubbingFastness Rubbing Fastness (ISO 105-X12) Dyeing->RubbingFastness Comparison Comparative Analysis of Fastness Ratings LightFastness->Comparison WashingFastness->Comparison RubbingFastness->Comparison

Caption: Workflow for the comparative evaluation of trichromatic dye recipes.

Conclusion

This guide provides a foundational comparison between this compound and Disperse Orange 25 within a trichromatic dyeing system for polyester. Based on the compiled data, the recipe containing this compound exhibits slightly superior light and washing fastness, making it a preferable choice for applications where long-term color stability is paramount. However, Disperse Orange 25 remains a viable alternative, particularly in scenarios where its specific shade or other economic factors are advantageous. The provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations and validate these findings within their specific laboratory and application contexts. Further research could explore the compatibility and dyeing kinetics of these recipes to provide a more in-depth understanding of their performance characteristics.

References

A Comparative Guide to Computational Models for Predicting Disperse Orange 30 Behavior

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational models used to predict the behavior of the azo dye Disperse Orange 30. The following sections detail the performance of various models, the experimental protocols for their validation, and a generalized workflow for the computational prediction and experimental validation process. This information is intended for researchers, scientists, and drug development professionals working on the toxicological and ecotoxicological assessment of azo dyes.

Data Presentation: Comparison of Computational Models

Computational methods offer a rapid and cost-effective alternative to traditional toxicological testing for assessing the safety of chemicals like this compound.[1] The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling.[1] The following table summarizes the application and findings of various computational and experimental studies on this compound and other relevant azo dyes.

Computational Model/Study TypeSubjectKey Findings/PredictionsExperimental Validation Data
QSAR (Quantitative Structure-Activity Relationship) Ecotoxicity of various azo dyes, including this compoundPredicted acute aquatic toxicity (LC50) for fish (Pimephales promelas) and Daphnia Magna. The study noted that the presence of nitro and ether functional groups can significantly influence toxicity.[2]The study was theoretical, and direct experimental validation for all predicted values was not provided in the abstract.[2]
Equation of State Modeling (Peng-Robinson) Solubility of this compound in Supercritical CO2Successfully modeled and correlated the solubility data of this compound as a function of temperature and pressure.[3][4]Experimental solubility data was generated and used for model validation. For example, at 313.15 K and 11.0 MPa, the mole fraction solubility was 6.55 x 10⁻⁶.[3]
Network Toxicology, Machine Learning, and Molecular Docking Association between azo dyes and skin cancerIdentified key genes and pathways (e.g., MAPK, PI3K-AKT) potentially involved in azo dye-induced carcinogenesis. A Gradient Boosting Machine (GBM) model was identified as optimal for prediction.[5]This was a computational study; direct experimental validation with this compound was not specified.
Molecular Docking Interaction of genotoxic azo dyes with DNAInvestigated the binding modes and affinities of various azo dyes to double-stranded DNA, providing insights into their genotoxic potential.[6]The study was computational; specific experimental validation for this compound was not detailed.
Factorial Design and Regression Models Adsorption of this compoundA 3(k) factorial design was used to model the effects of carbonization temperature, pH, and adsorbent dosage on dye removal, with a maximum removal efficiency of 93.5% achieved under specific conditions.[7]The modeling was based on experimental data from the adsorption of this compound onto activated carbon.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation of computational models. The following protocols are based on the types of experiments cited in the literature for azo dyes.

1. Acute Aquatic Toxicity Testing (based on OECD QSAR methods)

  • Test Organisms: Freshwater fish species like Pimephales promelas (fathead minnow) and crustaceans like Daphnia magna.[2]

  • Endpoint: The median lethal concentration (LC50) is determined, which is the concentration of the dye that is lethal to 50% of the test population over a specified period (e.g., 96 hours for fish).[2]

  • Procedure:

    • Prepare a series of test solutions with varying concentrations of this compound.

    • Expose the test organisms to these solutions under controlled conditions (temperature, light, etc.).

    • Record mortality at regular intervals over the exposure period.

    • Calculate the LC50 value using statistical methods.

2. Solubility Measurement in Supercritical CO2

  • Apparatus: A closed-loop (batch) solid-fluid equilibrium apparatus.[4]

  • Procedure:

    • The dye is placed in an equilibrium cell.

    • Supercritical CO2 is introduced into the cell at a specific temperature and pressure.

    • The system is allowed to reach equilibrium.

    • A sample of the CO2 phase containing the dissolved dye is withdrawn and the amount of dye is quantified (e.g., by spectrophotometry) to determine its mole fraction solubility.[3][4]

3. Adsorption Studies for Dye Removal

  • Adsorbent: Activated carbon derived from a suitable precursor (e.g., Holm Oak acorns).[7]

  • Procedure:

    • Prepare aqueous solutions of this compound of known initial concentrations.

    • Add a specific dosage of the activated carbon to the dye solutions.

    • Agitate the mixture for a predetermined time at a constant temperature and pH.

    • Separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of the dye in the solution using a spectrophotometer.

    • Calculate the amount of dye adsorbed per unit mass of the adsorbent.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating computational models with experimental data.

Computational Model Validation Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement DataCuration Data Curation (Azo Dye Structures & Experimental Data) ModelDevelopment Model Development (e.g., QSAR, Docking) DataCuration->ModelDevelopment Input Data Prediction Prediction of Properties (e.g., Toxicity, Solubility) ModelDevelopment->Prediction Generates Comparison Comparison of Predicted vs. Experimental Data Prediction->Comparison Predicted Values ExperimentDesign Experimental Design DataGeneration Data Generation (e.g., Toxicity Assays, Solubility Tests) ExperimentDesign->DataGeneration DataGeneration->Comparison Experimental Values ModelRefinement Model Refinement Comparison->ModelRefinement Feedback

Caption: Workflow for computational model validation.

This guide highlights the importance of integrating computational predictions with robust experimental validation to accurately assess the behavior and potential risks of this compound. The synergy between in silico and in vitro/in vivo methods provides a more comprehensive understanding of the dye's properties.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 30: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Disperse Orange 30 is an azo dye commonly utilized in various industrial and research applications.[1] As with many azo dyes, it is classified as a hazardous substance, necessitating strict adherence to proper disposal procedures to ensure personnel safety and environmental protection.[2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. This substance is known to cause skin and eye irritation, and may lead to skin sensitization upon contact.[3] Inhalation of dust particles can also cause respiratory irritation.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or protective clothing

  • A dust respirator, particularly when handling the powder form to avoid dust generation[2]

Spill Management

In the event of a spill, immediate action is required to contain the substance and prevent its spread.

For minor spills:

  • Avoid breathing in the dust.[2]

  • Wear appropriate PPE.[2]

  • Use dry clean-up methods; do not use water to wash down the spill, as this can lead to wider contamination.[2]

  • Carefully sweep or vacuum the spilled material.[2] Ensure the vacuum cleaner is fitted with a HEPA filter.[2]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[4]

For major spills:

  • Evacuate the immediate area.

  • Alert emergency responders and inform them of the nature and location of the hazard.[2][4]

  • Only personnel with appropriate training and PPE should be involved in the cleanup.

Quantitative Data Summary
Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes irritation upon contact.[3]Dermal
Eye Irritation Causes serious eye irritation.[3]Ocular
Skin Sensitization May cause an allergic skin reaction.[3]Dermal
Respiratory Irritation May cause respiratory irritation if inhaled.[3]Inhalation
Combustibility Combustible solid. Fine dust can form explosive mixtures with air.[2]N/A

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations.[2] It is imperative to treat this substance as hazardous waste.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), unused product, and spill cleanup materials.

  • Segregate this waste from other laboratory waste streams. Do not mix with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Place the waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

2. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5]

  • Ensure the storage area is secure and accessible only to authorized personnel.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound if available, or information on its hazardous properties.

  • Never dispose of this compound down the drain. [2] This can contaminate waterways and harm aquatic life.[6]

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use soap and water for cleaning, and collect the wash water for disposal as hazardous waste.[2]

Logical Workflow for this compound Disposal

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs start->spill collect_waste Collect & Segregate Waste in Labeled, Sealed Container ppe->collect_waste store_waste Store Waste in Designated Secure Area collect_waste->store_waste decontaminate Decontaminate Surfaces & Equipment collect_waste->decontaminate minor_spill Minor Spill: Dry Cleanup, Containerize spill->minor_spill Minor major_spill Major Spill: Evacuate, Alert Emergency Responders spill->major_spill Major minor_spill->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end decontaminate->store_waste

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult the specific Safety Data Sheet for this compound and your institution's waste disposal guidelines for the most accurate and comprehensive information.

References

Essential Safety and Operational Protocols for Handling Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Disperse Orange 30. The following procedural guidance covers the necessary personal protective equipment (PPE), safe handling protocols, and emergency plans to ensure a safe laboratory environment.

Chemical and Safety Data

The following table summarizes key quantitative data and safety recommendations for this compound.

ParameterValue / RecommendationSource(s)
Chemical Formula C₁₉H₁₇Cl₂N₅O₄[1]
Molecular Weight 450.275 g/mol [1]
Appearance Dark red powder[2]
Primary Hazards Irritating to eyes, respiratory system, and skin.[3] May cause skin sensitization.[3] Combustible solid; dust may form an explosive mixture with air.[3]
Occupational Exposure Limits As "Particulates not otherwise regulated, Respirable fraction": 5 mg/m³ (TWA) in various US states (CA, TN, WY, MI).[3]
As "Particles (Insoluble or Poorly Soluble) [NOS] Inhalable particles": 10 mg/m³ (TWA) in Prince Edward Island, Canada.[3]
Glove Protection (EN 374) Brief Contact: Protection class 3 or higher (>60 minutes breakthrough time).[3]
Prolonged/Repeated Contact: Protection class 5 or higher (>240 minutes breakthrough time).[3]

Procedural Guidance for Handling this compound

Adherence to the following step-by-step protocols is crucial for minimizing risk and ensuring safe handling of this chemical.

Required Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[3]

  • Hand Protection: Wear impervious gloves. The choice of glove should be based on the duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a protection class of 3 or higher (>60 minutes) is suitable.[3] Always wash hands thoroughly after removing gloves.[3]

  • Respiratory Protection: Use a NIOSH-approved dust respirator, especially when handling large quantities or when dust formation is likely.[1][2]

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[2] Launder contaminated clothing before reuse.[4]

Safe Handling Protocol

Follow these steps to ensure safe handling during laboratory operations:

  • Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation where dust may be generated.[1][5]

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3][4]

  • Prevent Dust Formation: Use procedures that minimize the generation of dust.[3] Avoid grinding or other operations that could create fine dust clouds, which can be an explosion hazard.[3]

  • Electrostatic Discharge: For equipment used in handling the powder (e.g., dust collectors, mills), ensure it is properly bonded and grounded to prevent the build-up of electrostatic charge.[4]

  • Hygiene: Do not eat, drink, or smoke in the work area.[4][5] Wash hands thoroughly after handling.[5]

  • Storage: Store the chemical in its original, clearly labeled, and tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container.[3] Keep away from strong oxidizing agents, as contamination may result in ignition.[3][4]

Emergency Spill Response Protocol

Immediate and correct response to a spill is critical.

  • Assess and Secure: Immediately clean up minor spills to prevent dust from becoming airborne.[3]

  • Use PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator during cleanup.[3]

  • Clean Up: Use dry clean-up procedures. Do not use methods that generate dust.[3] Gently sweep or vacuum the spilled material.[3]

  • Contain: Place the collected material into a suitable, labeled container for disposal.[4]

  • Alert and Evacuate: Immediately alert personnel in the area and contact emergency responders.[3] Evacuate the area to a safe location.[1]

  • Use Advanced PPE: Responders must wear a self-contained breathing apparatus (SCBA) in addition to full protective clothing and gloves.[1][3]

  • Containment: Prevent the spilled material from entering drains or waterways.[4]

  • Collection: Recover the product wherever possible. Use dry clean-up procedures to collect the material and place it in sealed containers for disposal.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Regulations: Handle all waste in accordance with local, state, and federal regulations.[3]

  • Containerization: Place waste material in suitable, sealed, and clearly labeled containers for disposal.[1]

  • Wash Water: Do not allow wash water from cleaning equipment or the spill site to enter drains.[3] Collect all contaminated wash water for proper treatment and disposal.[3]

  • Consult Authority: Consult with your institution's Environmental Health & Safety (EHS) staff or a licensed Waste Management Authority for proper disposal procedures.[3]

Experimental Workflow: Spill Response

The following diagram illustrates the logical workflow for responding to a chemical spill involving this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess MinorPPE Don Full PPE: - Gloves - Goggles - Respirator Assess->MinorPPE  Minor Alert Alert Personnel & Emergency Responders Assess->Alert  Major DryCleanup Use Dry Cleanup Methods (Sweep/Vacuum) MinorPPE->DryCleanup ContainMinor Place in Labeled Waste Container DryCleanup->ContainMinor DecontaminateMinor Decontaminate Area ContainMinor->DecontaminateMinor End Response Complete Evacuate Evacuate Area Alert->Evacuate MajorPPE Responders Don SCBA & Full Protective Gear Evacuate->MajorPPE ContainMajor Contain Spill (Prevent Spread) MajorPPE->ContainMajor CollectMajor Collect Material for Disposal ContainMajor->CollectMajor DecontaminateMajor Decontaminate Area CollectMajor->DecontaminateMajor

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.